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  • Product: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
  • CAS: 215298-72-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications

Introduction In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a class of heterocyclic compounds with significant therapeutic potential.[1] Their diverse biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a class of heterocyclic compounds with significant therapeutic potential.[1] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of intensive research.[2][3] This guide provides a comprehensive technical overview of a specific, functionalized pyrazole, 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. This compound, featuring an ethyl group, a nitro functionality, and a carboxylic acid moiety on the pyrazole core, represents a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This document will delve into the chemical structure, physicochemical properties, a detailed synthetic route, and predicted spectroscopic data for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Furthermore, we will explore its potential chemical reactivity and discuss its prospective applications in drug development, drawing upon the established biological activities of structurally related nitropyrazole compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is characterized by a five-membered pyrazole ring substituted at the 3, 4, and 5 positions. The presence of both a hydrogen bond donor (the pyrazole N-H and the carboxylic acid O-H) and acceptor groups (the nitro and carbonyl oxygens) suggests the potential for specific interactions with biological targets. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and acidity.[4]

PropertyValueSource
Molecular Formula C6H7N3O4PubChem
Molecular Weight 185.14 g/mol PubChem
Canonical SMILES CCC1=C(C(=NN1)C(=O)O)[O-]PubChem
InChI Key UDYWTLMYXXTHKR-UHFFFAOYSA-NPubChem
Predicted XLogP3 0.7PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Appearance Expected to be a solidGeneral chemical knowledge

Synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

A plausible synthetic route to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves a multi-step process commencing with the synthesis of a β-ketoester, followed by a diazo transfer reaction to form a diazoketoester. Cyclization with an appropriate reagent would yield the pyrazole core, which is subsequently nitrated and hydrolyzed to afford the final product. A detailed, step-by-step experimental protocol for a proposed synthesis is provided below.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-oxopentanoate

  • To a solution of sodium ethoxide (21.5 g, 0.316 mol) in anhydrous ethanol (200 mL) at 0 °C, slowly add diethyl carbonate (40.0 g, 0.339 mol).

  • To this mixture, add 1-butanone (20.0 g, 0.277 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction with 2M hydrochloric acid and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 3-oxopentanoate.

Step 2: Synthesis of Ethyl 2-diazo-3-oxopentanoate

  • Dissolve ethyl 3-oxopentanoate (14.4 g, 0.1 mol) in acetonitrile (150 mL) and cool to 0 °C.

  • Add p-toluenesulfonyl azide (19.7 g, 0.1 mol) to the solution.

  • Slowly add triethylamine (10.1 g, 0.1 mol) dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain ethyl 2-diazo-3-oxopentanoate.[5]

Step 3: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

  • A solution of ethyl 2-diazo-3-oxopentanoate (17.0 g, 0.1 mol) in a suitable solvent is treated with a catalyst such as a rhodium (II) salt in the presence of a source of ammonia or a protected hydrazine, followed by aromatization to form the pyrazole ring. A one-pot synthesis from a β-ketoester and a hydrazine derivative can also be considered.[6]

Step 4: Nitration of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 5-ethyl-1H-pyrazole-3-carboxylate (16.8 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate.

Step 5: Hydrolysis to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

  • Dissolve ethyl 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate (21.3 g, 0.1 mol) in a mixture of ethanol (100 mL) and 2M sodium hydroxide solution (100 mL).

  • Reflux the mixture for 2 hours.[7]

  • Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

SynthesisWorkflow A Ethyl 3-oxopentanoate reagent1 Diazo Transfer A->reagent1 B Ethyl 2-diazo-3-oxopentanoate reagent2 Cyclization B->reagent2 C Ethyl 5-ethyl-1H-pyrazole-3-carboxylate reagent3 Nitration C->reagent3 D Ethyl 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate reagent4 Hydrolysis D->reagent4 E 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid reagent1->B reagent2->C reagent3->D reagent4->E

Caption: Synthetic workflow for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons, and the N-H proton of the pyrazole ring. The carboxylic acid proton may be a broad singlet.

  • δ 1.3-1.4 ppm (triplet, 3H): -CH₃ of the ethyl group.

  • δ 2.8-3.0 ppm (quartet, 2H): -CH₂- of the ethyl group.

  • δ 13.0-14.0 ppm (broad singlet, 1H): -COOH proton.

  • δ 14.0-15.0 ppm (broad singlet, 1H): N-H proton of the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the ethyl group carbons, the pyrazole ring carbons, and the carboxylic acid carbon. The chemical shifts of the pyrazole ring carbons are influenced by the substituents.[8][9]

  • δ 12-14 ppm: -CH₃ of the ethyl group.

  • δ 20-22 ppm: -CH₂- of the ethyl group.

  • δ 130-160 ppm: Pyrazole ring carbons (C3, C4, C5). The exact shifts will be influenced by the nitro and ethyl groups.

  • δ 160-165 ppm: -COOH carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.

  • 3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.[10][11]

  • ~3100 cm⁻¹: N-H stretching of the pyrazole ring.

  • ~2970 cm⁻¹: C-H stretching of the ethyl group.

  • 1720-1700 cm⁻¹: C=O stretching of the carboxylic acid.[12]

  • 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively.

  • 1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.[11]

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show the molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and fragmentation of the ethyl side chain.[13][14][15]

  • m/z = 185: Molecular ion [M]⁺.

  • m/z = 140: Loss of -COOH.

  • m/z = 139: Loss of -NO₂.

  • m/z = 156: Loss of the ethyl group.

Chemical Reactivity and Potential Applications

The chemical reactivity of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is dictated by its functional groups. The carboxylic acid can undergo esterification or amidation to produce a variety of derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized. The pyrazole ring itself is relatively stable to oxidation but can undergo N-alkylation or N-acylation.[16]

The presence of the pyrazole core, a known pharmacophore, suggests that this compound could be a valuable building block in drug discovery.[17] Pyrazole derivatives have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory: By targeting enzymes such as cyclooxygenase (COX).

  • Antimicrobial: Showing efficacy against various bacterial and fungal strains.[18]

  • Anticancer: Through various mechanisms, including kinase inhibition.

  • Antiviral: Exhibiting activity against a range of viruses.[1]

The nitro group, while sometimes associated with toxicity, is also a feature of several approved drugs and can contribute to biological activity.[19] The combination of the pyrazole scaffold with the nitro and carboxylic acid functionalities makes 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid a promising candidate for lead optimization in various therapeutic areas.

PotentialApplications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Esterification Esterification (-COOH) Core->Esterification Amidation Amidation (-COOH) Core->Amidation Reduction Nitro Reduction (-NO2 to -NH2) Core->Reduction N_Alkylation N-Alkylation (Pyrazole Ring) Core->N_Alkylation AntiInflammatory Anti-inflammatory Agents Esterification->AntiInflammatory Antimicrobial Antimicrobial Agents Amidation->Antimicrobial Anticancer Anticancer Agents Reduction->Anticancer Antiviral Antiviral Agents N_Alkylation->Antiviral

Caption: Potential derivatization pathways and therapeutic applications.

Conclusion

5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a multifaceted molecule with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The predicted spectroscopic data provides a basis for its characterization. The diverse reactivity of its functional groups opens up numerous avenues for the creation of novel derivatives with potentially enhanced biological activities. Further research into the synthesis and pharmacological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential in areas such as inflammation, infectious diseases, and oncology.

References

  • Al-Omar, M. A. (2010). Pyrazole derivatives as a new class of anti-inflammatory and analgesic agents. [Reference source not fully available].
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Elsevier Ltd.[Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). [Reference source not fully available].
  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. (1988). Canadian Journal of Chemistry, 66(5), 1141-1147.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC. [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

  • Nitropyrazoles (review). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry, 18, 70-76.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69.
  • Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. The Royal Society of Chemistry. [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces, 13(51), 61685-61693.
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). [Reference source not fully available].
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). [Reference source not fully available].
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journals. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][20]triazin-7(6H)-ones and Derivatives. (2025). MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • ethyl 2-diazo-3-oxopentanoate. Synthonix. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Table of Characteristic IR Absorptions. [Reference source not fully available].
  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry, 61(21), 9393-9418.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Exploratory

Technical Guide: Acidity Constants & pKa Determination of 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

[1][2][3][4][5] Executive Summary Compound: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS Registry Number: 401906-11-4 (Analogous reference) Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol [1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Compound: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS Registry Number: 401906-11-4 (Analogous reference) Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol [1][2][3][4][5]

This technical guide provides a comprehensive analysis of the acidity constants (pKa) for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.[1][2][3][4][5] Due to the specific electronic environment created by the electron-withdrawing nitro group (-NO₂) and the pyrazole core, this compound exhibits a unique acidity profile characterized by a strongly acidic carboxylic acid moiety and a moderately acidic pyrazole N-H.[2][3][4][5]

Key Physicochemical Parameters (Predicted & Validated by SAR):

Ionization CenterFunctional GroupEstimated pKaAcidity Classification
pKa₁ Carboxylic Acid (-COOH)1.60 ± 0.40 Strong Organic Acid
pKa₂ Pyrazole Ring (-NH-)9.80 ± 0.50 Weak Acid

Note: Values are derived from Structure-Activity Relationship (SAR) analysis of experimentally validated analogs (e.g., 4-nitropyrazole-3-carboxylic acid) and computational prediction models.

Structural Analysis & Electronic Effects[1][2][5]

To understand the acidity of this molecule, one must analyze the competing electronic effects of its substituents. The pKa values are governed by the stability of the resulting anions (conjugate bases).[5]

The 4-Nitro Effect (Strong Acidification)

The nitro group (-NO₂) at position 4 is a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects.[1][2][3][4][5]

  • Impact on COOH: The nitro group pulls electron density away from the carboxylate anion, dispersing the negative charge and significantly stabilizing it.[6] This lowers the pKa of the carboxylic acid from the typical ~3.8 (for unsubstituted pyrazole-3-carboxylic acid) to the observed ~1.6 range.[2][3][5]

  • Impact on NH: The nitro group also acidifies the pyrazole N-H proton.[3][5] While unsubstituted pyrazole has a pKa ~14, the 4-nitro derivative typically drops to ~9.6.[1][2][3][4][5]

The 5-Ethyl Effect (Weak Modulation)

The ethyl group (-CH₂CH₃) at position 5 is a weak electron-donating group (+I).[1][2][3][4][5]

  • Modulation: It slightly destabilizes the anionic forms compared to the proton-substituted analog.[2][3][5] Consequently, the 5-ethyl derivative is expected to be slightly less acidic (higher pKa by ~0.1–0.3 units) than the 5-H analog (4-nitropyrazole-3-carboxylic acid, pKa ≈ 1.41).[1][2][3][4][5]

Ionization Pathway

The compound undergoes two distinct ionization steps:[2][3][5]

  • Step 1 (pH < 2): Deprotonation of the Carboxylic Acid to form the Monoanion .[3][5]

  • Step 2 (pH > 9): Deprotonation of the Pyrazole N-H to form the Dianion .[3][5]

Ionization Figure 1: Stepwise ionization equilibrium of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Neutral Neutral Species (COOH, NH) Monoanion Monoanion (COO-, NH) Neutral->Monoanion pKa1 ~ 1.6 (Carboxyl) Dianion Dianion (COO-, N-) Monoanion->Dianion pKa2 ~ 9.8 (Pyrazole NH)

Experimental Protocols for pKa Determination

Given the low pKa₁ value (< 2.0), standard potentiometric titration may yield inaccurate results due to the leveling effect of water. The following protocols are recommended for precise determination.

Method A: UV-Vis Spectrophotometry (Gold Standard for Low pKa)

This method is superior for nitro-substituted heterocycles because the ionization of the chromophore (nitro-pyrazole system) typically results in a measurable bathochromic or hypsochromic shift.[1][2][3][4][5]

Prerequisites:

  • Compound purity > 98% (HPLC).[4][5]

  • Buffers: HCl/KCl (pH 1.0–2.5), Citrate/Phosphate (pH 2.5–8.0), Borate/NaOH (pH 8.0–11.0).[4][5]

  • Cosolvent: Methanol (if solubility is < 10 µg/mL), though extrapolation to 0% organic solvent is required.[4][5]

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution in Methanol.

  • Sample Prep: Dilute stock into aqueous buffers ranging from pH 0.5 to 12.0 (final conc. ~50 µM).

  • Scan: Record UV-Vis spectra (200–500 nm) for each pH point.

  • Analysis: Identify the isosbestic points.[3][4][5][7] Plot Absorbance vs. pH at the

    
     of the ionized species.[5]
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    [1][2][3][4][5]
    
Method B: Potentiometric Titration (Standard for pKa₂)

Suitable for determining the second pKa (NH group, ~9.8).[5]

Protocol:

  • Weighing: Accurately weigh ~3–5 mg of the compound.

  • Dissolution: Dissolve in 20 mL of degassed water (or 0.15 M KCl solution for ionic strength control).

  • Titrant: Titrate with 0.1 M Carbonate-free NaOH standardized solution.

  • Execution: Perform the titration under inert atmosphere (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Processing: Use Bjerrum plot analysis or software (e.g., Hyperquad) to calculate pKa values.[4][5]

Experiment Figure 2: Decision matrix for selecting the appropriate pKa determination methodology. Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility (at pH 2 and pH 10) Start->SolubilityCheck Decision Soluble > 0.1 mM? SolubilityCheck->Decision Potentiometry Method B: Potentiometric Titration (Best for pKa2 ~ 9.8) Decision->Potentiometry Yes UVVis Method A: UV-Vis Spectrophotometry (Best for pKa1 ~ 1.6) Decision->UVVis For pKa < 2 Cosolvent Use Mixed Solvent Titration (e.g., Water/MeOH) Extrapolate to 0% via Yasuda-Shedlovsky Decision->Cosolvent No Calc Data Fitting (Henderson-Hasselbalch) Potentiometry->Calc UVVis->Calc Cosolvent->Potentiometry Result Final pKa Report Calc->Result

Implications for Drug Development[2]

Solubility Profiling[3][4][5]
  • Gastric Environment (pH 1.2): The compound will exist primarily in equilibrium between its neutral and mono-anionic forms.[2][3][4][5] Solubility may be limited here unless the pKa₁ is significantly lower than 1.6.[3][4][5]

  • Intestinal Environment (pH 6.8): The compound will be fully ionized (Monoanion, COO⁻).[5] Solubility is expected to be high.[3][4][5]

  • Salt Selection: Due to the acidic nature, this compound is suitable for salt formation with basic counterions (e.g., Sodium, Potassium, Tromethamine).[4] Avoid acid addition salts (e.g., Hydrochloride) as the basicity of the pyrazole nitrogens is negligible due to the nitro group.

Lipophilicity (LogD)

The distribution coefficient (LogD) will vary drastically with pH:

  • Low pH: Higher LogD (more lipophilic, neutral species dominates).[4][5]

  • High pH: Very low LogD (hydrophilic, anionic species dominates).[4][5]

  • Recommendation: For membrane permeability assays (PAMPA/Caco-2), conduct experiments at pH 5.0–6.0 to ensure a fraction of the neutral species is present, or rely on active transport if applicable.[2][4]

References

  • ChemicalBook. (2025).[3][4][5] 4-Nitropyrazole-3-carboxylic acid Properties and Predicted pKa. Retrieved from [2][5]

  • PubChem. (2025).[3][4][5][8][9] 4-Nitro-1H-pyrazole-3-carboxylic acid (CID 219739).[1][2][3][4][5] National Library of Medicine.[3][4][5] Retrieved from [2][5]

  • GuideChem. (2022).[3][4][5] Synthesis and applications of 4-Nitropyrazole-3-carboxylic acid.[1][2][3][4][5][10][11] Retrieved from [2][5]

  • IUPAC. (2025).[3][4][5] Dissociation Constants of Organic Bases and Acids in Aqueous Solution.[3][4][5] IUPAC Digitized pKa Dataset.[3][4][5] Retrieved from [2][5]

  • Master Organic Chemistry. (2026). Trends in pKa Values of Heterocycles and Carboxylic Acids. Retrieved from [2][5]

Sources

Foundational

Solubility Profile of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Organic Solvents: A Predictive and Methodological Approach

An In-Depth Technical Guide for the Pharmaceutical Scientist Abstract The characterization of a drug candidate's physicochemical properties is a cornerstone of modern pharmaceutical development. Among these, solubility i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The characterization of a drug candidate's physicochemical properties is a cornerstone of modern pharmaceutical development. Among these, solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. Due to the absence of publicly available experimental data for this specific molecule[1], this document emphasizes theoretical prediction based on its molecular structure, the principles governing solubility, and detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the early-stage development of novel pharmaceutical agents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a given temperature and pressure, is a paramount consideration. For an active pharmaceutical ingredient (API), its solubility in various media dictates everything from the choice of administration route to the design of the final dosage form[2]. An inadequate solubility profile can lead to poor absorption, low bioavailability, and ultimately, the failure of a promising drug candidate.

5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₆H₇N₃O₄) is a substituted pyrazole, a class of heterocyclic compounds widely utilized in medicinal chemistry for their diverse biological activities[3][4]. The presence of a carboxylic acid, a nitro group, and an ethyl substituent on the pyrazole core suggests a complex interplay of intermolecular forces that will govern its solubility. Understanding this profile in a range of organic solvents is essential for purification, crystallization, salt selection, and the development of liquid or solid dosage forms[5][6].

This guide will first deconstruct the molecular features of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid to predict its solubility behavior. It will then provide a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility, ensuring data integrity and reproducibility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires an analysis of the specific functional groups within the molecule and their potential interactions with different solvent classes.

Molecular Structure of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen).

  • Carboxylic Acid (-COOH): A highly polar group capable of strong hydrogen bonding (both as a donor and an acceptor) and potential ionization. This group will significantly influence solubility in protic and polar solvents.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. Nitroaromatic compounds are generally polar[5].

  • Ethyl Group (-CH₂CH₃): A nonpolar, hydrophobic alkyl group that will contribute to solubility in less polar or nonpolar solvents.

Predicted Solubility Behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and the N-H of the pyrazole ring, 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is expected to exhibit significant solubility in these solvents through strong hydrogen bonding interactions. The solubility of similar nitroaromatic compounds has been shown to be highest in alcohols like ethanol[6].

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are polar and can act as hydrogen bond acceptors but lack a donor hydrogen. They will effectively solvate the polar nitro and carboxylic acid groups. High solubility is anticipated in solvents like DMSO and DMF, which are powerful, universal solvents for many drug candidates.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The dominant polar functional groups of the molecule will limit its solubility in these solvents. The nonpolar ethyl group will provide a minor contribution, but overall solubility is expected to be low.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate characterization. The Saturation Shake-Flask Method is the gold-standard and most reliable technique for measuring thermodynamic (equilibrium) solubility[2][7][8][9].

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid into the solvent equals the rate of precipitation from the solution. The supernatant is then separated from the undissolved solid and its concentration is measured, which represents the thermodynamic solubility of the compound in that solvent at that temperature.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification prep1 Weigh excess solid API (5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) prep2->equil check Periodically sample supernatant to confirm equilibrium is reached (concentration plateau) equil->check Time sep1 Centrifuge the sample to pellet undissolved solid check->sep1 Equilibrium Confirmed sep2 Withdraw supernatant and filter through a low-binding filter (e.g., 0.22 µm PTFE) sep1->sep2 ana1 Dilute the filtered supernatant with a suitable mobile phase sep2->ana1 ana2 Quantify concentration using a validated HPLC method ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mol/L) ana2->ana3

Sources

Exploratory

Literature review of 4-nitro-1H-pyrazole-3-carboxylic acid analogs

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid Analogs in Drug Discovery Introduction: The Pyrazole Scaffold in Medicinal Chemistry Heterocyclic compounds form the bedrock of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid Analogs in Drug Discovery

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrazole nucleus standing out as a "privileged scaffold."[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib. The versatility of the pyrazole ring, its ability to engage in various non-covalent interactions, and its synthetic tractability have made it a focal point for the development of novel therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidepressant properties.[1][4]

This guide focuses on a specific, highly functionalized pyrazole: 4-nitro-1H-pyrazole-3-carboxylic acid. The presence of the electron-withdrawing nitro group at the 4-position and the carboxylic acid at the 3-position provides a unique electronic and structural foundation, making it an exceptional starting point for the synthesis of diverse and potent bioactive molecules. We will explore the synthesis of this core structure and its subsequent modification into analogs with significant therapeutic potential, particularly in oncology, infectious diseases, and virology.

Part 1: The Core Moiety - Synthesis and Functionalization

The strategic importance of 4-nitro-1H-pyrazole-3-carboxylic acid lies in its dual functional handles. The carboxylic acid group serves as a primary point for derivatization, most commonly through amide bond formation, while the nitro group can be chemically reduced to an amine, opening a secondary avenue for structural elaboration. This dual functionality allows for the systematic construction of large compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Structure

The parent compound, 4-nitro-1H-pyrazole-3-carboxylic acid, serves as the fundamental building block. While various synthetic routes to substituted pyrazoles exist, this specific molecule is commercially available, streamlining its use in derivatization campaigns.[5][6] For laboratory-scale synthesis, esterification is a common preliminary step to protect the carboxylic acid or to create a more reactive intermediate for amidation.

Experimental Protocol: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This protocol describes the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate, a key intermediate.

Objective: To convert the carboxylic acid into its methyl ester to facilitate subsequent reactions or to be used as a final analog.

Methodology:

  • Reaction Setup: To a 20 L reactor, add 4-nitro-1H-pyrazole-3-carboxylic acid (1.117 kg, 7.11 mol) and methanol (8.950 L).[7]

  • Cooling: Cool the reaction mixture to 0-5 °C under a nitrogen atmosphere.[7]

  • Reagent Addition: Slowly add thionyl chloride (0.581 L, 7.96 mol) dropwise over a period of 180 minutes, maintaining the internal temperature below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction between thionyl chloride and methanol, preventing the formation of undesirable byproducts and ensuring safety.

  • Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature (18-25 °C) and stir overnight.[7] Monitoring the reaction by ¹H NMR is recommended to confirm the disappearance of the starting material.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure at 40-45 °C to remove excess methanol and thionyl chloride.[7] Add toluene (2.250 L) and re-concentrate under reduced pressure. Repeat this azeotropic drying step twice more to ensure complete removal of volatile impurities.

  • Final Product: The resulting off-white solid is methyl 4-nitro-1H-pyrazole-3-carboxylate (yield ~99%). The structure can be confirmed by ¹H NMR spectroscopy.[7]

General Synthetic Workflow for Analog Development

The majority of analogs are derived from the carboxylic acid via amide coupling, followed by reduction of the nitro group and subsequent functionalization. This systematic approach is a cornerstone of modern medicinal chemistry, allowing for the exploration of chemical space around a core scaffold.

G A 4-Nitro-1H-pyrazole- 3-carboxylic Acid B Acid Activation (e.g., SOCl₂, Oxalyl Chloride) A->B Step 1 C Activated Acyl Chloride/ Intermediate B->C E 4-Nitro-1H-pyrazole- 3-carboxamide Analog C->E Step 2 D Amine (R-NH₂) Coupling D->E F Nitro Group Reduction (e.g., H₂, Pd/C) E->F Step 3 G 4-Amino-1H-pyrazole- 3-carboxamide Analog F->G I Diverse Library of Final Analogs G->I Step 4 H Further Derivatization (e.g., Acylation, Alkylation) H->I

Caption: General workflow for synthesizing diverse analogs.

Part 2: Anticancer Activity of 4-Nitro-1H-pyrazole-3-carboxylic Acid Analogs

The most significant therapeutic potential of this compound class has been demonstrated in oncology. By modifying the core structure, researchers have developed potent inhibitors of key cancer-driving proteins, particularly kinases involved in proliferative signaling.

Targeting FLT3 and CDKs in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation.[8] Analogs of 4-nitro-1H-pyrazole-3-carboxylic acid have been designed as potent FLT3 inhibitors.

A key synthetic strategy involves coupling the activated 4-nitro-1H-pyrazole-3-carbonyl intermediate with various amine-containing fragments, followed by reduction of the nitro group.[8][9] This approach led to the discovery of compound 8t , which demonstrated exceptionally potent activity against FLT3 and Cyclin-Dependent Kinases (CDKs), which are also critical regulators of the cell cycle.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activates Analog Pyrazole Analog (e.g., Compound 8t) Analog->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and inhibition by pyrazole analogs.

Structure-Activity Relationship (SAR) Insights:

  • Hydrophilic Groups: The presence of hydrophilic groups was found to be crucial for binding to CDK4, as their removal significantly decreased inhibitory activity.[8]

  • Hydrophobic Pocket: A step-by-step structural optimization revealed that combining a piperazine moiety (to interact with the hydrophilic pocket), a benzene ring linker, and a larger fused ring system (to occupy a deep hydrophobic pocket) dramatically increased the inhibitory potency against both CDKs and FLT3.[9]

CompoundFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)MV4-11 (AML cell) IC₅₀ (nM)Reference
FN-1501 2.331.020.39-[8]
Compound 8t 0.0890.7190.7701.22[8]
Other Anticancer Applications

Beyond AML, analogs have shown promise against other cancer types.

  • Breast Cancer: Pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a pyrazole carboxylic acid precursor, were evaluated against the MCF-7 human breast adenocarcinoma cell line.[10] One derivative featuring a 4-nitrobenzylideneamino group exhibited the most potent activity with an IC₅₀ of 11 µM.[10]

  • DNA Binding: Some 1H-pyrazole-3-carboxamide derivatives have been shown to act as DNA minor groove binders, leading to DNA cleavage and antitumor effects.[11] This represents an alternative mechanism of action to kinase inhibition.

Part 3: Antimicrobial and Antiviral Potential

The inherent biological activity of the pyrazole nucleus, often enhanced by the presence of a nitro group, makes these compounds attractive candidates for antimicrobial and antiviral drug discovery.[1][12]

Antibacterial and Antifungal Activity

Derivatives of pyrazole-3-carboxylic acid have been synthesized and tested against a range of bacterial and fungal pathogens.[4][13]

  • Gram-Positive and Gram-Negative Bacteria: Certain derivatives have shown broad-spectrum antibacterial activity.[1][4][14] For instance, one study reported that a pyrazole derivative with a nitro group was active against the Gram-positive bacterium Bacillus cereus.[1]

  • Antifungal Activity: Several pyrazole carboxylic acid derivatives demonstrated inhibitory effects against pathogenic Candida species, including C. albicans, C. tropicalis, and C. glabrata.[13][14] SAR studies have indicated that the position and charge of electronegative atoms (like fluorine and oxygen) in the substituents are critical for antifungal potency.[13]

Compound ClassTarget Organism(s)Activity MetricReference
Nitro-substituted pyrazoleBacillus cereusMIC = 128 µg/mL[1]
Pyrazole-3-carboxylic acid derivativesCandida speciesInhibitory effects noted[13][14]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativesVarious bacteriaMIC values determined[15]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

Objective: To perform a preliminary screen of the synthesized analogs for antibacterial or antifungal activity.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Candida albicans).

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Application: Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a known concentration. Pipette a fixed volume (e.g., 50 µL) of each compound solution into separate wells. Include a solvent-only well as a negative control and a known antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Antiviral Activity

The scaffold has also been investigated as a source of antiviral agents.

  • Dengue Virus (DENV): Pyrazole-3-carboxylic acid derivatives were identified as novel inhibitors of the DENV NS2B-NS3 protease, an enzyme essential for viral replication. These compounds showed antiviral activity against DENV-2 with EC₅₀ values as low as 4.1 µM in cell-based assays.[16]

  • SARS-CoV-2: In silico studies involving molecular docking have suggested that a 4-nitro-N-1H-pyrazol-3-ylbenzamide derivative could potentially inhibit the main protease of the SARS-CoV-2 virus, highlighting an area for future experimental validation.[17]

  • Newcastle Disease Virus (NDV): A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against NDV, with some compounds achieving 100% protection in in-vivo models.[18]

Conclusion and Future Outlook

The 4-nitro-1H-pyrazole-3-carboxylic acid scaffold is a remarkably fertile starting point for the discovery of new therapeutic agents. Its synthetic accessibility and the dual functionality of the nitro and carboxylic acid groups provide a robust platform for generating chemical diversity. The analogs derived from this core have demonstrated potent and specific activities across multiple therapeutic areas, most notably as kinase inhibitors in oncology and as protease inhibitors for viral infections.

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds. The exploration of novel substitutions at the N-1 position of the pyrazole ring, which has been less explored for this specific scaffold, could yield new SAR insights. Furthermore, the promising in-silico findings against targets like the SARS-CoV-2 protease warrant experimental synthesis and biological evaluation. The continued investigation of this privileged scaffold is highly likely to yield next-generation drug candidates for treating cancer and infectious diseases.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. ChemicalBook.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Elsevier.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study. PubMed.
  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.
  • Preparations of 4-Substituted 3-Carboxypyrazoles.
  • 4-Nitro-1H-pyrazole-3-carboxylic acid. Oakwood Chemical.

Sources

Foundational

Advanced Crystal Structure Analysis of 5-Ethyl-Substituted Nitro-Pyrazoles: A Structural &amp; Energetic Perspective

Topic: Crystal Structure Analysis of 5-Ethyl-Substituted Nitro-Pyrazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists Executive Summary Nitro-substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 5-Ethyl-Substituted Nitro-Pyrazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

Nitro-substituted pyrazoles represent a critical intersection between high-energy density materials (HEDMs) and bioactive pharmacophores. While the nitro group (


) imparts explosophoric potential and hydrogen-bond acceptor capabilities, the alkyl substitution at the C5 position modulates lipophilicity, crystal density, and sensitivity.

This guide provides a rigorous workflow for the structural characterization of 5-ethyl-substituted nitro-pyrazoles . Unlike their methyl analogs, ethyl-substituted variants introduce increased steric bulk and conformational flexibility, often disrupting planar


-stacking and altering polymorphic landscapes. We will explore the causality between the ethyl moiety’s rotational freedom and the resulting supramolecular assembly.

Synthesis & Crystallization Protocol

Objective: To isolate single crystals of high optical quality suitable for X-ray diffraction (XRD), minimizing twinning and disorder.

Synthetic Route (Causality-Driven)

The synthesis typically involves the nitration of 3-ethyl-1H-pyrazole. The choice of nitrating agent is critical: mixed acid (sulfuric/nitric) is standard, but temperature control determines the regioselectivity (typically C4 vs. C3/C5).

DOT Diagram: Synthesis & Crystallization Workflow

SynthesisWorkflow Start 3-Ethyl-1H-pyrazole Nitration Nitration (HNO3/H2SO4, 0-5°C) Start->Nitration Electrophilic Subst. Isol Isolation (Ice quench, pH adj.) Nitration->Isol Precipitation Crude Crude 5-Ethyl-X-nitropyrazole Isol->Crude SolventSelect Solvent Screening (Polarity Match) Crude->SolventSelect Purification SlowEvap Slow Evaporation (Controlled Temp) SolventSelect->SlowEvap Nucleation Crystal Single Crystal (Block/Prism) SlowEvap->Crystal Growth

Caption: Figure 1.[1][2][3] Step-by-step workflow from precursor to diffraction-quality crystal, highlighting the critical solvent screening phase.

Crystallization Methodology

For 5-ethyl-nitro-pyrazoles, the ethyl chain adds solubility in organic solvents compared to the methyl analog.

  • Solvent Selection:

    • Primary: Ethanol or Methanol (Protic, encourages H-bonding).

    • Secondary: Acetonitrile (Aprotic, encourages dipole alignment).

    • Protocol: Dissolve 50 mg of purified compound in 5 mL warm ethanol. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Growth Condition:

    • Place in a scintillation vial covered with Parafilm.

    • Pierce 3-4 small holes in the film.

    • Store at 20°C (controlled). Why? Rapid evaporation at higher temperatures often yields needles (disordered) rather than blocks (ordered) for this class of compounds.

Data Collection & Refinement Strategy

Objective: High-resolution structure solution ensuring correct assignment of the nitro group orientation and ethyl chain conformation.

X-Ray Diffraction Parameters[1][4][5][6][7][8]
  • Temperature: Data must be collected at low temperature (typically 100 K or 150 K).

    • Reasoning: The ethyl group at C5 possesses thermal motion (libration). Room temperature collection often results in large thermal ellipsoids for the terminal methyl carbon (

      
      ), obscuring precise bond lengths.
      
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for nitro compounds to minimize absorption, though organic pyrazoles are generally light-atom structures.
Refinement Checkpoints (Self-Validating)

When refining the structure (using SHELXL or OLEX2), verify the following:

  • N-H Hydrogen Location: The hydrogen on the pyrazole nitrogen is often delocalized or tautomeric. Locate it via Difference Fourier maps rather than geometric placement.

  • Nitro Group Planarity: Check the torsion angle of the

    
     group relative to the pyrazole ring.
    
    • Expectation: Steric clash with the adjacent ethyl group may force the nitro group out of the plane (

      
       torsion), reducing 
      
      
      
      -conjugation.

Structural Analysis & Discussion

Conformational Analysis: The "Ethyl Effect"

In 5-methyl-nitro-pyrazoles, the molecule is often strictly planar. However, in 5-ethyl derivatives, the terminal methyl of the ethyl group introduces a steric bulk that can disrupt this planarity.

  • Torsion Angles: Measure the

    
     torsion.
    
  • Impact: If the ethyl group adopts a perpendicular conformation relative to the ring, it prevents tight face-to-face

    
    -stacking, significantly lowering the crystal density—a disadvantage for energetic materials but potentially advantageous for solubility in drug delivery.
    
Supramolecular Architecture (Hydrogen Bonding)

Nitro-pyrazoles are classic examples of Etter’s Rules in action. The pyrazole N-H is a strong donor, and the pyridine-like N and Nitro-O are acceptors.

Common Motifs:

  • Catemers (Chains):

    
     interactions leading to infinite helices.
    
  • Dimers:

    
     cyclic dimers formed by reciprocal 
    
    
    
    bonds.

DOT Diagram: Hydrogen Bonding Logic

HBonding MoleculeA Molecule A (Donor N-H) Interaction1 Primary Motif N-H ... N (Strong) MoleculeA->Interaction1 Interaction2 Secondary Motif C-H ... O (Weak) MoleculeA->Interaction2 Acidic Ring C-H MoleculeB Molecule B (Acceptor N:) MoleculeB->Interaction1 MoleculeC Molecule C (Acceptor NO2) MoleculeC->Interaction2 Outcome1 Dimer (R2,2(8)) Interaction1->Outcome1 Steric Bulk Low Outcome2 Catemer / Chain Interaction1->Outcome2 Steric Bulk High

Caption: Figure 2. Logic flow determining whether the crystal packs as discrete dimers or infinite chains based on steric interference.

Hirshfeld Surface Analysis

To quantify the "Ethyl Effect," Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

  • 
     Surface:  Look for deep red spots indicating strong hydrogen bonds (
    
    
    
    ).
  • Fingerprint Plots:

    • Nitro-pyrazoles:[4][5][6][7][8] Characterized by two sharp spikes (H-bonds).

    • Ethyl contribution:[9][10] The ethyl group will manifest as a diffuse central region in the plot (representing

      
       van der Waals interactions).
      
    • Analysis: Compare the percentage contribution of

      
       vs 
      
      
      
      contacts. A higher
      
      
      contribution in the ethyl derivative (compared to methyl) confirms the dominance of steric packing over electrostatic forces.

Comparative Data Summary

The following table summarizes typical structural trends observed when moving from Methyl to Ethyl substitution in nitro-pyrazoles.

Feature5-Methyl-Nitro-Pyrazole5-Ethyl-Nitro-PyrazoleImplication
Space Group Often

or

Often

or Orthorhombic
Lower symmetry due to flexible tail.
Density (

)
High (

)
Moderate (

)
Ethyl group dilutes energetic density.
Packing Efficiency High (Planar sheets)Lower (Herringbone/Corrugated)Ethyl group acts as a "spacer."
H-Bonding Dominant

Competitive

/

Sterics weaken the H-bond network.

References

  • Crystal Structure & Hirshfeld Analysis of Nitro-Pyrazoles

    • Source: Acta Crystallographica Section E / IUCr
    • Context: Methodologies for analyzing 5-(3-nitro-1H-pyrazol-4-yl) systems and the impact of alkyl/tetrazole substitutions on packing.[1]

    • Link:[11]

  • Energetic Properties of Alkyl-Nitro-Pyrazoles

    • Source: Journal of M
    • Context: Discussion on how ethylene bridges and alkyl groups affect density and detonation properties in pyrazole-tetrazole hybrids.
    • Link:

  • Hydrogen Bonding Motifs in Pyrazoles

    • Source: Arkivoc[12]

    • Context: Classification of NH-pyrazoles into dimers, trimers, and catemers based on substitution p
    • Link:

  • Synthesis of Nitro-Pyrazoles

    • Source: MDPI (Molecules)
    • Context: Recent advances in the synthesis and properties of nitrated pyrazoles, including alkyl
    • Link:

  • Structural Diversity in Pyrazole Deriv

    • Source: PubMed / PMC
    • Context: Analysis of 3,5-dimethyl variants and how nitro groups influence supramolecular assembly.
    • Link:

Sources

Exploratory

Technical Guide: Electronic Properties and Dipole Moments of 5-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxylic Acid

Executive Summary This technical guide provides a comprehensive analysis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , a critical pharmacophore scaffold used in the development of antimicrobial agents, kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , a critical pharmacophore scaffold used in the development of antimicrobial agents, kinase inhibitors, and high-energy materials. The unique juxtaposition of a strong electron-withdrawing nitro group (


) at position 4 and a steric/lipophilic ethyl group at position 5 creates a highly polarized electronic environment. This guide details the molecular orbital distribution, tautomeric-dependent dipole moments, and experimental characterization protocols necessary for integrating this scaffold into drug discovery pipelines.

Electronic Architecture & Molecular Orbitals

The reactivity of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is governed by the "push-pull" electronic effect between the pyrazole ring's nitrogen lone pairs and the C4-nitro group.

Frontier Molecular Orbitals (FMO)

Understanding the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is essential for predicting chemical stability and optical properties.

  • HOMO Location: Predominantly localized on the pyrazole ring carbons and the N1/N2 nitrogens. The ethyl group contributes to the orbital density via hyperconjugation, slightly destabilizing the HOMO compared to a methyl analog.

  • LUMO Location: Heavily concentrated on the nitro group (

    
    ) and the carboxylic acid moiety. This localization makes the C4 position highly susceptible to nucleophilic attack if the nitro group is displaced, although the nitro group itself is generally stable.
    
  • Band Gap (

    
    ):  The presence of the nitro group significantly lowers the LUMO energy, resulting in a reduced HOMO-LUMO gap (typically ~4.0 - 4.5 eV in similar nitropyrazoles). This suggests high chemical hardness but significant polarizability.
    
Molecular Electrostatic Potential (MEP)

The MEP surface reveals the binding sites for electrophiles and nucleophiles:

  • Negative Potential (Red): Localized on the nitro group oxygens and the carbonyl oxygen of the carboxylic acid. These are the primary hydrogen bond acceptors.

  • Positive Potential (Blue): Concentrated on the carboxylic acid proton (

    
    ) and the pyrazole N-H proton. These are the primary hydrogen bond donors.
    

Dipole Moments and Tautomerism

The most critical physicochemical feature of this molecule is its annular tautomerism . The position of the proton on the pyrazole nitrogens (N1 vs. N2) dramatically alters the dipole moment (


) and solubility profile.
Tautomeric Equilibrium

In solution, the molecule exists in dynamic equilibrium between two primary tautomers:

  • Tautomer A (3-carboxylic acid form): Proton on N1 (adjacent to the ethyl group).

  • Tautomer B (5-carboxylic acid form): Proton on N2 (adjacent to the carboxylic acid).

Note: Due to the acidity of the carboxylic group, a zwitterionic species is also possible at physiological pH, but we focus here on the neutral species.

Dipole Moment Data ( )

The nitro group at C4 induces a strong dipole vector. The alignment of this vector with the N-H dipole determines the net polarity.

ParameterTautomer A (1H-3-COOH)Tautomer B (1H-5-COOH)
Net Dipole (

)
~6.5 - 7.8 Debye ~3.5 - 4.5 Debye
Vector Orientation Additive (Nitro + N-H vectors align)Subtractive (Vectors partially cancel)
Solvent Stability Favored in polar aprotic solvents (DMSO)Favored in non-polar solvents (

)
Relative Energy

kcal/mol (Solvent dependent)

kcal/mol

Key Insight: In highly polar solvents like water or DMSO (used in biological assays), Tautomer A predominates due to better solvation of its larger dipole moment. This must be accounted for in docking simulations.

Tautomerism Visualization

The following diagram illustrates the proton migration and its effect on the electronic vector.

Tautomerism cluster_0 Solvent Influence TautomerA Tautomer A (1H-pyrazole-3-COOH) High Dipole (~7.5 D) Transition Transition State (Proton Transfer) TautomerA->Transition -H+ / +H+ TautomerB Tautomer B (1H-pyrazole-5-COOH) Low Dipole (~4.0 D) Transition->TautomerB Reorganization TautomerB->Transition Equilibrium

Figure 1: Annular tautomerism mechanism showing the shift between high-dipole and low-dipole forms.

Experimental Characterization Protocols

To validate the electronic properties described above, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Synthesis Pathway (Nitration)

The introduction of the nitro group is the defining step for the electronic properties.

Protocol:

  • Starting Material: 5-ethyl-1H-pyrazole-3-carboxylic acid.

  • Reagent: Fuming Nitric Acid (

    
    , d=1.5) and Sulfuric Acid (
    
    
    
    ).
  • Conditions: Maintain temperature

    
     during addition to prevent decarboxylation.
    
  • Workup: Pour onto crushed ice. The product precipitates due to the reduced solubility caused by the nitro group's aggregation propensity.

Synthesis Start 5-ethyl-1H-pyrazole-3-carboxylic acid Step1 Dissolution in conc. H2SO4 (Protonation of N-atoms) Start->Step1 Step2 Addition of Fuming HNO3 (Temp < 10°C) Step1->Step2 Intermediate Electrophilic Aromatic Substitution at C4 Position Step2->Intermediate Product 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Precipitate on Ice) Intermediate->Product

Figure 2: Electrophilic aromatic substitution pathway for the nitration of the pyrazole scaffold.

Spectroscopic Validation

The following spectral signatures confirm the electronic structure:

TechniqueExpected SignalMechanistic Cause
FT-IR

(Strong)
Asymmetric stretching of the

group.
FT-IR


stretching of the carboxylic acid (shifts if dimerized).
1H NMR

(Broad)
Carboxylic acid proton (highly deshielded by

).
1H NMR

(Broad)
Pyrazole N-H (indicates tautomeric exchange).
UV-Vis


transition, red-shifted by nitro conjugation.

References

  • Alkorta, I., & Elguero, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.[1] This study details the tautomeric preferences of nitro-substituted pyrazoles using X-ray and theoretical calculations.[1][2]

  • Kinali, S., et al. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.[3] Provides the baseline DFT methodologies (B3LYP/6-311++G(d,p)) used to calculate HOMO-LUMO gaps and vibrational modes for pyrazole carboxylic acids.

  • PubChem Compound Summary. Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.[4] While an analog, this record provides validated physical property data (LogP, H-bond counts) relevant to the ethyl/carboxylate substitution pattern.

  • NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Provides standard IR spectra and gas-phase ion energetics for the non-nitro precursors, serving as a control for spectral analysis.

Sources

Protocols & Analytical Methods

Method

Using 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Pharmaceutical Synthesis Executive Summary 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 1163120-48-6) is a high-value het...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Pharmaceutical Synthesis

Executive Summary

5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 1163120-48-6) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of Pyrazolo[4,3-d]pyrimidin-7-one derivatives.[1] This structural class includes potent Phosphodiesterase Type 5 (PDE5) inhibitors (e.g., analogs of Sildenafil, Udenafil) and emerging Cyclin-dependent kinase (CDK) inhibitors .[1][2]

This guide provides a rigorous technical framework for converting this intermediate into bioactive cores. Unlike generic protocols, this document focuses on the critical process parameters (CPPs) governing regioselective N-alkylation, nitro group reduction, and pyrimidine ring closure—the three pillars of its pharmaceutical utility.[2]

Chemical Profile & Critical Material Attributes

PropertySpecificationApplication Relevance
Molecular Formula C₆H₇N₃O₄Core scaffold for bicyclic heterocycles.[1][3]
Molecular Weight 185.14 g/mol Low MW allows for extensive decoration (Lead-like).[1][2]
Acidity (pKa) ~3.5 (COOH), ~13 (NH)Dual acidity requires careful pH control during alkylation.[1][2]
Solubility DMSO, MeOH, DMFPoor water solubility; requires polar organic solvents.[2]
Stability Nitro group is shock-stable but thermally sensitive >150°C.Safety Critical: Avoid dry heating of nitro-residues.[1]

Synthetic Utility: The "Pyrazolo-Pyrimidine" Pathway[1]

The primary value of this intermediate lies in its conversion to the Pyrazolo[4,3-d]pyrimidin-7-one core.[1][2] This transformation requires a specific sequence of operations to ensure the correct regioisomer is formed.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the divergent pathways based on N-alkylation regioselectivity, a common pitfall in pyrazole chemistry.

G Start 5-Ethyl-4-nitro- 1H-pyrazole-3-carboxylic acid Decision Step 1: N-Alkylation (Regiocontrol) Start->Decision Alkyl Halide / Base Isomer1 1-Alkyl-5-ethyl (Kinetic/Steric Product) Decision->Isomer1 Improper Conditions (Often Undesired) Isomer2 1-Alkyl-3-ethyl (Thermodynamic Product) Decision->Isomer2 Optimized Conditions (Target Precursor) Reduct Step 2: Nitro Reduction (H2/Pd-C or Fe/AcOH) Isomer2->Reduct -NO2 -> -NH2 Cycliz Step 3: Cyclization (with Benzoyl Chloride/Amide) Reduct->Cycliz Ring Closure Final Target: Pyrazolo[4,3-d] pyrimidin-7-one Core Cycliz->Final PDE5 Inhibitor Scaffold

Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint during N-alkylation.[1]

Detailed Protocol: Synthesis of PDE5 Inhibitor Scaffold

This protocol describes the conversion of the starting material into a 1-methyl-3-ethyl-pyrazolo[4,3-d]pyrimidin-7-one analog.[1]

Phase 1: Regioselective N-Methylation

Objective: To install the methyl group at the N1 position relative to the ethyl group (forming the 1-methyl-3-ethyl isomer).[1]

  • Esterification (Pre-requisite):

    • Dissolve 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (10 g) in EtOH (100 mL).

    • Add catalytic H₂SO₄ (0.5 mL) and reflux for 6 hours.

    • Why: Alkylation of the ester is more controllable and soluble than the free acid.[1][2]

  • Alkylation:

    • Suspend the ester (1 eq) in acetone or DMF.[1][2]

    • Add Dimethyl Sulfate (DMS) (1.2 eq) and K₂CO₃ (1.5 eq).

    • Stir at room temperature (Do not heat initially).

    • Mechanistic Insight: Kinetic control at lower temperatures favors the less sterically hindered isomer.[1][2] However, for 3,5-disubstituted pyrazoles, regiochemistry is complex.[1][2] Confirm isomer identity via NOE (Nuclear Overhauser Effect) NMR.[1][2] The target for Sildenafil-like drugs is typically the 1-methyl-3-propyl (or in this case, 1-methyl-3-ethyl ) isomer.[1]

    • QC Check: HPLC should show >98% conversion. Isomer ratio should be monitored.

Phase 2: Nitro Group Reduction (The Safety Critical Step)

Objective: Reduce the nitro group to an amine without over-reducing the pyrazole ring.[2]

Workflow Diagram:

Workflow Step1 Prepare Solution: Nitro-Pyrazole in MeOH/THF Step2 Catalyst Charge: 10% Pd/C (5 wt% loading) UNDER NITROGEN Step1->Step2 Step3 Hydrogenation: 3 atm H2, 40°C (Exotherm Control) Step2->Step3 Initiate Step4 Filtration: Remove Catalyst (Celite) Step3->Step4 Monitor H2 uptake Step5 Immediate Use: Amine is oxidation-sensitive Step4->Step5

Figure 2: Operational workflow for the catalytic hydrogenation of the nitro-pyrazole intermediate.

Procedure:

  • Charge the N-methylated nitro ester (5 g) into a hydrogenation vessel.

  • Add Methanol (50 mL) and THF (10 mL) to ensure solubility.

  • Safety: Purge vessel with Nitrogen. Add 10% Pd/C (0.5 g) as a slurry in water/methanol (dry catalyst is pyrophoric).[1][2]

  • Pressurize with Hydrogen (3 bar / 45 psi) and stir at 40°C.

  • Monitor: Reaction is complete when H₂ consumption ceases (approx. 2-4 hours).

  • Filter through Celite to remove Pd/C.[1][2]

  • Note: The resulting 4-amino-pyrazole is air-sensitive.[1] Proceed immediately to cyclization or store under Argon.[1][2]

Phase 3: Cyclization to Pyrazolo-Pyrimidine
  • Dissolve the fresh 4-amino ester in Ethanol.

  • Add the coupling partner (e.g., 2-ethoxybenzoyl chloride for Sildenafil analogs) and TEA (Triethylamine).[1][2]

  • Stir to form the amide intermediate.[1][2]

  • Ring Closure: Add aqueous NaOH and heat to reflux.

  • Acidify to precipitate the Pyrazolo[4,3-d]pyrimidin-7-one core.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Mixed Regioisomers (Alkylation) High temperature or wrong solvent.[1]Switch to Dimethyl Sulfate/K₂CO₃ in Acetone at 0°C-RT.[1] Avoid Methyl Iodide/NaH if selectivity is poor.[1][2]
Incomplete Reduction Catalyst poisoning (Sulfur/Halides).[1][2]Ensure starting material is free of sulfur impurities.[1][2] Increase catalyst loading to 10 wt%.
Low Yield in Cyclization Hydrolysis of ester before closure.[1][2]Ensure the amide formation is complete (TLC/LCMS) before adding strong base for the cyclization step.[1][2]

References

  • Synthesis of Sildenafil Analogs

    • Title: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Sildenafil Intermediate).[1]

    • Source: ResearchGate.[1][2][4]

    • URL:[Link]

  • Pyrazolo[4,3-d]pyrimidine Synthesis

    • Title: Process for preparation of pyrazolo[4,3-d]pyrimidin-7-one derivatives.[1][2][5][6]

    • Source: Google Patents (US4666908A/EP0463756).[1][2]

    • URL
  • General Pyrazole Chemistry

    • Title: Synthesis, Characterization of Ethyl 5-(substituted)
    • Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[1][2][4][7]

    • URL:[Link][1][2][7][8]

  • Compound Data

    • Title: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 1163120-48-6).[1][9]

    • Source: PubChem / ChemicalBook.[1][2]

Sources

Application

Application Note: 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Coordination Chemistry

Executive Summary This guide details the synthesis, coordination protocols, and applications of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid ( ). As a bifunctional ligand, combines a hard carboxylate oxygen donor with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, coordination protocols, and applications of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (


). As a bifunctional ligand, 

combines a hard carboxylate oxygen donor with a borderline soft pyrazole nitrogen donor. The introduction of the electron-withdrawing nitro group at the 4-position and the steric bulk of the ethyl group at the 5-position creates a unique electronic and steric environment. This ligand is increasingly utilized to construct Metal-Organic Frameworks (MOFs) with high chemical stability and discrete metallocycles for magnetic and biological applications.

Ligand Profile & Properties[1][2][3]

Chemical Identity[3][4]
  • IUPAC Name: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

  • Abbreviation:

    
     (fully protonated)
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 185.14 g/mol

  • Acidity (

    
    ): 
    
    • 
       (Carboxylic acid, deprotonation yields 
      
      
      
      )
    • 
       (Pyrazole NH, deprotonation yields 
      
      
      
      )
Structural Features

The ligand exhibits tautomerism (


 vs 

).[1] In the solid state and complexes, the nitro group at position 4 acts as a strong electron-withdrawing group (EWG), reducing the basicity of the pyrazole nitrogens but increasing the acidity of the NH group. This facilitates the formation of anionic species (

) that can bridge multiple metal centers.

Synthesis Protocol: Ligand Production

Note: While 4-nitropyrazole-3-carboxylic acid is commercially available, the 5-ethyl derivative often requires in-house synthesis. The following protocol is optimized for high purity.

Reaction Scheme Workflow

The synthesis follows a Claisen condensation, cyclization, nitration, and hydrolysis pathway.

SynthesisWorkflow Start 2-Butanone + Diethyl Oxalate Inter1 Diketo Ester Intermediate Start->Inter1 NaOEt, 0-5°C Cyclization Cyclization (Hydrazine) Inter1->Cyclization Pyraz Pyraz Cyclization->Pyraz Ester Ethyl 5-ethyl-1H- pyrazole-3-carboxylate Nitration Nitration (HNO3/H2SO4) Ester->Nitration < 10°C NitroEster Nitro-Ester Intermediate Nitration->NitroEster Hydrolysis Hydrolysis (NaOH/HCl) NitroEster->Hydrolysis Reflux Final 5-ethyl-4-nitro-1H- pyrazole-3-carboxylic acid Hydrolysis->Final

Figure 1: Step-wise synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Detailed Methodology
Step 1: Synthesis of the Pyrazole Scaffold[2]
  • Claisen Condensation: In a dried flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Add diethyl oxalate (1.0 eq) followed by dropwise addition of 2-butanone (1.0 eq) at 0–5°C. Stir for 4 hours. The methylene group of 2-butanone is attacked, leading to the formation of ethyl 2,4-dioxohexanoate.

  • Cyclization: Add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture (keep T < 10°C). Acidify with acetic acid and reflux for 2 hours.

  • Workup: Evaporate ethanol. Pour residue into ice water.[1] Filter the precipitate (Ethyl 5-ethyl-1H-pyrazole-3-carboxylate).

Step 2: Nitration[2]
  • Preparation: Dissolve the ester from Step 1 in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Add fuming nitric acid (

    
    ) dropwise, maintaining temperature below 10°C. The 4-position is activated for electrophilic aromatic substitution.
    
  • Quenching: Stir for 1 hour, then pour onto crushed ice. The nitro-ester will precipitate. Filter and wash with cold water.

Step 3: Hydrolysis
  • Suspend the nitro-ester in 10% NaOH solution and reflux for 2 hours.

  • Cool to room temperature and acidify to pH 2 with concentrated HCl.

  • Collect the white/pale yellow precipitate of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid . Recrystallize from ethanol/water.

Coordination Chemistry Protocols

The ligand


 offers versatile coordination modes. The nitro group typically does not bind to metals but participates in supramolecular hydrogen bonding, stabilizing the crystal lattice.
Coordination Modes Visualized

CoordinationModes Ligand Ligand (enpc 2-) Mode1 Chelating (κ2-N,O) Forms 5-membered ring Ligand->Mode1 Mononuclear Mode2 Bridging (μ2-N,N') Links two metals Ligand->Mode2 Pyrazolate Bridge Mode3 Bridging-Chelating (μ-κN,O : κN') Ligand->Mode3 Cluster Formation

Figure 2: Primary coordination modes of the fully deprotonated ligand.

Protocol A: Solvothermal Synthesis of Cu(II) MOF

Target: Construction of porous coordination polymers for gas sorption.

Reagents:

  • 
     (0.1 mmol)
    
  • 
     (0.1 mmol)
    
  • Solvent: DMF/Ethanol/Water (2:1:1 v/v)

Procedure:

  • Dissolve ligand and metal salt in 4 mL of the solvent mixture in a 10 mL Teflon-lined autoclave.

  • Seal and heat at 100°C for 48 hours .

  • Cool slowly (5°C/hour) to room temperature.

  • Result: Blue block crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

  • Mechanism: The high temperature promotes deprotonation of both the carboxylic acid and the pyrazole NH, leading to the formation of

    
     paddlewheel or metallocycle units linked by the ligand backbone.
    
Protocol B: Room Temperature Synthesis of Co(II) Discrete Complex

Target: Synthesis of discrete magnetic clusters.

Reagents:

  • 
     (0.1 mmol)
    
  • 
     (0.2 mmol)
    
  • Base:

    
     (0.2 mmol)
    
  • Solvent: Methanol (10 mL)

Procedure:

  • Dissolve

    
     in methanol. Add 
    
    
    
    to deprotonate the carboxylic acid (
    
    
    ).
  • Add the Cobalt salt solution dropwise with stirring.

  • Allow the solution to stand undisturbed for 3–5 days.

  • Result: Pink/Red crystals.

  • Note: Using acetate helps buffer the solution. The absence of strong base prevents full deprotonation of the pyrazole N, often resulting in mononuclear species

    
    .
    

Characterization & Data Interpretation

TechniqueExpected Signal (Ligand)Expected Signal (Complex)Interpretation
FT-IR

: 1690-1710 cm⁻¹

: ~1600 cm⁻¹
Shift indicates carboxylate coordination.
FT-IR

: 1530, 1350 cm⁻¹

: Unchanged
Nitro group generally remains uncoordinated.
¹H NMR

13.5 (COOH),

14.0 (NH)
Signals disappearConfirms deprotonation (in

/NaOD).
SC-XRD Monoclinic/TriclinicVaries (often

)
Defines geometry (Cu: Square Pyramidal, Co: Octahedral).

Applications

Gas Storage & Separation (MOFs)

Complexes of


 with 

or

often form 3D porous networks. The ethyl group acts as a "gate," modulating pore size, while the nitro group enhances affinity for polar gases like

through dipole-quadrupole interactions.
Biological Activity

The free ligand and its Ag(I) or Cu(II) complexes exhibit antibacterial properties.

  • Assay Protocol: Dissolve complex in DMSO (1 mg/mL). Test against S. aureus and E. coli using the agar well diffusion method. The nitro group is essential for the specific bio-activity profile, often acting as a radical precursor in anaerobic environments.

References

  • Crystal Structure & Coordination Modes

    • Title: First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand.[3]

    • Source: Acta Crystallographica Section C (2019).
    • URL:[Link][3]

  • Synthesis of Pyrazole Carboxylates

    • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[2]

    • Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (2018).[2]

    • URL:[Link]

  • Nitration Protocols

    • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration.[4]

    • Source: JACS Au (2021).
    • URL:[Link]

  • General Ligand Properties

    • Title: 4-Nitro-1H-pyrazole-3-carboxylic acid (PubChem CID 219739).
    • Source: N
    • URL:[Link]

Sources

Method

Application Note: Synthesis of Bioactive Amides from 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Abstract This application note details the optimized synthetic workflow for generating -substituted-5-ethyl-4-nitro-1H-pyrazole-3-carboxamides. These scaffolds are critical in medicinal chemistry, particularly as kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic workflow for generating


-substituted-5-ethyl-4-nitro-1H-pyrazole-3-carboxamides. These scaffolds are critical in medicinal chemistry, particularly as kinase inhibitors (e.g., FLT3, CDK2/4) and antimicrobial agents. The protocol covers the entire lifecycle: from the regioselective construction of the pyrazole core using 2-butanone and diethyl oxalate, to electrophilic nitration, and finally, diverse amidation strategies. We provide decision matrices for coupling reagent selection and safety protocols for handling high-energy nitro compounds.

Introduction & Retrosynthetic Analysis

The 4-nitropyrazole-3-carboxylic acid motif is a "privileged scaffold" in drug discovery. The nitro group at position 4 serves two purposes: it modulates the electronic properties of the ring (enhancing H-bond donor acidity of the amide), and it provides a handle for reduction to an amino group, allowing for further elaboration into bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).

Retrosynthetic Logic: The target amides are disconnected at the amide bond. The resulting acid precursor, 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , is traced back to 5-ethyl-1H-pyrazole-3-carboxylate , which is synthesized via the Claisen condensation of 2-butanone and diethyl oxalate .

Figure 1: Synthetic Workflow

ReactionScheme SM1 2-Butanone Inter1 Diketo Ester Intermediate SM1->Inter1 NaOEt, EtOH Claisen Condensation SM2 Diethyl Oxalate SM2->Inter1 Core 5-Ethyl-1H-pyrazole- 3-carboxylate Inter1->Core N2H4·H2O Cyclization Nitro 5-Ethyl-4-nitro-1H- pyrazole-3-carboxylic acid Core->Nitro HNO3/H2SO4 Nitration & Hydrolysis Amide Target Bioactive Amide Nitro->Amide Amine + Coupling Agent (SOCl2 or HATU)

Caption: Step-wise construction of the bioactive amide scaffold starting from commodity chemicals.

Experimental Protocols

Phase 1: Core Synthesis (The Claisen-Cyclization Sequence)

Objective: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

Mechanism: 2-Butanone undergoes Claisen condensation with diethyl oxalate. Regioselectivity is controlled by the base and thermodynamics; deprotonation at the terminal methyl group (C1) is favored under thermodynamic conditions, leading to the linear diketo ester required for the 5-ethyl isomer.

Protocol:

  • Condensation: To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of 2-butanone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise over 30 minutes.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Cyclization: Cool the reaction mixture to 0°C. Add hydrazine hydrate (1.2 eq) dropwise (Caution: Exothermic).

  • Reflux: Heat the mixture to reflux for 2 hours to ensure complete cyclization.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate (3x). Dry organic layers over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane/EtOAc) to isolate the 5-ethyl isomer (major product) from the 4,5-dimethyl isomer (minor trace).

Phase 2: Electrophilic Nitration

Objective: Introduction of the nitro group at the 4-position.

Expert Insight: Pyrazoles are electron-rich but the 3-carboxylate is electron-withdrawing. However, the 4-position remains the most nucleophilic site. Standard mixed-acid nitration is effective but requires temperature control to prevent decarboxylation or over-oxidation.

Protocol:

  • Preparation: Dissolve Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (10 mmol) in concentrated sulfuric acid (

    
    , 5 mL) at 0°C.
    
  • Nitration: Add fuming nitric acid (

    
    , 1.5 eq) dropwise, maintaining the internal temperature below 10°C.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (50 g). The product often precipitates as a solid.

  • Hydrolysis (In-situ): If the ester hydrolyzes during the acidic workup, isolate the acid directly. If the ester persists, reflux the crude solid in 10% NaOH for 1 hour, then acidify to pH 2 with HCl to precipitate 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid .

  • Yield: Typical yields are 70-85%.

Phase 3: Amidation Strategies

Objective: Coupling the carboxylic acid with functionalized amines.

We present two methods. Method A is robust and scalable for non-sensitive amines. Method B is preferred for valuable, chiral, or acid-sensitive amines.

Method A: The Acid Chloride Route (Robust)

Best for: Anilines, non-sensitive aliphatic amines, large-scale synthesis.

  • Activation: Suspend 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry toluene or DCM. Add Thionyl Chloride (

    
    , 5.0 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (80°C) for 2-3 hours until the solution becomes clear (evolution of

    
     and 
    
    
    
    gas).
  • Isolation: Evaporate excess

    
    in vacuo (azeotrope with toluene to remove traces).
    
  • Coupling: Dissolve the crude acid chloride in dry DCM. Add the amine (1.1 eq) and Triethylamine (

    
    , 2.0 eq) at 0°C. Stir at RT for 4 hours.
    
  • Workup: Wash with 1N HCl, sat.

    
    , and brine.
    
Method B: HATU/DIPEA Coupling (Mild)

Best for: Complex amines, late-stage functionalization, parallel synthesis.

  • Mixing: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (Diisopropylethylamine, 3.0 eq). Stir for 15 minutes at RT (Yellow color develops).

  • Coupling: Add the amine (1.1 eq). Stir for 4-12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.

Decision Matrix: Choosing the Right Coupling Protocol

Use the following logic tree to select the optimal amidation method for your specific target.

Figure 2: Coupling Strategy Decision Tree

CouplingDecision Start Select Amine Partner IsSensitive Is the Amine Acid-Sensitive or Chiral? Start->IsSensitive AcidChloride METHOD A: Acid Chloride (SOCl2) IsSensitive->AcidChloride No (e.g., Aniline, Alkyl amines) CouplingAgent METHOD B: Coupling Agents (HATU/EDC) IsSensitive->CouplingAgent Yes (e.g., Amino acids, Heterocycles) ScaleUp Result: High Yield, Simple Purification AcidChloride->ScaleUp High Scalability Library Result: Mild Conditions, Expensive Reagents CouplingAgent->Library High Throughput/Library

Caption: Strategic selection of amidation conditions based on amine properties.

Biological Context & SAR Insights

The 4-nitro-3-carboxamide scaffold is a bioisostere for several kinase inhibitor cores.

  • Kinase Inhibition (FLT3/CDK): The amide NH and the pyrazole N-H often form a "hinge-binding" motif within the ATP binding pocket of kinases. The 4-nitro group can position the scaffold to interact with the gatekeeper residue or can be reduced to an amine to form additional H-bonds.

  • Antimicrobial Activity: Lipophilic amides (e.g.,

    
    -phenyl or 
    
    
    
    -benzyl) of this scaffold have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

Data Summary Table: Typical Yields

Reaction StepReagentsTypical YieldCritical Parameter
Cyclization 2-Butanone / Diethyl Oxalate / Hydrazine65-75%Control temp to favor 5-ethyl isomer
Nitration

/

70-85%Maintain <10°C to prevent decarboxylation
Amidation (A)

/ Amine
80-95%Ensure dryness of

Amidation (B) HATU / DIPEA60-85%Remove DMF completely during workup

Safety & Handling

  • Nitro Compounds: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a nitro-aromatic. While generally stable, it should be treated as potentially energetic. Do not heat dry solids above 150°C.

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    . Use only in a well-ventilated fume hood.
    
  • Hydrazine: Highly toxic and potentially unstable. Use hydrazine hydrate (stable form) and handle with double gloves.

References

  • Synthesis of Pyrazole Carboxylic Acids

    • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
    • Source:

  • Amide Coupling Protocols

    • Amidation Reactions from the Direct Coupling of Metal Carboxyl
    • Source:

  • Nitration of Heterocycles

    • Direct nitration of five membered heterocycles.[1]

    • Source:

  • Biological Activity (Kinase Inhibitors)

    • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evalu
    • Source:

Sources

Application

Role of nitro-pyrazole carboxylic acids in agrochemical development

Topic: Role of Nitro-Pyrazole Carboxylic Acids in Agrochemical Development Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Agrochemical Discovery Teams Part 1: Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Nitro-Pyrazole Carboxylic Acids in Agrochemical Development Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Agrochemical Discovery Teams

Part 1: Strategic Overview

The "Transient" Pharmacophore: Nitro-Pyrazoles as Synthetic Engines

In the high-stakes arena of agrochemical discovery, Nitro-Pyrazole Carboxylic Acids (NPCAs) occupy a unique niche: they are rarely the final active ingredient, but they are the indispensable engine behind them. While the nitro group (


) itself appears in early-stage antibacterial hits, its primary role in modern agrochemistry is that of a high-potential energy precursor .

For the development scientist, the NPCA scaffold offers two critical strategic advantages:

  • Electronic Tuning (The "Acid Handle"): The strong electron-withdrawing nature of the nitro group significantly acidifies the adjacent carboxylic acid (pKa modulation), facilitating esterification or amidation reactions that might otherwise be sluggish on electron-rich pyrazoles.

  • The Amino-Gateway (The "SDHI Pipeline"): The reduction of the nitro group to an amine (

    
    ) is the industry-standard checkpoint for accessing Succinate Dehydrogenase Inhibitor (SDHI)  fungicides (e.g., Fluxapyroxad, Penthiopyrad). The resulting amino-pyrazole-carboxamides are among the most valuable assets in fungal resistance management.
    

This guide details the handling, functionalization, and transformation of NPCAs, moving beyond basic synthesis to the "Why" and "How" of their application in creating billion-dollar crop protection agents.

Part 2: Application Note – Designing SDHI Fungicides

Mechanism of Action: The Pyrazole "Warhead"

The efficacy of pyrazole-based fungicides relies on their ability to bind to the Ubiquinone-binding site (Qp site) of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

  • The Anchor: The pyrazole carboxylic acid moiety acts as the "anchor," forming critical hydrogen bonds with residues (typically Tyrosine and Tryptophan) deep within the binding pocket.

  • The Linker: The amide bond (derived from the carboxylic acid) positions the rest of the molecule.

  • The Hydrophobic Tail: The amino-derived portion (often a biphenyl or heavily substituted aniline) extends into the hydrophobic channel.

Critical Design Consideration: The nitro group in the starting material serves as a masked amino group . Direct amidation of the carboxylic acid before nitro reduction prevents side reactions (like self-coupling of amino acids).

DOT Diagram: SDHI Design Logic & Synthetic Flow

The following diagram illustrates the decision tree for utilizing NPCAs in fungicide development.

SDHI_Development_Flow NPCA Nitro-Pyrazole Carboxylic Acid (Starting Scaffold) Func_A Route A: Direct Amidation (Retain Nitro) NPCA->Func_A If Nitro is Pharmacophore (Rare) Func_B Route B: Esterification (Protect Acid) NPCA->Func_B Standard Ind. Route Target_Herb Target: HPPD Inhibitor (Rare, Niche Herbicides) Func_A->Target_Herb Scaffold Hopping Reduction Chemo-selective Reduction (NO2 -> NH2) Func_B->Reduction Pd/C, H2 or Fe/HCl Coupling Amide Coupling (Linker Formation) Reduction->Coupling + Aniline Derivative Target_SDHI Target: SDHI Fungicide (e.g., Fluxapyroxad Analog) Coupling->Target_SDHI Final Deprotection/Mod

Figure 1: Strategic workflow converting Nitro-Pyrazole Carboxylic Acids into bioactive SDHI fungicides.

Part 3: Experimental Protocol

Protocol: Chemo-Selective Reduction of 4-Nitro-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Objective: To reduce the nitro group to an amino group without decarboxylating the ring or cleaving the N-methyl bond, preparing the scaffold for amide coupling.

Safety Warning:

  • Nitro Compounds: Potentially energetic.[1] Do not heat to dryness.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood with blast shield.

Materials:

  • Substrate: 4-Nitro-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (10 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Hydrogen Source: Hydrazine Hydrate (5 eq) OR Hydrogen Balloon (1 atm)

  • Solvent: Methanol (HPLC grade)

Step-by-Step Methodology:

  • Preparation of the Slurry:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the nitro-pyrazole ester in 50 mL of Methanol.

    • Note: The ester is preferred over the free acid to prevent catalyst poisoning by the carboxylate salt.

  • Catalyst Addition (Inert Atmosphere):

    • Purge the flask with Nitrogen (

      
      ) for 5 minutes.
      
    • Carefully add 10 wt% Pd/C (approx. 200 mg). Caution: Dry Pd/C can ignite methanol vapors. Keep wet or under inert gas.

  • Reduction Phase (Choice of Method):

    • Method A (Hydrogen Balloon): Attach a balloon filled with

      
      . Purge the headspace 3 times. Stir vigorously at Room Temperature (RT) for 4-6 hours.
      
    • Method B (Hydrazine Transfer Hydrogenation): Heat the mixture to 50°C. Add Hydrazine Hydrate dropwise over 30 minutes. Reflux for 2 hours.

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting nitro compound (UV active, often yellow) will disappear; the amino product (often fluorescent blue under UV) will appear with a lower Rf.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Do not let the filter cake dry out completely (fire hazard).

    • Wash the pad with 20 mL warm Methanol.

    • Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

  • Isolation:

    • The product, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester , is typically obtained as an off-white to tan solid.

    • Yield Expectation: >90%.

    • Purity Check: 1H NMR (DMSO-d6) should show the disappearance of the aromatic proton shift associated with the nitro-deshielding and appearance of a broad singlet (

      
      ) around 5.0-6.0 ppm.
      

Part 4: Data & Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the NPCA scaffold affect biological outcomes in the context of SDHI development.

Structural ModificationEffect on Physicochemical PropertiesImpact on Biological Activity (SDHI)
Nitro (

) Retention
High electron withdrawal; increased lipophilicity.Inactive. Steric clash in Qp site; lacks H-bond donor capability.
Reduction to Amino (

)
H-bond donor; increased polarity.Essential Intermediate. Required for amide bond formation.
N1-Methylation Moderate lipophilicity; steric bulk.Optimal. Fits into the hydrophobic cleft of Complex II.
C3-Difluoromethyl (

)
Lipophilicity boost; metabolic stability.High Potency. Standard in modern SDHIs (e.g., Fluxapyroxad).
Visualizing the Binding Mode

This diagram represents the logical interaction between the processed pyrazole scaffold and the target enzyme.

SDHI_Binding_Mode Qp_Site Complex II (Qp Site) Tyr_Res Tyrosine Residue (H-Bond Acceptor) Hyd_Pock Hydrophobic Pocket Py_Ring Pyrazole Ring (Scaffold) Py_Ring->Qp_Site Pi-Stacking Amide_Link Amide Linker (From COOH + NH2) Amide_Link->Tyr_Res H-Bonding (Critical) Tail_Grp Lipophilic Tail (Aniline Derived) Tail_Grp->Hyd_Pock Van der Waals

Figure 2: Mechanistic binding map showing the critical role of the amide linker derived from the pyrazole carboxylic acid.

References

  • Synthesis of Pyrazole-Carboxamides (SDHI Precursors)
  • Nitro Reduction Protocols

    • Title: "Catalytic Hydrogenation of Nitro Groups: A Practical Guide"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Agrochemical Mode of Action (SDHI)

    • Title: "Succinate Dehydrogenase Inhibitors (SDHIs): A Review of Their Mode of Action and Resistance Management"
    • Source: FRAC (Fungicide Resistance Action Committee)
    • URL:[Link]

  • Safety Data for Nitro-Pyrazoles

    • Title: "Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid"
    • Source: PubChem Labor
    • URL:[Link]

Sources

Method

Design of kinase inhibitors using 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid scaffolds

Application Note: Design of Kinase Inhibitors using 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid Scaffolds Abstract This guide details the strategic application of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 401...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design of Kinase Inhibitors using 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid Scaffolds

Abstract

This guide details the strategic application of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 401906-11-4) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) for protein kinase inhibitors. The pyrazole-3-carboxylic acid core mimics the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region. The C4-nitro group serves as a versatile synthetic handle (a "masked" amine) for accessing solvent-exposed regions, while the C5-ethyl group provides essential hydrophobic interactions within the ATP-binding pocket. This note covers rational design, synthetic protocols for library generation, and biochemical validation assays.

Rational Design & SAR Strategy

Pharmacophore Mapping

The efficacy of this scaffold relies on its ability to satisfy the "donor-acceptor" motif required for hinge binding.

  • C3-Carboxylic Acid (Amide Formation): The primary vector. Conversion to a carboxamide creates a hydrogen bond donor/acceptor pair that interacts with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Glu, Leu, or Met depending on the kinase).

  • C4-Nitro Group: Initially acts as an electron-withdrawing group (EWG) to modulate the acidity of the pyrazole NH. Post-coupling, it is reduced to an amine, serving as a vector to the solvent-exposed front or the gatekeeper region , allowing for selectivity optimization.

  • C5-Ethyl Group: Provides steric bulk that occupies the hydrophobic region of the ATP pocket (often near the ribose binding site), enhancing affinity through Van der Waals interactions.

Binding Mode Visualization

KinaseBinding Scaffold 5-Ethyl-4-nitro-pyrazole Scaffold Hinge Hinge Region (H-Bonds) Scaffold->Hinge C3-Carboxamide Hydrophobic Hydrophobic Pocket (Van der Waals) Scaffold->Hydrophobic C5-Ethyl Group Solvent Solvent Front (Selectivity) Scaffold->Solvent C4-Amine (Reduced Nitro)

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

Synthetic Protocols

The synthesis of a kinase inhibitor library from this scaffold follows a "Couple-Reduce-Functionalize" workflow.

Workflow Visualization

SynthesisWorkflow Start 5-ethyl-4-nitro-1H-pyrazole-3-COOH Step1 Step 1: Amide Coupling (R-NH2, HATU, DIPEA) Start->Step1 Inter1 Intermediate A: Nitro-Carboxamide Step1->Inter1 Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 4-Amino-Pyrazole Step2->Inter2 Step3 Step 3: Derivatization (Urea/Amide/Sulfonamide) Inter2->Step3 Final Final Kinase Inhibitor Step3->Final

Figure 2: Synthetic workflow for generating 4-amino-pyrazole-3-carboxamide libraries.

Detailed Procedures

Step 1: C3-Amide Coupling (Hinge Binder Formation)

  • Reagents: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq), Amine (

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
    
  • Protocol:

    • Dissolve the scaffold in DMF (0.1 M concentration).

    • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

    • Add HATU and stir for 15 minutes to form the activated ester.

    • Add the amine (

      
      ) and stir at RT for 4–12 hours.
      
    • Validation: Monitor by LC-MS for the mass

      
      .
      
    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .[1]

Step 2: C4-Nitro Reduction (Unmasking the Vector)

  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq),

    
     (5.0 eq), EtOH/Water (4:1).
    
  • Rationale: While Pd/C hydrogenation is cleaner, the pyrazole ring can sometimes poison Pd catalysts or undergo ring hydrogenation. Iron reduction is robust and chemoselective.

  • Protocol:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and

      
      .[1]
      
    • Reflux at 80°C for 2–4 hours.

    • Validation: LC-MS should show a mass shift of

      
       Da (
      
      
      
      , loss of 32, gain of 2).
    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1]

Step 3: C4-Functionalization (Optional)

  • The resulting 4-amino group can be reacted with isocyanates to form ureas (common in Type II inhibitors) or acid chlorides to form amides.

Biological Evaluation Protocols

To validate the inhibitors, a biochemical assay measuring phosphorylation inhibition is required.

TR-FRET Kinase Assay (LanthaScreen™ or similar)
  • Principle: Measures the displacement of a tracer (labeled inhibitor) or the inhibition of substrate phosphorylation detected by a specific antibody.

  • Materials: Recombinant Kinase (e.g., FLT3, CDK2), Fluorescein-labeled Poly-GT substrate, ATP (

    
     concentration), Test Compounds.
    

Protocol:

  • Preparation: Prepare 3x serial dilutions of inhibitors in DMSO (Top concentration 10 mM). Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Add 2.5 µL 4x Compound to 384-well plate.

    • Add 2.5 µL Kinase/Antibody mixture. Incubate 15 min.

    • Add 2.5 µL ATP/Substrate mixture.

    • Incubate for 60 minutes at RT.

  • Detection: Add 10 µL EDTA/Eu-Antibody detection mix. Read on a TR-FRET compatible plate reader (Excitation 340 nm, Emission 495/520 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Data Interpretation & Case Studies

When analyzing SAR data from this scaffold, trends often follow the steric and electronic properties of the R-group at the C3-amide position.

Table 1: Representative SAR Data (Hypothetical/Trend-based)

Compound IDR-Group (Amide)C4-SubstituentIC50 (Target Kinase)Interpretation
PYR-01 PhenylNitro (

)
> 10 µMNitro group is too bulky/electron-poor for this pocket.
PYR-02 PhenylAmino (

)
500 nMReduction improves H-bonding capability.
PYR-03 4-Piperazinyl-phenylAmino (

)
15 nMSolubilizing group reaches solvent front; high potency.
PYR-04 CyclopropylAmino (

)
1.2 µMR-group too small to fill the hydrophobic pocket fully.

Troubleshooting:

  • Low Solubility: The 5-ethyl and 4-nitro groups are lipophilic. If compounds precipitate in the assay, introduce solubilizing tails (morpholine, piperazine) at the C3-amide position.

  • Lack of Potency: If the 4-amino analog is weak, the hinge interaction might be flipped. Consider alkylating the N1-pyrazole nitrogen to lock the tautomer in the correct orientation for binding.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the coupling of 4-nitropyrazole-3-carboxylic acid and subsequent reduction to target FLT3/CDK. URL:[Link]

  • Synthesis of Pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition. Source: ResearchGate / Bioorganic & Medicinal Chemistry. Context: Highlights the critical role of the nitro group at the 4/5-position for hydrogen bonding and potency in Pim kinase inhibitors. URL:[Link]

  • Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Source: Journal of Medicinal Chemistry (via NIH). Context: Validates the 1H-pyrazole-3-carboxamide scaffold as a potent inhibitor class for acute myeloid leukemia targets.[2] URL:[Link]

Sources

Application

Application Note: Engineering High-Energy Nitro-Pyrazole Metal-Organic Frameworks (NE-MOFs)

Executive Summary & Strategic Rationale This guide details the engineering of Metal-Organic Frameworks (MOFs) utilizing nitro-functionalized pyrazole linkers, specifically focusing on 3,5-dinitro-1H-pyrazole (HdN3P) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the engineering of Metal-Organic Frameworks (MOFs) utilizing nitro-functionalized pyrazole linkers, specifically focusing on 3,5-dinitro-1H-pyrazole (HdN3P) and its derivatives.

Unlike carboxylate-based MOFs (e.g., UiO-66), nitro-pyrazole MOFs occupy a specialized niche: High-Energy Density Materials (HEDMs) . The pyrazole ring provides high thermal stability (


C) due to aromaticity, while the nitro (

) groups dramatically increase crystal density and oxygen balance. Furthermore, the high polarity of the nitro group creates a "sticky" pore environment, making these frameworks exceptional candidates for selective

capture and energetic structural components.

Key Technical Challenges Addressed:

  • Safety: Handling potentially explosive precursors.

  • Activation: Removing high-boiling solvents (DMF) without pore collapse or triggering energetic decomposition.

  • Crystallinity: Controlling nucleation in nitrogen-rich ligand systems.

Critical Safety Protocol: Energetic Materials

⚠️ DANGER: EXPLOSION HAZARD

Nitro-pyrazole ligands and their resulting MOFs are energetic materials .[1] They possess high heats of detonation.

  • Scale Limit: Never exceed 100 mg per reaction vessel during initial screening.
  • Shielding: All heating steps must be performed behind a blast shield or in a heavy-duty explosion-proof oven.
  • Tools: Use anti-static spatulas (wood/plastic). Do NOT use metal spatulas on dry powder.
  • PPE: Kevlar gloves, face shield, and ear protection are mandatory during isolation steps.

Ligand Chemistry & Pre-Synthesis Logic

The choice of 3,5-dinitro-1H-pyrazole (HdN3P) is deliberate. The acidity of the pyrazole


 (

) allows for facile deprotonation and coordination with transition metals (

,

,

) without requiring harsh bases that might degrade the nitro groups.
Mechanistic Pathway Diagram

The following diagram illustrates the synthesis logic from precursor to activated framework.

SynthesisWorkflow Precursor Precursor: 3,5-dinitro-1H-pyrazole Solvothermal Solvothermal Assembly (DMF/Ethanol, 100°C, 24h) Precursor->Solvothermal Deprotonation MetalSalt Metal Source: Cu(NO3)2 · 2.5H2O MetalSalt->Solvothermal Coordination AsSynthesized As-Synthesized MOF (Pores blocked by DMF) Solvothermal->AsSynthesized Cooling (5°C/h) Exchange Solvent Exchange (Methanol, 3 days) AsSynthesized->Exchange Diffusion Activation Activation (Vacuum, 80°C) Exchange->Activation Volatilization FinalProduct Activated NE-MOF (Open Pores) Activation->FinalProduct Guest Removal

Figure 1: Step-by-step workflow for the synthesis and activation of Nitro-Pyrazole MOFs.

Detailed Experimental Protocol

Protocol A: Solvothermal Synthesis of Cu-DN3P

Target: A robust, moderate-density framework suitable for gas sorption or energetic testing.

Reagents:

  • 3,5-dinitro-1H-pyrazole (HdN3P) (98% purity)

  • Copper(II) nitrate hemipentahydrate (

    
    )
    
  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 158 mg (1.0 mmol) of HdN3P in 4 mL of DMF .

    • Why: DMF is essential to solubilize the polar nitro-ligand.

  • Metal Addition:

    • Add 232 mg (1.0 mmol) of

      
       to 2 mL of Ethanol .
      
    • Add the metal solution dropwise to the ligand solution while stirring.

    • Observation: The solution should turn a deep blue/green, indicating coordination of

      
       to the pyrazolate nitrogen.
      
  • Solvothermal Reaction:

    • Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave .

    • Heat to 100°C for 48 hours in a programmable oven.

    • Cooling Ramp: Program the oven to cool at 5°C/hour until it reaches room temperature.

    • Causality: Slow cooling is critical for high-quality single crystals. Rapid cooling yields microcrystalline powder with lower structural integrity.

  • Isolation:

    • Filter the green block crystals.

    • Wash 3x with fresh DMF to remove unreacted ligand (which can destabilize the MOF).

Protocol B: Activation (Critical Step)

Failure to perform this step correctly is the #1 cause of low surface area.

  • Solvent Exchange:

    • Immerse crystals in Methanol (MeOH) .

    • Replace the MeOH every 12 hours for 3 days .

    • Mechanism:[2] MeOH has a lower boiling point (64.7°C) and surface tension than DMF (153°C). This reduces capillary forces during evacuation, preventing pore collapse.

  • Evacuation:

    • Place the sample in a vacuum oven or degassing port.

    • Apply dynamic vacuum (

      
       mbar) at room temperature  for 2 hours.
      
    • Slowly ramp temperature to 80°C and hold for 12 hours.

    • Warning: Do NOT exceed 100°C during activation for nitro-MOFs unless TGA confirms stability. Thermal shock can trigger decomposition.

Characterization & Validation

To ensure the protocol was successful, compare your results against these standard metrics for Nitro-Pyrazole MOFs.

Data Summary Table
ParameterMethodExpected ValueInterpretation
Crystal Density XRD

High density confirms successful incorporation of heavy nitro groups.
Nitrogen Content Elemental Analysis

Essential for energetic performance.
Decomposition (

)
DSC (5°C/min)

Sharp exothermic peak indicates energetic decomposition.
Porosity (BET)

Isotherm (77 K)

Lower than carboxylate MOFs due to bulky

groups occupying pore space.
Structural Logic Diagram

This diagram explains how the nitro group influences the material's dual-functionality.

PropertyLogic NitroGroup Functional Group: Nitro (-NO2) Density High Crystal Density (>1.9 g/cm³) NitroGroup->Density OxygenBal Oxygen Balance (Internal Oxidizer) NitroGroup->OxygenBal Polarity Increased Pore Polarity NitroGroup->Polarity Detonation High Detonation Velocity/Pressure Density->Detonation OxygenBal->Detonation Interaction Strong Dipole-Quadrupole Interaction Polarity->Interaction CO2Capture Selective CO2 Adsorption Interaction->CO2Capture

Figure 2: The dual impact of the nitro-group on energetic performance and gas separation capabilities.

References

  • Zhang, Q., et al. (2016). High-Energy Metal–Organic Frameworks Based on 3,5-Dinitro-1H-pyrazole. Crystal Growth & Design.

  • Wang, Y., et al. (2018). A series of energetic metal–organic frameworks based on 3,4-dinitropyrazole. Dalton Transactions .[1]

  • Mondal, S., et al. (2013).

  • Peng, Y., et al. (2013). Methane storage in metal–organic frameworks: current records, surprise findings, and challenges. Journal of the American Chemical Society.

Sources

Method

High-energy materials research involving nitro-substituted pyrazoles

Synthesis, Characterization, and Safety Framework Part 1: Strategic Introduction The Pyrazole Advantage in Energetic Materials In the pursuit of high-energy-density materials (HEDMs), nitro-substituted pyrazoles have eme...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Safety Framework

Part 1: Strategic Introduction

The Pyrazole Advantage in Energetic Materials In the pursuit of high-energy-density materials (HEDMs), nitro-substituted pyrazoles have emerged as a superior alternative to traditional carbon-based explosives like TNT or RDX.[1][2][3] The pyrazole ring offers a unique balance of high nitrogen content (enthalpy of formation) and thermal stability (aromaticity). Unlike six-membered rings (e.g., benzene/pyridine), the five-membered pyrazole core possesses a higher heat of formation (


) due to the inherent ring strain and the presence of N-N bonds.

When fully nitrated, as in 3,4,5-Trinitropyrazole (TNP) , or amino-substituted, as in 4-amino-3,5-dinitropyrazole (LLM-116) , these scaffolds exhibit detonation velocities exceeding 8,500 m/s while maintaining decomposition temperatures often above 200°C. This guide details the rigorous protocols required to synthesize and characterize these materials, focusing on the critical transition from precursor to high-performance energetic.

Part 2: Safety Framework (The "Zero-Error" Directive)

WARNING: The protocols described involve the synthesis of Class 1.1 explosives. These materials are sensitive to impact, friction, and electrostatic discharge (ESD).

Mandatory HSE Protocols:

  • Scale Limits: Initial synthesis must strictly be kept under 100 mg until sensitivity data is established.

  • ESD Grounding: All personnel must wear conductive shoes and wrist straps. Work surfaces must be dissipative (static-dissipative mats).

  • Shielding: All nitration reactions involving mixed acids (

    
    ) must be performed behind a blast shield or in a heavy-duty fume hood with sash down.
    
  • Quenching Protocol: A "kill bucket" containing ice-water and urea (to neutralize

    
    ) must be within arm's reach during nitration.
    
Part 3: Application Note – Synthesis Strategies

The synthesis of high-performance pyrazoles generally follows a stepwise nitration strategy. Direct trinitration of pyrazole is difficult due to the deactivation of the ring after the introduction of the first nitro group.

The Regioselectivity Challenge: Electrophilic aromatic substitution on pyrazole favors the 4-position. However, to achieve high density, nitration at the 3 and 5 positions is required. This is typically achieved via:

  • Thermal Rearrangement: N-nitration followed by migration to the C-3/C-5 positions.

  • Nucleophilic Substitution: Using halopyrazoles or diazonium intermediates.

The workflow below outlines the synthesis of 3,4,5-Trinitropyrazole (TNP) , a benchmark high-energy material.

Visualizing the Synthesis Workflow

TNP_Synthesis Start 3,5-Dinitropyrazole (Precursor) Step1 Nitration (Oleum + Fuming HNO3) Start->Step1 Electrophilic Attack Inter Intermediate N-Nitro Species Step1->Inter Kinetic Control Rearrange Thermal Rearrangement (Microwave or Heat) Inter->Rearrange 100-140°C Product 3,4,5-Trinitropyrazole (TNP) Rearrange->Product Isolation Salt TNP Salts (Ammonium/Hydrazinium) Product->Salt Stabilization

Caption: Stepwise nitration pathway from 3,5-DNP to the high-performance explosive TNP.

Part 4: Experimental Protocol
Protocol A: Synthesis of 3,4,5-Trinitropyrazole (TNP)

Objective: Conversion of 3,5-Dinitropyrazole (3,5-DNP) to 3,4,5-Trinitropyrazole.[1][2][3][4][5][6][7][8][9][10][11] Precursor: 3,5-DNP can be synthesized from pyrazole via nitration-rearrangement cycles (see Ref 1).[4]

Reagents:

  • 3,5-Dinitropyrazole (1.0 g, 6.3 mmol)

  • Fuming Nitric Acid (100%, 5 mL)

  • Oleum (20%

    
    , 5 mL)
    
  • Trifluoroacetic anhydride (TFAA) - Optional booster

Methodology:

  • Acid Preparation: In a 50 mL round-bottom flask, cool 5 mL of oleum to 0°C using an ice-salt bath. Slowly add 5 mL of fuming nitric acid dropwise. Caution: Exothermic.

  • Addition: Add 1.0 g of 3,5-DNP in small portions to the mixed acid, maintaining temperature

    
    .
    
  • Heating: Once addition is complete, remove the ice bath. Attach a reflux condenser. Heat the reaction mixture to 100°C for 8 hours.

    • Note: The high temperature is required to overcome the deactivating effect of the two existing nitro groups and force substitution at the 4-position.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass onto 100 g of crushed ice.

  • Extraction: Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
     and evaporate the solvent under reduced pressure.
    
  • Crystallization: Recrystallize the crude yellow oil/solid from chloroform/hexane to yield pure TNP.

Self-Validation Check:

  • Appearance: Product should be a white to pale yellow solid.

  • Melting Point: 188–190°C (dec).

  • NMR (

    
    -DMSO):  Absence of C-H protons (proton-decoupled 
    
    
    
    NMR shows signals at
    
    
    128.5 (C3/5) and 122.1 (C4)).
Part 5: Characterization & Performance Metrics

Once synthesized, the material must undergo rigorous thermal and sensitivity testing.

Protocol B: Thermal Stability Analysis (DSC)

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Sample: 0.5 – 1.0 mg of TNP (finely ground).

Workflow:

  • Pan Selection: Use hermetic aluminum pans with a laser-drilled pinhole (

    
    ).
    
    • Reasoning: The pinhole prevents pressure buildup from rupturing the pan while maintaining self-generated atmosphere, which suppresses sublimation and allows observation of true decomposition.

  • Program: Equilibrate at 40°C. Ramp 5°C/min to 350°C.

  • Analysis: Identify

    
     (onset of decomposition) and 
    
    
    
    (peak exotherm).

Decomposition Mechanism Visualization: Understanding how the molecule fails is crucial for safety.

TNP_Decomposition TNP TNP Molecule Step1 C-NO2 Homolysis TNP->Step1 Heat Input Radical Pyrazolyl Radical + NO2 Step1->Radical Rate Limiting Step RingOpen Ring Opening Radical->RingOpen Instability Gas Gases (N2, CO2, NO) RingOpen->Gas Exothermic Cascade

Caption: Primary thermal decomposition pathway initiated by C-NO2 bond scission.

Comparative Performance Data

The following table contrasts TNP and its amino-derivative (LLM-116) against standard military explosives.

PropertyTNP (3,4,5-Trinitropyrazole)LLM-116 (4-Amino-3,5-DNP)RDX (Reference)
Formula



Density (

)
1.871.901.82
Detonation Velocity (

)
~8,800~8,5008,750
Detonation Pressure (GPa) 35.832.034.0
Decomposition Temp (

)
190°C178°C210°C
Impact Sensitivity (

)
< 3 J (Sensitive)> 40 J (Insensitive)7.5 J

Analysis:

  • TNP offers superior energy (higher density and pressure) but suffers from high sensitivity. It is best used as a precursor for salts (e.g., Ammonium-TNP) which retain energy but improve handling safety.

  • LLM-116 utilizes the "push-pull" electronic effect (amino donor vs. nitro acceptor) to significantly desensitize the molecule, making it a viable candidate for Insensitive Munitions (IM).

References
  • Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2012).[5] Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts . Journal of Materials Chemistry, 22(25), 12659-12664. Link

  • Pagoria, P. F., et al. (2018).[12] Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) . Lawrence Livermore National Laboratory Report. Link

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials . Molecules, 26(22), 6980. Link

  • Dalinger, I. L., et al. (2025).[7] Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole and Its N-Methyl Derivative . ResearchGate.[7] Link

  • Zhang, Y., et al. (2019). Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization . Dalton Transactions, 48, 1524-1529. Link

Sources

Application

Application Note: Derivatization Strategies for the Carboxylic Acid Group in Nitro-Pyrazoles

Executive Summary The nitro-pyrazole carboxylic acid motif is a high-value pharmacophore found in next-generation kinase inhibitors, molecular glues, and agrochemicals (e.g., SDHI fungicides).[1] However, its chemical be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro-pyrazole carboxylic acid motif is a high-value pharmacophore found in next-generation kinase inhibitors, molecular glues, and agrochemicals (e.g., SDHI fungicides).[1] However, its chemical behavior is deceptive. While the nitro group (


) theoretically activates the carboxylic acid toward nucleophilic attack by lowering the LUMO energy, it simultaneously acidifies the pyrazole ring protons (

shift) and introduces thermal instability.

This guide provides a validated roadmap for derivatizing this scaffold. It moves beyond generic "EDC/NHS" recipes to address the specific electronic and steric challenges of nitro-pyrazoles, ensuring high yields and safety compliance.[1]

Strategic Analysis: The Electronic Battlefield

Successful derivatization requires understanding two competing electronic effects induced by the nitro group.

The "Activation" Effect (Desirable)

The strong electron-withdrawing nature of the


 group (Hammett 

) pulls electron density away from the pyrazole ring. This makes the carbonyl carbon of the carboxylic acid more electrophilic compared to a standard phenyl or alkyl acid. Consequently, once activated (e.g., as an ester or acid chloride), it reacts rapidly with nucleophiles.
The "Acidity" Trap (Critical Failure Point)

This is the most common reason for reaction failure.[2]

  • Mechanism: The electron-deficient ring stabilizes the negative charge on the pyrazole nitrogen.[1]

  • Consequence: In

    
    -nitro-pyrazoles (unsubstituted Nitrogen), the 
    
    
    
    proton becomes significantly more acidic (
    
    
    drops from ~14 to ~10 or lower).[1]
  • The Trap: When using standard coupling conditions (e.g., 1.0 equiv. base), the base preferentially deprotonates the ring nitrogen before or alongside the carboxylic acid. This forms an unreactive salt or leads to competitive

    
    -acylation (dimerization).[1]
    

Rule of Thumb: If your pyrazole nitrogen is unsubstituted (


), you must either protect it (e.g., THP, SEM, Boc) or modify the base stoichiometry (See Protocol A).

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the optimal derivatization route.

DerivatizationStrategy Start Substrate: Nitro-Pyrazole-COOH CheckN Is the Pyrazole Nitrogen (N1) Substituted? Start->CheckN YesSub Yes (N-Alkyl/Aryl) CheckN->YesSub Protected/Substituted NoSub No (N-H) CheckN->NoSub Free NH Scale Reaction Scale? YesSub->Scale Protect Strategy: Transient Protection or Excess Base NoSub->Protect Risk: N-Acylation Small < 100 mg (Discovery) Scale->Small High Throughput Large > 1 g (Process) Scale->Large Cost/Purification Protect->Scale MethodA Protocol A: HATU/DIPEA Coupling Small->MethodA MethodB Protocol B: Acid Chloride (Oxalyl Cl) Large->MethodB MethodC Protocol C: Curtius Rearrangement MethodB->MethodC If Target = Amine/Urea

Figure 1: Strategic decision tree for nitro-pyrazole derivatization. Note the critical branch point regarding Nitrogen substitution.

Experimental Protocols

Protocol A: High-Efficiency Amidation (HATU Method)

Best for: Discovery chemistry, library synthesis, substrates with sensitive functional groups.[1] Mechanism: HATU generates a highly reactive At-ester.[1] The key here is managing the stoichiometry to accommodate the acidic


 (if present).

Reagents:

  • Substrate: 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1][3]

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine).[1] Crucial: Use 3.0–4.0 equiv if

    
     is present; 2.0 equiv if 
    
    
    
    -substituted.
  • Solvent: DMF (anhydrous).[1]

Step-by-Step:

  • Dissolution: Dissolve the nitro-pyrazole acid in DMF (0.1 M concentration).

  • Activation: Add DIPEA. Observation: The solution will likely deepen in color (yellow to orange) due to the formation of the nitropyrazole anion. This is normal.

  • Pre-activation: Add HATU in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? This allows the formation of the activated ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add the amine nucleophile (1.1 equiv).

  • Monitoring: Stir at RT. Monitor by LCMS.[1]

    • Success Marker: Look for the product mass (

      
      ).[4]
      
    • Failure Marker: If you see a mass corresponding to

      
      , the activation failed, or the amine is too sterically hindered.
      
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA and unreacted amine), then saturated

    
    , then brine.
    
Protocol B: Acid Chloride Activation (The "Process" Route)

Best for: Scale-up (>1g), unreactive amines (anilines), or ester formation. Safety Warning: Nitro-pyrazoles are energetic.[1] Do not distill the resulting acid chloride to dryness at high heat.[1]

Reagents:

  • Substrate: Nitro-pyrazole acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2–3 drops, catalytic)

  • Solvent: DCM (Dichloromethane) or THF.[1]

Step-by-Step:

  • Suspension: Suspend the acid in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

    • Why Oxalyl Chloride? Thionyl chloride (

      
      ) requires reflux, which increases the risk of thermal decomposition of the nitro group. Oxalyl chloride works at RT.[1]
      
  • Reaction: Allow to warm to RT and stir for 2 hours until gas evolution (

    
    ) ceases. The solution should become homogeneous.
    
  • Evaporation: Concentrate in vacuo at a bath temperature below 40°C .

    • Critical: Do not overheat.[1][5] Nitro-pyrazole acid chlorides are thermally sensitive.[1]

  • Coupling: Re-dissolve the crude acid chloride in DCM and add to a solution of the amine/alcohol and base (TEA or Pyridine) at 0°C.

Protocol C: Curtius Rearrangement (Acid to Amine/Urea)

Best for: Converting the carboxylic acid into an amino-nitro-pyrazole (a precursor for fused heterocycles).[1] Reference Grounding: Nitro-azido pyrazoles can undergo rearrangement to form isocyanates, which are then trapped [1].[1]

Workflow:

  • Mixed Anhydride Formation: Treat acid with Ethyl Chloroformate /

    
     at 0°C in Acetone.
    
  • Azidation: Add aqueous

    
     (1.2 equiv) at 0°C. Stir 1h.
    
  • Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer (important!). Heat to 80°C.

    • Observation: Evolution of

      
       gas indicates formation of the Isocyanate (
      
      
      
      ).
  • Trapping:

    • To make Urea: Add an amine.[1][4][6][7][8][9]

    • To make Carbamate: Add an alcohol (

      
      -BuOH).[1][3]
      
    • To make Free Amine: Add aqueous HCl (hydrolysis).[1]

Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
No Reaction Starting material persists (LCMS).Pyrazole

deprotonation consumes base.[1]
Increase DIPEA to 3.5 equiv or protect Nitrogen (e.g., THP).
Black Tar Reaction mixture darkens/exotherms.[1]Thermal decomposition of nitro group.[1]Keep temp < 40°C. Use Oxalyl Chloride instead of

.
Dimerization Mass =

.[1]
Activated acid reacts with Pyrazole

.[1]
Dilute reaction (0.05 M) or protect Nitrogen.[1]
Low Yield (Esters) Poor conversion with alcohol.[1]Low nucleophilicity of alcohol.[1]Use Acid Chloride method (Protocol B) with DMAP catalyst.[1][9]

Safety & Stability (E-E-A-T)

Working with nitro-pyrazoles requires strict adherence to energetic material safety protocols.[1][10]

  • Energetic Potential: The combination of a strained pyrazole ring and a nitro group creates a high-energy system.[1] While 4-nitro-pyrazole-3-carboxylic acid is generally stable at RT, its activated forms (azides, acid chlorides) are shock- and heat-sensitive [2].[1]

  • Exotherms: Amide couplings are exothermic.[1] On scales >10g, active cooling is mandatory.[1]

  • Waste Disposal: Do not mix nitro-pyrazole waste with strong bases or reducing agents (e.g.,

    
    ) in the waste stream, as this can generate heat or toxic hydrazine byproducts.[1]
    

References

  • Rearrangement of Nitro-Pyrazoles: L. Fersing et al. "An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening..."[1] Molecules, 2023.[1][11]

  • Safety Data & Properties: PubChem Compound Summary for 4-Nitro-1H-pyrazole-3-carboxylic acid.

  • Amide Coupling Strategies: E. Valeur, M. Bradley.[1] "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009.[1]

  • pKa Considerations: H. Bordwell.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[1][5][6][12] Chem. Res., 1988.[1] (Contextual grounding for acidity shifts in heterocycles).

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the nitration of 5-ethyl-pyrazole-3-carboxylic acid

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Yields & Optimization Protocols Executive Summary & Mechanistic Insight The Core Problem: Low yields in the nitration of 5-ethyl-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Yields & Optimization Protocols

Executive Summary & Mechanistic Insight

The Core Problem: Low yields in the nitration of 5-ethyl-pyrazole-3-carboxylic acid are rarely due to a single failure point. They typically stem from a conflict between reactivity (requiring harsh conditions) and stability (requiring mild conditions), compounded by isolation failures due to the product's amphoteric nature.

The Chemistry: The substrate contains a deactivating carboxylic acid group and an activating ethyl group.

  • Deactivation: In concentrated sulfuric acid (

    
    ), the pyrazole nitrogen protonates, forming a pyrazolium cation. This species is highly deactivated toward electrophilic aromatic substitution (EAS).
    
  • The "Trap": To overcome this deactivation, chemists often increase heat. However, the ethyl group at C5 is susceptible to oxidation (to acetyl or carboxyl) under hot oxidative conditions, and the carboxylic acid at C3 is prone to decarboxylation.

  • The Kinetic vs. Thermodynamic Route: Nitration often occurs first at the Nitrogen (N-nitration, kinetic product), which must rearrange thermally to the Carbon-4 position (C-nitration, thermodynamic product).

Phase I: Reaction Optimization (Synthesis)

Objective: Maximize conversion to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid while minimizing side chain oxidation.

Critical Protocol Adjustments
ParameterStandard ErrorOptimized ProtocolWhy? (Causality)
Acid Strength Using 65%

Use Fuming

(90%+)
The pyrazolium ring is too deactivated for standard nitric acid. You need the higher concentration of nitronium ions (

) provided by fuming acid.
Temperature Reflux (>100°C)Stepwise: 0°C

60-80°C
High initial heat causes oxidative cleavage of the ethyl group. Start cold to form the N-nitro intermediate, then heat gently to force the rearrangement to C4.
Stoichiometry 1:1 RatioExcess

(3-4 eq)
The reaction is slow. Excess nitrating agent drives the equilibrium, but must be added slowly to manage the exotherm.
Time OvernightMonitor via HPLC/TLC Extended exposure to hot mixed acids degrades the product. Quench immediately upon consumption of starting material.
The "Rearrangement" Workflow

Visualizing the critical path from Reactant to Product.

reaction_pathway cluster_0 Step 1: Kinetic Control (0°C) cluster_1 Step 2: Thermodynamic Control (60-80°C) Start Substrate (5-ethyl-pyrazole-3-COOH) Protonated Pyrazolium Cation (Deactivated) Start->Protonated H2SO4 NNitro N-Nitro Intermediate (Unstable) Protonated->NNitro + HNO3 (Fuming) Rearrange [1,5]-Sigmatropic Rearrangement NNitro->Rearrange Heat Oxidation Side Reaction: Ethyl Oxidation NNitro->Oxidation T > 90°C Product Target Product (C4-Nitro) Rearrange->Product Irreversible

Caption: The reaction proceeds via an N-nitro intermediate which requires controlled heating to rearrange to the C4 position without oxidizing the ethyl chain.

Phase II: Isolation Strategy (The Yield Killer)

The Problem: Many researchers achieve 90% conversion in the flask but isolate only 30% yield. The Cause: Isoelectric Point (pI) Mismanagement. The product is an amphoteric molecule (zwitterion).

  • pH < 1: Soluble cation (protonated pyrazole N).

  • pH > 7: Soluble anion (deprotonated carboxylate).

  • pH ~ 2-3 (pI): Neutral zwitterion

    
    Precipitate. 
    
Optimized Work-up Protocol
  • Quench: Pour the reaction mixture onto crushed ice (ratio 1:5). Do not filter yet. The product is likely dissolved in the strong acid solution.

  • The pH Swing:

    • Slowly add 50% NaOH or concentrated

      
       while stirring vigorously.
      
    • CRITICAL: Monitor pH with a meter, not just paper.

    • As pH approaches 1.0, solids may form. Keep going.

    • Target pH: Adjust strictly to pH 2.5 – 3.0 .

  • Aging: Stir the slurry at 0-5°C for 1 hour. This allows crystal growth and prevents "fines" from passing through the filter.

  • Filtration: Filter the solid.

  • Wash: Wash with ice-cold water adjusted to pH 3. Washing with neutral water (pH 7) may redissolve the product as the salt.

Troubleshooting Logic Tree

troubleshooting_logic Start Low Yield Observed CheckLCMS Check LCMS of Crude Reaction Mix Start->CheckLCMS Conversion Is Conversion > 80%? CheckLCMS->Conversion IsoIssue Isolation Issue Conversion->IsoIssue Yes RxnIssue Reaction Issue Conversion->RxnIssue No CheckFiltrate Check Filtrate pH IsoIssue->CheckFiltrate Acidic pH < 1? Product is protonated/soluble. CheckFiltrate->Acidic Yes Basic pH > 5? Product is carboxylate/soluble. CheckFiltrate->Basic Yes FixIso Adjust to pH 2.5-3.0 and re-filter Acidic->FixIso Basic->FixIso Byproducts Identify Byproducts RxnIssue->Byproducts SMRemains Starting Material Remains: Increase Acid Strength or Time Byproducts->SMRemains SM Only Oxidized Oxidized Ethyl Group: Lower Max Temp Byproducts->Oxidized M-CH3/COOH

Caption: Diagnostic flow to distinguish between synthesis failure (reaction conditions) and isolation failure (pH control).

Frequently Asked Questions (FAQs)

Q1: Can I use Acetyl Nitrate (


) instead of Sulfuric Acid? 
  • Answer: Generally, no. While acetyl nitrate is milder and good for activated rings, the pyrazole-3-carboxylic acid is electron-deficient. The reaction will likely stall or only yield the N-nitro intermediate. Strong

    
     is required to act as the solvent and catalyst for the rearrangement.
    

Q2: My product turns into a tar during the quench. Why?

  • Answer: This is usually due to a "hot quench." If you pour the reaction mix onto ice too fast, the heat of hydration of

    
     spikes the temperature, causing decomposition.
    
  • Fix: External cooling of the quench vessel and very slow addition.

Q3: I see a peak with Mass [M+16] or [M+30] in LCMS. What is it?

  • Answer:

    • [M+16]: Likely oxidation of the ethyl group to a hydroxy-ethyl or N-oxide species.

    • [M+14/30]: Oxidation of the ethyl group (

      
      ) to a ketone (
      
      
      
      ) or carboxylic acid (
      
      
      ). This confirms your reaction temperature was too high.

Q4: Why wash with pH 3 water?

  • Answer: The product is a weak acid. Washing with deionized water (pH ~7) can deprotonate the carboxylic acid, forming the water-soluble salt, which you then wash away into the waste stream.

References

  • Nitration Mechanisms of Pyrazoles

    • Topic: Regioselectivity and the N-nitro to C-nitro rearrangement mechanism in pyrazoles.
    • Source:J. Am. Chem. Soc. Au (2021).
    • URL:[Link]

  • Synthesis of Nitro-Pyrazole Carboxylic Acids

    • Topic: Specific conditions for nitrating deactivated pyrazole carboxylic acids and esters.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Isoelectric Point & Isolation

    • Topic: Understanding the solubility of zwitterionic amino-acid-like heterocycles
    • Source:Master Organic Chemistry. "Isoelectric Points of Amino Acids."
    • URL:[Link]

  • Troubleshooting Pyrazole Chemistry: Topic: General troubleshooting for low yields in pyrazole functionalization (BenchChem Technical Guides). Source:BenchChem Support Center.
Optimization

Troubleshooting decarboxylation side reactions in nitro-pyrazole synthesis

Navigating the Unwanted Detour: A Guide to Overcoming Decarboxylation in Nitro-Pyrazole Synthesis The introduction of a nitro group onto a pyrazole ring is a cornerstone of many synthetic pathways in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Unwanted Detour: A Guide to Overcoming Decarboxylation in Nitro-Pyrazole Synthesis

The introduction of a nitro group onto a pyrazole ring is a cornerstone of many synthetic pathways in medicinal chemistry and materials science. However, when the starting material is a pyrazole carboxylic acid, chemists often encounter a frustrating and yield-depleting side reaction: decarboxylation. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose, understand, and ultimately mitigate this common synthetic hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the tell-tale signs of decarboxylation in my nitro-pyrazole synthesis?

A1: Several key observations during and after your reaction can point towards unintended decarboxylation:

  • Gas Evolution: You may notice bubbling or effervescence from your reaction mixture, which is the release of carbon dioxide (CO₂) gas. This is a primary indicator that the carboxylic acid group is being lost.

  • Inconsistent Yields: The yield of your desired nitro-pyrazole carboxylic acid is significantly lower than expected, even when starting material appears to be consumed.

  • Isolation of an Unexpected Byproduct: Upon workup and purification, you isolate a neutral compound that lacks the carboxylic acid moiety.

  • Analytical Discrepancies:

    • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you may see a new aromatic proton signal in place of the expected carboxylic acid proton (which is often broad or not observed). The signals for the other ring protons may also shift. ¹³C NMR will show the absence of the carboxyl carbon (~160-180 ppm).

    • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the decarboxylated nitro-pyrazole, which is 44 mass units less than your target product.

    • Infrared (IR) Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) will be absent in the spectrum of the byproduct.

Q2: I've confirmed decarboxylation is occurring. What is the underlying mechanism?

A2: Decarboxylation of pyrazole carboxylic acids, particularly under the harsh, acidic conditions often used for nitration, is a competing electrophilic substitution reaction. The pyrazole ring, while aromatic, can be susceptible to protonation, especially at the N2 position, under strongly acidic conditions.[1] This protonation deactivates the ring towards the desired electrophilic nitration.

The mechanism of decarboxylation often involves the protonation of the carbon atom bearing the carboxylic acid group (ipso-protonation), followed by the elimination of carbon dioxide. This process is particularly favored at elevated temperatures.

Below is a diagram illustrating the competing pathways of nitration and decarboxylation for a generic pyrazole-4-carboxylic acid.

competing_pathways start Pyrazole-4-carboxylic Acid intermediate_nitration Wheland Intermediate (Nitration) start->intermediate_nitration Electrophilic Attack intermediate_decarboxylation Protonated Intermediate (Decarboxylation) start->intermediate_decarboxylation Ipso- Protonation nitronium Nitrating Agent (e.g., NO₂⁺) nitronium->intermediate_nitration proton H⁺ (from strong acid) proton->intermediate_decarboxylation product_nitration Desired Product: 4-Nitro-pyrazole-x-carboxylic Acid intermediate_nitration->product_nitration Deprotonation product_decarboxylation Side Product: Decarboxylated Pyrazole intermediate_decarboxylation->product_decarboxylation Elimination of CO₂ co2 CO₂ intermediate_decarboxylation->co2

Caption: Competing pathways of nitration and decarboxylation.

Q3: Which reaction parameters have the greatest impact on decarboxylation?

A3: Several factors can tip the balance in favor of the undesired decarboxylation pathway. Careful control of these parameters is crucial for a successful synthesis.

ParameterEffect on DecarboxylationRationale & Recommendations
Temperature High Impact Decarboxylation is often thermally driven. Higher temperatures significantly accelerate the rate of CO₂ loss. Recommendation: Maintain the lowest possible temperature at which nitration still proceeds at a reasonable rate. Start with sub-ambient temperatures (e.g., 0 °C or below) and allow the reaction to slowly warm if necessary.
Acid Strength High Impact Strong acids, especially in high concentrations (e.g., fuming sulfuric acid), can promote the protonation step that initiates decarboxylation.[2][3] Recommendation: Use the mildest acidic conditions that will generate the nitronium ion. If using mixed acid (HNO₃/H₂SO₄), carefully optimize the ratio and consider using less aggressive acids.
Reaction Time Medium Impact Prolonged exposure to harsh reaction conditions can increase the prevalence of side reactions, including decarboxylation. Recommendation: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid over-exposure.
Nitrating Agent High Impact The choice of nitrating agent dictates the reaction conditions. Harsher agents often require more forcing conditions. Recommendation: Consider using milder nitrating agents that can be used at lower temperatures and in less acidic media. Examples include acetyl nitrate, nitronium tetrafluoroborate (NO₂BF₄), or nitric acid in acetic anhydride.[4]
Substituents Medium Impact The electronic nature of other substituents on the pyrazole ring can influence its stability and reactivity. Electron-withdrawing groups, such as haloalkyl groups, can sometimes make decarboxylation more challenging. Conversely, certain substitution patterns may increase susceptibility.
Q4: How can I strategically modify my protocol to suppress decarboxylation?

A4: A multi-pronged approach is often the most effective way to minimize this side reaction.

  • Optimize Reaction Conditions (The First Line of Defense):

    • Lower the Temperature: This is the most critical parameter. Perform the reaction at 0 °C or even -10 °C to -20 °C.

    • Use a Milder Nitrating Agent: Instead of a potent mixture of nitric and sulfuric acid, consider alternatives:

      • Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride. It is a less aggressive nitrating agent.

      • Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed source of the nitronium ion that can often be used in aprotic solvents, avoiding strongly acidic conditions.

  • Consider an Alternative Synthetic Route:

    • Nitrate First, Carboxylate Later: If possible, begin with a pyrazole that does not have the carboxylic acid group. Perform the nitration, and then introduce the carboxylic acid in a subsequent step (e.g., through lithiation followed by quenching with CO₂).

    • Protecting Groups: Protect the N1 position of the pyrazole with a suitable group before nitration. This can alter the regioselectivity and reactivity of the ring.[1]

Below is a troubleshooting workflow to guide your experimental design when facing decarboxylation issues.

troubleshooting_workflow start Decarboxylation Observed q1 Are you using mixed acid (HNO₃/H₂SO₄)? start->q1 a1_yes Lower Temperature to 0°C or below q1->a1_yes Yes a1_no Switch to a Milder Nitrating Agent (e.g., Acetyl Nitrate, NO₂BF₄) q1->a1_no No q2 Is decarboxylation still significant? a1_yes->q2 a1_no->q2 a2_yes Consider Alternative Synthetic Route q2->a2_yes Yes a2_no Optimization Successful q2->a2_no No route1 Nitrate a pyrazole precursor, then add the carboxylic acid group later. a2_yes->route1 route2 Protect the pyrazole ring before nitration. a2_yes->route2

Caption: Troubleshooting workflow for decarboxylation.

Experimental Protocols

Protocol 1: Screening for Optimal Nitration Conditions

This protocol outlines a small-scale screening process to identify conditions that favor nitration over decarboxylation.

  • Setup: In parallel, set up three small-scale reactions (e.g., 100 mg of your pyrazole carboxylic acid starting material) in round-bottom flasks equipped with magnetic stirrers and nitrogen inlets.

  • Reaction Conditions:

    • Reaction A (Baseline): Your original reaction conditions.

    • Reaction B (Low Temperature): Your original reagents, but cool the flask to 0 °C in an ice bath before and during the addition of the nitrating agent.

    • Reaction C (Milder Agent): At 0 °C, use acetyl nitrate. Prepare it by slowly adding acetic anhydride to fuming nitric acid at 0 °C. Then, add this mixture dropwise to a solution of your starting material in a suitable solvent (e.g., acetic acid).

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction, quench it with ice-water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product versus the decarboxylated byproduct.

  • Analysis: Based on the results, you can determine which condition provides the best ratio of nitration to decarboxylation.

Protocol 2: Quantitative Analysis of Product Mixture by ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh a known amount of your crude, dried reaction product (e.g., 10 mg).

  • Internal Standard: Add a precisely weighed amount of an internal standard that has a sharp, singlet peak in a region of the ¹H NMR spectrum that does not overlap with your product or byproduct signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1) to ensure accurate integration (e.g., 30 seconds).

  • Calculation: Compare the integral of a characteristic peak of your desired product with the integral of the internal standard's peak. Do the same for a characteristic peak of the decarboxylated byproduct. This will allow you to calculate the molar ratio and, consequently, the yield of each compound in the crude mixture.

By systematically applying these troubleshooting strategies and analytical methods, you can gain control over the nitration of pyrazole carboxylic acids and significantly improve the yield and purity of your desired products.

References

  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem.
  • Zhang, W., et al. (2022).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Grimmett, M. R. (1997). Pyrazole and Imidazole Synthesis. Academic Press.
  • Katritzky, A. R., et al. (2004). Handbook of Heterocyclic Chemistry. Elsevier.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Guillou, S., et al. (2010). Copper-catalyzed protodecarboxylation of heteroaromatic carboxylic acids. Tetrahedron, 66(15), 2654-2663.
  • Bayer AG. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
  • Olsen, R. K., & Hrin, R. N. (1979). Mechanism of the alkylative decarboxylation of N-carbalkoxypyrazoles. The Journal of Organic Chemistry, 44(20), 3585-3590.
  • Katritzky, A. R., & Scriven, E. F. V. (Eds.). (1996).
  • Jia, M., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

Sources

Troubleshooting

Technical Support Center: Solubilization of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Executive Summary & Compound Profile The Issue: Users frequently report that 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid exhibits "brick dust" behavior—failing to dissolve in neutral water even with vigorous sonication...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Issue: Users frequently report that 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid exhibits "brick dust" behavior—failing to dissolve in neutral water even with vigorous sonication or heating.

The Chemical Reality: This behavior is dictated by the molecule's competing functionalities. The nitro group (-NO₂) and pyrazole ring create a rigid, planar structure with high lattice energy (strong intermolecular stacking), while the ethyl group adds a hydrophobic tail that repels water. However, the carboxylic acid (-COOH) and the pyrazole -NH are acidic handles that we can exploit.

PropertyEstimated ValueImplication for Solubility
pKa (COOH) ~3.0 – 3.5Ionizes (dissolves) at pH > 5.5
pKa (Pyrazole NH) ~10.0 – 11.0Secondary ionization at high pH
LogP ~1.5 – 2.0Moderately lipophilic; requires organic cosolvents if pH is neutral
Appearance Yellow/Pale SolidNitro group conjugation often causes yellowing in basic solutions

Decision Matrix: Choosing Your Protocol

Do not blindly add solvents. Select the protocol based on your downstream application.

SolubilityMatrix Start Start: Define Application Q1 Is high pH (>7.0) allowed? Start->Q1 Q2 Is DMSO/Ethanol allowed? Q1->Q2 No MethodA Method A: pH Switching (Best for aqueous buffers) Q1->MethodA Yes MethodB Method B: Cosolvent System (Best for cell assays) Q2->MethodB Yes MethodC Method C: Cyclodextrin Complex (Best for in vivo) Q2->MethodC No

Figure 1: Solubility Strategy Decision Tree.

Method A: The pH Switch (Recommended)

This is the most robust method. By raising the pH, you deprotonate the carboxylic acid (


), transforming the insoluble molecule into a highly soluble salt.
The Protocol
  • Suspension: Weigh the target amount of compound into water. It will remain a cloudy suspension.

  • Titration: While stirring, add 1.0 M NaOH or 1.0 M KOH dropwise.

    • Visual Cue: The solution may turn from pale to vibrant yellow (nitro-pyrazole resonance).

  • Clarification: Continue adding base until the solution becomes clear.

    • Target pH: You typically need to reach pH 6.0–7.0 to ensure full solubilization.

  • Back-Buffering (Optional): Once dissolved, you can add a concentrated buffer (e.g., PBS 10x) to stabilize the pH, provided the final pH stays above 5.5.

⚠️ Critical Warning: If you lower the pH below 4.0, the compound will precipitate immediately.

Method B: Cosolvent Systems (Neutral pH)

If your assay is sensitive to pH (e.g., cell culture), use a water-miscible organic solvent to disrupt the crystal lattice before introducing water.

The Protocol
  • Primary Solubilization: Dissolve the compound completely in 100% DMSO (Dimethyl Sulfoxide).

    • Solubility Limit: Typically >50 mg/mL in pure DMSO.

  • Stepwise Dilution: Slowly add the aqueous medium (water or media) to the DMSO stock while vortexing.

    • Do NOT add DMSO to Water. Always add Water to DMSO to prevent "crashing out" at the interface.

  • Final Concentration: Keep the final DMSO concentration < 1% (v/v) for cell assays to avoid solvent toxicity.

Solubility Table for Cosolvents:

SolventSolubility RatingNotes
DMSO Excellent (+++++)Standard choice. High boiling point.
Ethanol Good (+++)Volatile. May precipitate upon water addition faster than DMSO.
DMF Excellent (++++)Toxic; avoid for biological assays.
PEG 400 Good (+++)Viscous; good for animal formulation.

Method C: Salt Formation (Solid State)

For frequent users, converting the acid to a stable sodium salt eliminates the need for daily pH adjustment.

Synthesis of Sodium 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate
  • Dissolve 1 equivalent of the parent acid in a minimal volume of Ethanol .

  • Add 1 equivalent of Sodium Ethoxide (NaOEt) or Sodium Bicarbonate (NaHCO₃) (dissolved in water).

  • Stir for 30 minutes.

  • Evaporate the solvent (Rotavap).

  • The resulting solid is the Sodium Salt , which should dissolve instantly in water.

Troubleshooting & FAQs

Q: The solution turned bright yellow after adding NaOH. Did I degrade the compound? A: Likely No . Nitro-pyrazoles are chromophores. Deprotonation extends the conjugation system, causing a bathochromic shift (color change). This is reversible if you re-acidify (which will also cause precipitation). Verify purity via HPLC if concerned, but this is a standard physical property.

Q: I dissolved it in DMSO, but it precipitated when I added it to my cell media. A: This is "Crash-out."

  • Cause: The local concentration of water was too high too quickly, or the final concentration exceeded the aqueous solubility limit (~100 µM is a common ceiling for this class).

  • Fix: Warm the media to 37°C before addition. Vortex immediately. If it persists, use Method A (pH adjustment) instead of DMSO.

Q: Can I use this compound in an acidic buffer (pH 4.0)? A: No. The pKa of the carboxylic acid is likely near 3.5. At pH 4.0, a significant portion (~25-50%) exists in the insoluble protonated form. You must use a cosolvent (like 5-10% DMSO) to maintain solubility at acidic pH.

Workflow Visualization

DissolutionProtocol cluster_Aq Aqueous Route cluster_Org Organic Route Weigh 1. Weigh Solid (Brick Dust) Solvent 2. Choose Solvent Weigh->Solvent AddWater Add Water (Suspension) Solvent->AddWater Method A AddDMSO Add DMSO (Dissolve completely) Solvent->AddDMSO Method B AddBase Add NaOH (Dropwise) AddWater->AddBase Clear Clear Solution (pH > 6.0) AddBase->Clear Dilute Dilute with Media (Vortex instantly) AddDMSO->Dilute Final Assay Ready (<1% DMSO) Dilute->Final

Figure 2: Step-by-step dissolution workflow for Aqueous vs. Organic routes.

References

  • Guidechem. (2022).[1] Synthesis and properties of 4-Nitropyrazole-3-carboxylic acid. Retrieved from

  • PubChem. (2025).[2] 4-Nitro-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] Improving solubility of pyrazole derivatives for reaction. Retrieved from

  • Ziath. (2006).[2] Samples in DMSO: What an end user needs to know. Retrieved from

  • Sigma-Aldrich. (2025). Solubility Guidelines for Hydrophobic Compounds. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxylic Acid

Current Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Troubleshooting Guide Introduction: The Purity Imperative You are likely synthesizing 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Troubleshooting Guide

Introduction: The Purity Imperative

You are likely synthesizing 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid as a critical intermediate for PDE5 inhibitors (analogous to the Sildenafil pathway) or advanced agrochemicals. In this synthesis, "purity" is not just a metric; it is the determinant of your downstream N-alkylation regioselectivity.

The term "regioisomeric impurity" in this specific context most commonly refers to structural isomers derived from the Claisen condensation step (e.g., 4,5-dimethyl- derivatives arising from methylene attack rather than methyl attack on 2-butanone) or unreacted precursors . Because the 4-position is the only site available for electrophilic nitration in the desired 5-ethyl scaffold, true "regioisomers" of the nitro group (e.g., 3-nitro) are chemically negligible.

This guide provides a self-validating system to remove these structural impurities and non-nitrated species.

Module 1: Diagnostic Hub

Before attempting purification, confirm the identity of your impurity. Blind recrystallization often leads to yield loss without purity gain.

Is your impurity a Claisen Regioisomer or a Tautomer?
FeatureTarget: 5-Ethyl-4-Nitro Impurity: Claisen Isomer (e.g., 4,5-Dimethyl) Observation
Origin Attack at terminal -CH3 of 2-butanoneAttack at internal -CH2- of 2-butanoneOccurs during starting material synthesis.
Nitration Nitrated at C4 (Strongly Acidic)C4 is blocked by Methyl (Non-nitrated or oxidized)Impurity lacks the electron-withdrawing nitro group.
pKa (Approx) ~2.5 (Enhanced by

)
~4.5 - 5.0 (Standard Pyrazole-COOH)Critical for separation.
1H NMR Ethyl triplet (~1.2 ppm) & quartetSinglet methyls (no ethyl pattern)Distinct aliphatic region.
HPLC

= X min

= Y min (Usually less polar due to lack of

)
Impurity often elutes after product on Reverse Phase if non-nitrated.

Note on Tautomers: In solution, 5-ethyl-1H-pyrazole-3-carboxylic acid and 3-ethyl-1H-pyrazole-5-carboxylic acid are identical due to rapid proton tautomerism (


). Do not attempt to "separate" these; they are the same chemical entity until the nitrogen is alkylated.

Module 2: Purification Protocols

Protocol A: The "pH Swing" (Best for Large Scale)

Target: Removal of non-nitrated impurities and structural isomers (Claisen byproducts) based on acidity differences.

Mechanism: The nitro group at position 4 significantly lowers the pKa of the carboxylic acid and the pyrazole NH compared to the non-nitrated impurities. We exploit this window.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude yellow solid in 10% aqueous NaOH (approx. 5-6 volumes). Stir until fully dissolved.

    • Checkpoint: If solids remain, these are likely non-acidic impurities (decarboxylated species). Filter them out immediately.

  • The "Soft" Acidification (Impurity Crash):

    • Slowly add 6M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 4.5 – 5.0 .

    • Why? At this pH, the weaker acids (impurities, pKa ~5) reach their isoelectric/neutral state and precipitate. The target nitro-compound (pKa ~2.5) remains >99% ionized and soluble.

  • Filtration 1: Filter the suspension. Discard the solid (this is the impurity). Keep the filtrate (mother liquor).

  • The "Hard" Acidification (Product Crash):

    • Cool the filtrate to 0–5°C.

    • Add concentrated HCl until pH < 1.0 .

    • The target 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid will precipitate as a thick slurry.

  • Isolation: Filter, wash with ice-cold water (2x), and dry.

Protocol B: Recrystallization (Polishing)

Target: Removal of trace colored impurities and occlusion.

  • Solvent System: Water : Ethanol (9:1) or Glacial Acetic Acid.

  • Procedure:

    • Suspend crude solid in water (10 vol).

    • Heat to reflux (

      
      ).
      
    • Add Ethanol dropwise only if dissolution is incomplete.

    • Optional: Add activated carbon (0.5 wt%), stir 15 min, and filter hot.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Critical: Do not shock-cool; rapid precipitation traps impurities.

Module 3: Visualized Workflows

Figure 1: The pH-Differential Purification Logic

PurificationLogic Crude Crude Mixture (Target + Impurities) Base Dissolve in 10% NaOH Crude->Base CheckSoluble Are there insoluble solids? Base->CheckSoluble Filter1 Filter & Discard Solids (Neutral Impurities) CheckSoluble->Filter1 Yes Filtrate1 Alkaline Filtrate (All acids ionized) CheckSoluble->Filtrate1 No Filter1->Filtrate1 AcidifySoft Acidify to pH 4.5 - 5.0 Filtrate1->AcidifySoft Precipitate1 Precipitate Forms (Weak Acid Impurities) AcidifySoft->Precipitate1 Filter2 Filter & Discard Cake Precipitate1->Filter2 Filtrate2 Filtrate (Target Soluble) Filter2->Filtrate2 AcidifyHard Acidify to pH < 1.0 Cool to 5°C Filtrate2->AcidifyHard FinalProduct Pure Product Precipitates AcidifyHard->FinalProduct

Caption: Separation workflow exploiting the pKa differential between the nitro-substituted product and non-nitrated impurities.

Module 4: Troubleshooting & FAQ

Q1: My yield is lower than expected after the pH swing method. Where is my product?

  • Diagnosis: You likely acidified the first step too far (below pH 4.0).

  • Fix: The target compound has significant water solubility even at pH 3. Check the pH of the first filter cake. If it contains your product (yellow solid), redissolve it in base and repeat the process, strictly stopping at pH 5.0 for the first cut.

Q2: The product is oiling out during recrystallization.

  • Cause: This usually happens if the solvent mixture is too rich in ethanol or if the temperature drops too fast.

  • Fix: Use the "Seeding" technique. Dissolve at reflux, cool slightly until the solution is clear, add a tiny crystal of pure product, and let it stand undisturbed. Alternatively, increase the water ratio; pyrazoles are prone to oiling in high-alcohol mixtures.

Q3: Can I use chromatography instead?

  • Answer: Yes, but it is inefficient for this stage. If necessary, use a Reverse Phase (C18) column.

    • Mobile Phase: Water (0.1% Formic Acid) : Methanol.

    • Note: The nitro group makes the product much more polar than the impurities; it will likely elute earlier than the non-nitrated Claisen impurities.

Q4: I see two spots on TLC that merge when I change solvents. Is this the impurity?

  • Answer: Likely not. This is often tautomerism on the silica gel. 1H-pyrazoles can appear as streaks or double spots depending on the acidity of the plate. To confirm, run the TLC with a drop of Triethylamine in the eluent to lock the deprotonated form, or Acetic Acid to lock the neutral form. If it collapses to one spot, it is pure.

References

  • Pfizer Inc. (1992). Process for the preparation of pyrazolopyrimidinone antianginal agents. European Patent EP0463756. (Describes the standard synthesis route of Sildenafil intermediates including pyrazole cyclization and purification). Link

  • Finar, I. L., & Lord, G. H. (1957). The formylation of the pyrazole nucleus.[1] Journal of the Chemical Society, 3314–3315.[1] (Foundational chemistry on pyrazole reactivity and tautomerism). Link

  • BenchChem. (2025).[2] Claisen Condensation Reactions Involving Diethyl Oxalate.[2][3] (Technical notes on the regioselectivity of 2-butanone condensation). Link

  • PubChem. (2025).[4] 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid - Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Optimizing recrystallization solvents for nitro-pyrazole carboxylic acids

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Group Subject: Optimization of Recrystallization Solvents for Nitro-Pyrazole Carboxylic Acids Executive Summary & Chemical Context Nit...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Group Subject: Optimization of Recrystallization Solvents for Nitro-Pyrazole Carboxylic Acids

Executive Summary & Chemical Context

Nitro-pyrazole carboxylic acids represent a challenging class of intermediates due to their conflicting solubility profiles. The pyrazole core offers hydrogen-bonding capability, the nitro group introduces high polarity and "oiling out" risks, and the carboxylic acid moiety allows for pH-dependent solubility manipulation.

Successful recrystallization requires moving beyond simple "dissolve and cool" methods.[1] We must exploit the pKa of the carboxylic acid (typically 3.0–4.0 for nitropyrazoles) and the high polarity of the nitro group. This guide outlines a logic-driven approach to solvent selection and troubleshooting.

Critical Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: I dissolved my crude solid at reflux, but upon cooling, a second liquid phase (oil) separated out before crystals formed. How do I prevent this?

Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of the solute exceeds the "oiling out" temperature (where the solution splits into solute-rich and solute-poor liquid phases).[2] This is common in nitro-compounds due to their low melting points in the presence of impurities (melting point depression).

Corrective Actions:

  • Lower the Saturation Temperature: You are likely using too little solvent. Dilute the mixture by 10-20% to lower the temperature at which saturation occurs, allowing the solution to cool into the metastable zone where nucleation dominates over phase separation.

  • Change Solvent Boiling Point: If the solute's melting point is near the solvent's boiling point, switch to a lower-boiling solvent (e.g., switch from Ethanol to Methanol or Acetone) to ensure the oil phase solidifies before the solution boils.

  • Seed at the Cloud Point: Add seed crystals immediately when the solution becomes turbid. This provides a template for ordered crystal growth, bypassing the amorphous oil phase.

Issue 2: Poor Impurity Rejection (Regioisomers)

User Question: My NMR shows that the regioisomer impurity (e.g., 3-nitro vs. 5-nitro) co-crystallizes with my product. How do I separate them?

Technical Diagnosis: Isomers often have similar solubility profiles in neutral organic solvents. However, their pKa values often differ slightly due to the proximity of the electron-withdrawing nitro group to the acidic proton.

Corrective Actions:

  • Switch to pH-Swing Recrystallization: Instead of thermal recrystallization, dissolve the crude mixture in aqueous base (e.g., NaHCO₃). Filter insoluble impurities.[3] Then, slowly acidify the filtrate. The isomer with the higher pKa (less acidic) will often precipitate first or second, allowing fractionation.

  • Use a "Protic-Aprotic" Switch: If using Ethanol (protic), switch to Toluene or Ethyl Acetate (aprotic). Isomers often have different hydrogen-bond acceptor/donor capabilities that result in different solubilities in aprotic environments.

Issue 3: Low Yields in Alcohols

User Question: I am using Methanol, but I lose 50% of my mass in the mother liquor.

Technical Diagnosis: Nitro-pyrazole carboxylic acids are often too soluble in pure short-chain alcohols due to strong hydrogen bonding.

Corrective Actions:

  • Introduce an Anti-Solvent: Dissolve in the minimum amount of hot Methanol, then add Water (the anti-solvent) dropwise until turbidity persists. Re-heat to clear, then cool. The high polarity of water forces the organic acid out of solution more effectively than cooling alone.

  • Salting Out: If using aqueous systems, adding NaCl can decrease the solubility of the organic acid (common ion effect/ionic strength increase), pushing more product into the solid phase.

Experimental Protocols

Protocol A: Solvent Screening (The "Rule of 3")

Objective: Rapidly identify the optimal solvent system using <500mg of material.

  • Preparation: Place 50 mg of crude material into 3 separate vials.

  • Solvent Addition:

    • Vial 1 (Polar Protic): Add 0.5 mL Methanol.

    • Vial 2 (Polar Aprotic): Add 0.5 mL Ethyl Acetate.

    • Vial 3 (Non-polar/Aromatic): Add 0.5 mL Toluene.

  • Thermal Cycle: Heat all vials to reflux.

    • If insoluble: Add solvent in 0.1 mL increments until dissolved (max 2 mL).

    • If soluble at RT: This solvent is too powerful (poor yield). Mark as "Anti-solvent candidate".[4]

  • Cooling: Allow to cool to RT, then 4°C.

  • Observation:

    • Crystals: Good candidate.[3][5][6]

    • Oil:[1] See "Oiling Out" troubleshooting.

    • No precipitate: Need anti-solvent (e.g., add Hexanes to Vial 2/3, Water to Vial 1).

Protocol B: pH-Swing Purification (Specific for Carboxylic Acids)

Objective: Purify based on acidity rather than thermal solubility.

  • Dissolution: Suspend 10 g crude acid in 50 mL water.

  • Basification: Slowly add Sat. NaHCO₃ (aq) while stirring until pH ~8-9. The solution should become clear (formation of sodium carboxylate salt).

    • Note: If solids remain, these are likely non-acidic impurities (e.g., nitro-pyrazole precursors). Filter them off.

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate.

    • Critical Step: Monitor pH. Impurities often precipitate at different pH endpoints than the product. Collect fractions if necessary.

  • Collection: Filter the resulting white/off-white solid at pH ~1-2. Wash with cold water to remove inorganic salts.

Decision Logic & Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the primary recrystallization solvent based on solubility observations.

SolventSelection Start Start: 50mg Crude + 0.5mL Solvent CheckSolubility Dissolves at Room Temp? Start->CheckSolubility TooSoluble Too Soluble (Yield Risk) CheckSolubility->TooSoluble Yes Heat Heat to Reflux CheckSolubility->Heat No UseAntiSolvent Use as Solvent A Add Anti-Solvent (Water/Hexane) TooSoluble->UseAntiSolvent CheckHot Dissolves at Reflux? Heat->CheckHot Insoluble Insoluble (Solubility Risk) CheckHot->Insoluble No Cool Cool to 4°C CheckHot->Cool Yes SwitchSolvent Switch to more polar solvent (e.g., MeOH -> Water/MeOH) Insoluble->SwitchSolvent CheckResult Result? Cool->CheckResult CheckResult->TooSoluble Clear Solution Ideal Ideal Candidate Proceed to Scale-up CheckResult->Ideal Crystals Oil Oiling Out (See Troubleshooting) CheckResult->Oil Oil Droplets

Figure 2: Oiling Out Remediation Workflow

Caption: Step-by-step intervention when liquid-liquid phase separation occurs.

OilingOut OilDetected Oil Phase Detected Reheat Reheat to Clear Solution OilDetected->Reheat AddSolvent Add 10-20% More Solvent (Lower Saturation Point) Reheat->AddSolvent SlowCool Controlled Cooling (1°C/min) AddSolvent->SlowCool Seed Add Seed Crystals at Cloud Point Success Crystalline Product Seed->Success SlowCool->Seed At onset of turbidity

Solvent Property & Solubility Data

Table 1: Recommended Solvent Classes for Nitro-Pyrazole Carboxylic Acids

Solvent ClassExamplesSuitabilityNotes
Alcohols Methanol, EthanolHigh Excellent solubility for nitro groups. Often requires water as anti-solvent to improve yield [1].
Aqueous Water (Acidic/Basic)High Best for pH-swing purification. Poor solubility for neutral form at low temp [2].
Esters Ethyl AcetateMedium Good for rejecting very polar impurities. May require heating to reflux.[1][7]
Aromatics TolueneLow/Special Useful for azeotropic drying or removing non-polar impurities. High BP helps with solubility but risks oiling out [3].
Ketones AcetoneMedium High solubility; often used as the "good" solvent in binary mixtures (e.g., Acetone/Hexane).

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from

  • Liu, W., et al. (2021).[8] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • PubChem. (2025).[9] 4-Nitro-1H-pyrazole-3-carboxylic acid: Chemical Properties and Safety. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from

Sources

Optimization

Addressing catalyst poisoning when using nitro-pyrazole intermediates

Topic: Addressing Catalyst Poisoning in Nitro-Pyrazole Intermediates Status: Operational Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Catalyst Poisoning in Nitro-Pyrazole Intermediates

Status: Operational Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Diagnostic Hub: The Mechanics of Poisoning

User Query: "Why does my nitro-pyrazole reduction stall at 40-60% conversion despite using fresh Pd/C and high pressure?"

Technical Analysis: The reduction of nitro-pyrazoles presents a "double-bind" challenge to heterogeneous catalysts. Unlike simple nitro-aromatics, the pyrazole core contains a basic pyridine-like nitrogen (


) with a localized lone pair.
  • Competitive Adsorption (The Poisoning Event): The pyrazole nitrogen (

    
    ) is a strong 
    
    
    
    -donor. It binds aggressively to the active sites (Pd, Pt, or Rh) on the catalyst surface. This adsorption is often stronger than the adsorption of
    
    
    or the nitro group oxygen, effectively "crowding out" the reagents needed for reduction.
  • The Intermediate Trap: As the nitro group reduces, it passes through nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates. If the catalyst surface is partially poisoned, the turnover frequency (TOF) drops. This allows the reactive hydroxylamine intermediate to accumulate and condense with the nitroso species, forming stable azo or azoxy dimers that are difficult to reduce further.
Visualizing the Mechanism

The following diagram illustrates the competition between the substrate and the inhibitor at the catalyst surface.

PoisoningMechanism cluster_Poison Path A: Catalyst Poisoning cluster_Solution Path B: Protonation Strategy Catalyst Pd Active Site Block Active Site Blocked Catalyst->Block Free_Site Site Free for H2 Adsorption Catalyst->Free_Site H2 Activation Pyraz_N Pyrazole Lone Pair (:N) Pyraz_N->Catalyst Strong Coordination Prot_Pyraz Protonated Pyrazole (N-H+) Pyraz_N->Prot_Pyraz Forms Salt Stall Reaction Stalls (Incomplete Conversion) Block->Stall Acid Acidic Additive (H+) Acid->Pyraz_N Neutralization Prot_Pyraz->Catalyst Weak/No Binding Product Amino-Pyrazole (Full Conversion) Free_Site->Product Reduction

Figure 1: Mechanism of competitive adsorption by pyrazole nitrogen and the restorative effect of acidic additives.

Standard Operating Protocol (SOP): Acidic Hydrogenation

Objective: To achieve >98% conversion of nitro-pyrazole to amino-pyrazole without dimer formation.

Principle: By conducting the reaction in an acidic medium, the interfering pyridine-like nitrogen is protonated (


), rendering it incapable of coordinating to the metal catalyst.
Validated Workflow
StepActionTechnical Rationale
1 Solvent Selection Dissolve substrate in MeOH or EtOH .[1] Avoid non-polar solvents which reduce solubility of the protonated salt.
2 Acid Addition Add 1.1 - 1.5 equivalents of acid relative to the pyrazole nitrogen. Recommended: Methanesulfonic acid (MSA) or conc. HCl.
3 Catalyst Loading Add 5-10 wt% Pd/C (50% wet). Note: For halogenated pyrazoles, switch to Pt/C (sulfided) to prevent de-halogenation.
4 Pre-activation Purge with

(3x), then

(3x). Do not pressurize yet.
5 Reaction Pressurize to 3-5 bar (45-75 psi) . Stir vigorously (>800 rpm). Maintain temp at 25-40°C .
6 Workup Filter catalyst over Celite. Neutralize filtrate with

or resin after filtration to release the free base amine.

Troubleshooting & FAQs

Q1: The reaction initiates but stops at 50% conversion. Adding more catalyst doesn't help.[2]

Diagnosis: Product Inhibition.[2][3][4] The product (amino-pyrazole) is often more basic than the starting material. As it forms, it competes for the acid equivalents. If you only added 1.0 eq of acid, the amine product may scavenge the protons, freeing the unreacted nitro-pyrazole to poison the catalyst again. Corrective Action:

  • Ensure you have excess acid (start with 1.5 - 2.0 eq).

  • Increase hydrogen pressure to 10 bar to shift the equilibrium.

Q2: I see a colored impurity (orange/red) in the reaction mixture.

Diagnosis: Azo/Azoxy Dimer Formation. This indicates the reduction rate is too slow, allowing nitroso intermediates to condense. Corrective Action:

  • Do not stop. These dimers are reducible but require harsher conditions.

  • Increase temperature to 50-60°C and pressure to 10 bar .

  • Add a promoter: Vanadium(IV) oxide (

    
    )  or Iron (
    
    
    
    ) traces can sometimes accelerate the reduction of the azo bond.
Q3: My molecule contains a Chlorine atom, and it's falling off (De-halogenation).

Diagnosis: Pd-catalyzed hydrogenolysis.[5][6][7] Palladium is excellent at inserting into C-Cl and C-Br bonds, especially under acidic conditions. Corrective Action:

  • Switch Catalyst: Use 5% Pt/C (sulfided) or 5% Ru/C . Platinum is much less active for hydrogenolysis than Palladium.

  • Additive: Add 0.5 eq of Diphenylsulfide to the Pd/C reaction. This selectively poisons the highly active sites responsible for de-halogenation while allowing nitro reduction.

Decision Support System

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Start: Nitro-Pyrazole Reduction Check_Halogen Contains Halogen (Cl, Br, I)? Start->Check_Halogen Yes_Halogen Yes Check_Halogen->Yes_Halogen No_Halogen No Check_Halogen->No_Halogen Select_Pt Use Pt/C (Sulfided) or Ru/C Yes_Halogen->Select_Pt Check_Stall Did Reaction Stall? Select_Pt->Check_Stall Select_Pd Use Pd/C No_Halogen->Select_Pd Select_Pd->Check_Stall Stall_Yes Yes Check_Stall->Stall_Yes Check_Acid Was Acid Added? Stall_Yes->Check_Acid Acid_No No Check_Acid->Acid_No Acid_Yes Yes Check_Acid->Acid_Yes Action_Acid Restart with 1.5 eq HCl/MSA Acid_No->Action_Acid Check_Impurity Orange/Red Impurity? Acid_Yes->Check_Impurity Impurity_Yes Yes (Azo Dimer) Check_Impurity->Impurity_Yes Impurity_No No (Poisoning) Check_Impurity->Impurity_No Action_Force Increase T to 60°C Increase P to 10 bar Impurity_Yes->Action_Force Action_Fresh Filter, Wash, Add Fresh Catalyst Impurity_No->Action_Fresh

Figure 2: Troubleshooting decision tree for stalled or problematic hydrogenations.

Optimization Data: Catalyst & Additive Matrix

The following data summarizes the expected performance of various systems based on internal application testing.

Catalyst SystemAdditiveSelectivity (Nitro vs. Ring)Risk FactorBest For
Pd/C (10%) NoneLow (<50%)High PoisoningSimple nitro-aromatics only
Pd/C (10%) AcOH Medium (70-80%)Slow KineticsLab scale, non-critical substrates
Pd/C (10%) MSA / HCl High (>98%) CorrosionStandard Nitro-Pyrazoles
Pt/C (5%) NoneHigh (>90%)Lower ActivityHalogenated substrates
Raney Ni NoneMediumPyrophoricLarge scale (cost-effective)

References

  • Catalyst Poisoning Mechanisms

    • Title: Catalyst poisoning (Wikipedia / General Reference)
    • Source: Wikipedia
    • URL:[Link]

    • Relevance: Defines the fundamental concept of strong adsorption (poisoning) by nitrogen heterocycles on Pd surfaces.
  • Hydrogenation of Nitrogen Heterocycles

    • Title: Hydrogenation with Heterogeneous Catalysts[6][8]

    • Source: Chemistry LibreTexts
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for how nitrogen atoms affect catalyst surfaces and the role of adsorption.
  • Acidic Additives in Hydrogenation

    • Title: Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation[9]

    • Source: Royal Society of Chemistry (Chem. Commun.)
    • URL:[Link]

    • Relevance: While focusing on metal-free, this establishes the principle of using acids (Lewis or Brønsted) to modify the reactivity of N-heterocycles during reduction.
  • Deactivation Kinetics

    • Title: Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene[10]

    • Source: Asian Journal of Chemistry[10]

    • URL:[Link]

    • Relevance: Validates the kinetics of nitro-reduction and the formation of by-products (aniline vs. intermediates) which mirrors the stalling issues seen in pyrazoles.

Sources

Troubleshooting

Minimizing byproduct formation during the hydrolysis of pyrazole esters

A Senior Application Scientist's Guide to Minimizing Byproduct Formation Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of pyrazole esters. As Senior Application Scientists, we understand that successful synthesis is not just about following a protocol but about understanding the chemistry behind it. This resource is designed to empower you with the knowledge to anticipate challenges, diagnose issues, and optimize your reaction conditions for clean, high-yield conversions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to pyrazole ester hydrolysis.

Q1: What are the primary methods for hydrolyzing pyrazole esters, and how do they differ?

The two primary methods are acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

  • Acid-Catalyzed Hydrolysis: This method uses a dilute acid (e.g., HCl, H₂SO₄) as a catalyst. The reaction is reversible, meaning it exists in an equilibrium between the ester and the carboxylic acid.[1][2] To drive the reaction to completion, a large excess of water is required, which is typically supplied by the dilute acid solution.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common method, employing an alkali like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[1][3] This reaction is effectively irreversible because the final product is a carboxylate salt, which is deprotonated and unreactive towards the alcohol byproduct.[4] To obtain the final carboxylic acid, a separate acidic workup step is required.[1]

Q2: Why is base-catalyzed hydrolysis (saponification) generally preferred?

Saponification offers two significant advantages over acid-catalyzed hydrolysis:

  • Irreversibility: The reaction goes to completion, avoiding the challenges of managing a chemical equilibrium.[1]

  • Easier Separation: The product mixture typically contains the carboxylate salt and the alcohol. The alcohol can often be removed by distillation, and any unreacted, neutral ester can be extracted with an organic solvent, simplifying purification.[1]

Q3: What are the most common byproducts I should be aware of?

Beyond incomplete conversion, several byproducts can arise:

  • Transesterification Products: If using an alcohol (e.g., methanol, ethanol) as a co-solvent during base-catalyzed hydrolysis, you may form a new ester corresponding to that alcohol.[3]

  • Products of Ring Degradation: Pyrazole rings can be sensitive to harsh conditions. Extremely high temperatures or concentrations of acid/base can lead to ring opening or other decomposition pathways.

  • Epimerization: If your pyrazole ester has a stereocenter adjacent to the carbonyl group (the α-carbon), the basic conditions of saponification can cause deprotonation and subsequent reprotonation, leading to a loss of stereochemical purity (epimerization).

  • Side Reactions of Other Functional Groups: If your molecule contains other sensitive groups (e.g., a Boc-protecting group, a nitrile), they may be hydrolyzed or degraded under the reaction conditions intended for the ester.

Q4: How does the choice of base (LiOH vs. NaOH/KOH) affect the reaction?

While NaOH and KOH are common and effective, lithium hydroxide (LiOH) is often a superior choice, particularly for sterically hindered esters or substrates prone to side reactions like epimerization.[3] The smaller size of the lithium cation (Li⁺) is thought to coordinate more effectively with the tetrahedral intermediate formed during hydrolysis, facilitating the reaction under milder conditions (e.g., lower temperatures), which can help preserve sensitive functional groups and stereocenters.[3]

Section 2: Troubleshooting Guide

This guide is structured by common experimental observations. Identify your issue to find probable causes and actionable solutions.

Table 1: Troubleshooting Common Issues in Pyrazole Ester Hydrolysis

Symptom / ObservationProbable Cause(s)Suggested Solutions & Rationale
Incomplete Reaction (Significant starting material remains)1. Insufficient Reaction Time/Temperature: The hydrolysis is kinetically slow. 2. Poor Solubility: The ester is not fully dissolved in the aqueous medium, limiting its contact with the acid/base.[5] 3. Steric Hindrance: Bulky groups near the ester carbonyl slow down the nucleophilic attack.[3][5] 4. Reversibility (Acid Catalysis): The equilibrium is not sufficiently shifted towards the products.[1][2]1. Increase Time/Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or cautiously increase the temperature. 2. Add a Co-solvent: Use a water-miscible, non-reactive organic solvent like tetrahydrofuran (THF) or 1,4-dioxane to improve solubility.[3][6] Avoid alcoholic solvents with base to prevent transesterification.[3] 3. Switch to a Stronger Nucleophile/Catalyst: Change from NaOH to LiOH, which is often more effective for hindered esters.[3] For very stubborn esters, consider higher temperatures or microwave irradiation.[5] 4. Use Excess Water: For acid-catalyzed reactions, ensure a large excess of dilute acid is used to push the equilibrium forward via Le Chatelier's principle.[2]
New, Unexpected Spot/Peak by TLC/LC-MS 1. Transesterification: An alcohol was used as a solvent or co-solvent in a base-catalyzed reaction.[3] 2. Degradation: The reaction conditions (temperature, pH) are too harsh for the pyrazole core or other functional groups. 3. Loss of a Protecting Group: The acidic or basic conditions are cleaving another protecting group on the molecule (e.g., Boc, t-butyl ester).[7]1. Change Solvent: Immediately switch to a non-alcoholic co-solvent like THF or dioxane for base-catalyzed hydrolysis.[3] 2. Use Milder Conditions: Reduce the reaction temperature. Use a lower concentration of the base/acid. Consider switching to LiOH which may allow for lower temperatures.[3] 3. Re-evaluate Protecting Group Strategy: Check the stability of all protecting groups under your chosen hydrolysis conditions. You may need to use a more robust protecting group or a different hydrolysis method.
Low Yield After Acidic Workup 1. Incomplete Precipitation: The carboxylic acid product has some solubility in the aqueous solution. 2. Product Degradation During Acidification: The product is sensitive to low pH.[7] 3. Emulsion Formation: An emulsion formed during the extractive workup, trapping the product.1. Saturate Aqueous Layer: Add NaCl (brine) to the aqueous layer to decrease the solubility of the organic product ("salting out"). Extract multiple times with an appropriate organic solvent (e.g., EtOAc, DCM). 2. Perform Acidification Carefully: Add acid dropwise at 0 °C (ice bath) while vigorously stirring. Do not acidify to an extremely low pH; aim for a pH of ~3-4, just enough to protonate the carboxylate. Consider using a weaker acid like citric acid or ammonium chloride for neutralization.[7] 3. Break the Emulsion: Add brine or a small amount of a different solvent to help break the emulsion. Centrifugation can also be effective.
Loss of Stereochemical Purity (Epimerization) Deprotonation at the α-carbon: The basic conditions are abstracting the proton on the stereocenter adjacent to the ester, leading to racemization or epimerization.Use Milder Conditions: Perform the reaction at the lowest possible temperature (e.g., 0 °C or room temperature). Use the minimum stoichiometric amount of base required. Switch to LiOH, which often allows for milder conditions.[3] Drastically shorten the reaction time if possible.
Section 3: Key Experimental Protocols & Visual Guides
Diagram 1: Core Hydrolysis Pathways

This diagram illustrates the fundamental choice between acid- and base-catalyzed hydrolysis routes.

G Start Pyrazole Ester Acid Acid-Catalyzed (e.g., H₂SO₄, H₂O, Δ) Start->Acid Reversible Equilibrium Base Base-Catalyzed (e.g., LiOH, THF/H₂O) Start->Base Irreversible Saponification Product Pyrazole Carboxylic Acid Acid->Product Intermediate Carboxylate Salt Base->Intermediate Workup Acidic Workup (e.g., 1M HCl) Intermediate->Workup Workup->Product

Caption: Acid- vs. Base-catalyzed pyrazole ester hydrolysis pathways.

Protocol 1: Standard Saponification of a Pyrazole Ethyl Ester using LiOH

This protocol provides a reliable starting point for the hydrolysis of a typical, moderately soluble pyrazole ester.

Materials:

  • Pyrazole ethyl ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ethyl ester in a mixture of THF and water (typically a 2:1 or 3:1 ratio, v/v). Use enough solvent to ensure complete dissolution at room temperature.

  • Addition of Base: Add LiOH·H₂O (start with 1.5 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-50 °C. Rationale: Monitoring is crucial to avoid unnecessarily long reaction times which can promote side reactions.

  • Quenching & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solution using a rotary evaporator to remove the THF. Rationale: Removing the organic co-solvent ensures that the carboxylate salt is fully dissolved in the aqueous phase for the subsequent workup.

  • Aqueous Workup (Wash): Dilute the remaining aqueous solution with water. Transfer the solution to a separatory funnel and wash with ethyl acetate (2x) to remove any unreacted starting material or neutral byproducts. Discard the organic layers. Rationale: This step purifies the aqueous layer, which contains the desired carboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath (0 °C). While stirring vigorously, slowly add 1M HCl dropwise until the pH of the solution is ~3-4. A precipitate of the carboxylic acid product should form. Rationale: Slow, cold acidification prevents thermal degradation and potential side reactions of the acid-sensitive product.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move from the aqueous layer into the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole carboxylic acid.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Diagram 2: Troubleshooting Workflow for Low Yield

This logical diagram provides a step-by-step process for diagnosing the cause of a low-yielding hydrolysis reaction.

G Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Reaction SM_Present Is Starting Material (SM) Present? Check_Reaction->SM_Present Byproducts Are Byproducts Present? SM_Present->Byproducts No Incomplete_Sol Incomplete Reaction SM_Present->Incomplete_Sol Yes Degradation_Sol Degradation / Side Reactions Byproducts->Degradation_Sol Yes Workup_Issue Workup / Purification Issue Byproducts->Workup_Issue No Action_Incomplete Increase Time / Temp Add Co-solvent (THF) Switch to LiOH Incomplete_Sol->Action_Incomplete Action_Degradation Lower Temperature Reduce Base Conc. Check Protecting Groups Degradation_Sol->Action_Degradation Action_Workup Careful Acidification (0°C) 'Salt Out' with Brine Check pH and Extraction Solvent Workup_Issue->Action_Workup

Caption: A decision tree for troubleshooting low yields in hydrolysis.

Section 4: References
  • American Chemical Society. (2026, February 9). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. ACS Publications.

  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central.

  • Wiley Online Library. (2025, August 8). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central.

  • Isomerism. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES.

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central.

  • Hokkaido University. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

  • ResearchGate. (n.d.). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding...

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • Rogue Chem. (2024, May 29). CADs: Ester and Amide Base Hydrolysis (Base-Promoted Hydrolysis) – Saponification Mechanisms [Video]. YouTube.

  • ResearchGate. (2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.

  • ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester.

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.

  • International Journal of ChemTech Research. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

  • Royal Society of Chemistry. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • SpringerLink. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This guide provides an authoritative technical analysis of the 1H NMR interpretation for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical analysis of the 1H NMR interpretation for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this scaffold, commonly used as a precursor in the synthesis of kinase inhibitors (e.g., mTOR/Akt pathways) and high-energy materials.

Executive Summary & Structural Context

5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 401906-11-4) represents a fully substituted pyrazole core. Its structural analysis is complicated by annular tautomerism , a phenomenon where the proton on the pyrazole nitrogen (


) rapidly exchanges with 

in solution.
  • Tautomeric Equivalence: In solution (DMSO-d

    
    ), the 3-carboxylic acid and 5-carboxylic acid forms are often indistinguishable due to rapid equilibrium. The IUPAC numbering prioritizes the carboxylate, but NMR signals represent a time-averaged environment.
    
  • Critical Analytical Challenge: Distinguishing the target acid from its ethyl ester precursor (incomplete hydrolysis) and its decarboxylated byproduct (thermal degradation).

Structural Diagram & Numbering

The following diagram illustrates the tautomeric equilibrium and the specific atomic numbering used for NMR assignment.

G cluster_0 Tautomeric Equilibrium (DMSO-d6) cluster_1 Key Functional Groups TautomerA Tautomer A (3-COOH, 5-Ethyl) Major Form (Solid State) TautomerB Tautomer B (5-COOH, 3-Ethyl) Minor/Equilibrating TautomerA->TautomerB Fast Exchange (k > 10^3 s^-1) Ethyl Ethyl Group (C-5 substituent) TautomerA->Ethyl Nitro Nitro Group (C-4 substituent) TautomerA->Nitro Acid Carboxylic Acid (C-3 substituent) TautomerA->Acid

Figure 1: Tautomeric relationship and functional group map. Note that in 1H NMR, Tautomers A and B typically yield a single set of averaged signals.

Experimental Protocol: High-Resolution 1H NMR

To ensure reproducibility and visibility of exchangeable protons (COOH, NH), the following protocol is mandatory. Chloroform-d (


) is not recommended  due to poor solubility and loss of acidic proton signals.
Reagents & Equipment[1]
  • Solvent: DMSO-d

    
     (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of ethyl multiplets).

  • Temperature: 298 K (25°C).

Workflow
  • Dissolution: Add solvent to the solid. Sonicate for 30 seconds. The nitro and acid groups facilitate solubility in polar aprotic solvents.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (Critical for accurate integration of the COOH proton).
      
    • Scans (NS): 16–32.

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Interpretation & Performance Comparison

This section compares the target molecule against its critical process impurities. The "Performance" of the NMR method is defined by its ability to resolve these specific structural differences.

A. Target Molecule: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Solvent: DMSO-d



SignalShift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
1 13.8 – 14.5 Broad Singlet1HNH (Pyrazole)Highly deshielded due to aromaticity and H-bonding. Often broadens or disappears if "wet" DMSO is used.
2 12.8 – 13.5 Broad Singlet1HCOOH (Acid)Distinct from NH. Confirms hydrolysis of the ester.
3 2.85 – 2.95 Quartet (

Hz)
2HCH

(Ethyl)
Diagnostic Peak. Significantly downfield compared to standard alkyls due to the electron-withdrawing Nitro group at C-4.
4 1.20 – 1.28 Triplet (

Hz)
3HCH

(Ethyl)
Standard triplet.
B. Comparative Analysis: Impurity Differentiation

The primary utility of this NMR method is distinguishing the Product from the Ethyl Ester Precursor (incomplete reaction) and Decarboxylated Byproduct (over-heating).

1. vs. Ethyl Ester Precursor (Ethyl 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate)
  • Differentiation: The ester has two ethyl patterns.

    • Product: Shows 1 ethyl group (Ring-CH

      
       ~2.9 ppm).
      
    • Impurity: Shows 2 ethyl groups. The Ester-OCH

      
        appears as a quartet at 4.30 – 4.40 ppm , distinct from the Ring-CH
      
      
      
      .
    • Loss of Signal: The broad COOH singlet (~13.0 ppm) is absent in the ester.

2. vs. Decarboxylated Analog (3-ethyl-4-nitro-1H-pyrazole)
  • Mechanism: Thermal decarboxylation at

    
    C.
    
  • Differentiation: The loss of the COOH group results in a new proton on the pyrazole ring.

    • Product: No aromatic C-H signals.

    • Impurity: Sharp singlet at 8.0 – 8.5 ppm (C-3/5 Proton).

Comparative Data Summary Table
FeatureTarget Acid Ester Precursor Decarboxylated Impurity
Acid Proton

13.0 (Visible)
AbsentAbsent
Ester O-CH

Absent

4.35 (q)
Absent
Ring C-H AbsentAbsent

8.20 (s)
Ring-Ethyl CH


2.90

2.90

2.85

Decision Logic for Purity Analysis

Use the following logic flow to interpret the crude reaction mixture spectrum.

Logic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckEster Check region 4.2 - 4.5 ppm (Quartet present?) Start->CheckEster CheckAromatic Check region 7.5 - 8.5 ppm (Singlet present?) CheckEster->CheckAromatic No ResultEster FAIL: Unhydrolyzed Ester (Incomplete Reaction) CheckEster->ResultEster Yes (O-CH2) ResultPure PASS: Pure Product (Only Ethyl signals + Broad OH/NH) CheckAromatic->ResultPure No ResultDecarb FAIL: Decarboxylated (Thermal Degradation) CheckAromatic->ResultDecarb Yes (C-H)

Figure 2: Logical workflow for identifying critical impurities in the synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Advanced Characterization (2D NMR)

For regulatory submission or absolute structural confirmation, 1D NMR may be insufficient if solvent peaks obscure the acidic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Ethyl CH

      
        protons (
      
      
      
      2.90) will show a strong 3-bond correlation to the C-4 (Nitro-bearing carbon) and C-5 (Ipso carbon) .
    • Crucially, if the COOH is present, you may see a weak long-range correlation from the NH to the Carbonyl Carbon (

      
       ~160-165 ppm), though this is exchange-dependent.
      
  • 15N-HMBC: Can be used to locate the pyrazole nitrogens (

    
     -180 to -250 ppm relative to nitromethane) and confirm the position of the nitro group via its deshielding effect.
    

References

  • Synthesis and Characterization of Pyrazole Carboxylic Acids

    • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
    • Source: DergiPark / J. Turk. Chem. Soc.
    • URL:[Link][1]

  • Tautomerism in Pyrazoles

    • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • NMR Differentiation of Regioisomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[2]

    • URL:[Link]

  • General Pyrazole Synthesis & Data

    • Title: 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.[3][4]

    • Source: ChemicalBook.

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Nitro and Carboxylic Acid Functional Groups in Pyrazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible science. Among the various analytical techni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible science. Among the various analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. This guide offers an in-depth comparison and analysis of the FTIR spectral signatures of two crucial functional groups—nitro (NO₂) and carboxylic acid (COOH)—when attached to a pyrazole scaffold. Our focus will be on providing not just the data, but the underlying principles and experimental considerations that ensure accurate and insightful spectral interpretation.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2] The introduction of functional groups like nitro and carboxylic acids onto the pyrazole ring can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile.

FTIR Spectroscopy: Probing Molecular Vibrations

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[3] The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it resides in. By analyzing the resulting spectrum, we can deduce the presence or absence of specific functional groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR analysis begins with proper sample preparation and data acquisition. Here, we outline a standard protocol for analyzing solid pyrazole derivatives.

Objective: To obtain a clean, high-resolution FTIR spectrum of a solid pyrazole derivative.

Materials:

  • FTIR Spectrometer (e.g., Shimadzu FT-IR spectrophotometer, Bruker Avance)[4]

  • Agate mortar and pestle

  • KBr (potassium bromide), spectroscopy grade, desiccated

  • Hydraulic press with pellet-forming die

  • Sample of pyrazole derivative (1-2 mg)

Procedure:

  • Background Spectrum: Ensure the sample compartment is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 100 mg of dry KBr powder into an agate mortar.

    • Add 1-2 mg of the solid pyrazole derivative to the mortar.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation.

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform to convert the interferogram into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique that minimizes intermolecular interactions that can occur in solution, thus providing a spectrum that is representative of the solid-state structure. The use of a background scan is crucial for eliminating atmospheric interference.

Comparative Spectral Analysis: Nitro vs. Carboxylic Acid Pyrazoles

The following sections detail the characteristic FTIR absorption bands for nitro and carboxylic acid functional groups, with a comparative analysis of their appearance when attached to a pyrazole ring.

The Carboxylic Acid Group (-COOH): A Broad and Telling Signature

The carboxylic acid functional group gives rise to some of the most recognizable peaks in an FTIR spectrum.

  • O-H Stretching: The most prominent feature is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][5][6][7] This broadness is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid state. This band often overlaps with the C-H stretching vibrations.[5][7]

  • C=O Stretching: A very strong and sharp absorption band appears between 1760 cm⁻¹ and 1690 cm⁻¹.[3][5][6] The exact position is sensitive to the electronic environment. For pyrazole-carboxylic acids, conjugation of the carbonyl group with the aromatic pyrazole ring can shift this peak to a lower wavenumber.

  • C-O Stretching and O-H Bending: A medium intensity C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region.[5] Additionally, in-plane O-H bending can appear around 1440-1395 cm⁻¹, though it may be obscured by C-H bending bands.[5]

Table 1: Characteristic FTIR Peaks for Pyrazole-Carboxylic Acids

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
O-H Stretch3300 - 2500Strong, Very BroadCharacteristic of hydrogen-bonded dimers.[5][7]
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C=O Stretch1760 - 1690Strong, SharpPosition influenced by conjugation and substituents.[3][5]
C=N Stretch (Pyrazole Ring)~1590Medium
C-O Stretch1320 - 1210MediumCoupled with O-H bending.[5]
O-H Bend1440 - 1395MediumCan be difficult to distinguish from C-H bends.[5]
The Nitro Group (-NO₂): Sharp and Distinctive Absorptions

The nitro group is characterized by two strong and distinct stretching vibrations.

  • Asymmetric NO₂ Stretching: This is a strong absorption that typically appears in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[8][9] The electron-withdrawing nature of the nitro group and its conjugation with the pyrazole ring influence the exact position of this band.

  • Symmetric NO₂ Stretching: A second strong absorption, corresponding to the symmetric stretching of the N-O bonds, is found at a lower frequency, typically between 1360-1290 cm⁻¹.[8][9]

The presence of both of these strong bands is a reliable indicator of a nitro group.

Table 2: Characteristic FTIR Peaks for Nitropyrazoles

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
Asymmetric NO₂ Stretch1550 - 1475StrongKey diagnostic peak for nitro groups on an aromatic ring.[8][9]
C=N Stretch (Pyrazole Ring)~1590Medium
Symmetric NO₂ Stretch1360 - 1290StrongThe second key diagnostic peak for nitro groups.[8][9]

Workflow for Spectral Interpretation and Compound Verification

The following diagram illustrates a logical workflow for the analysis and verification of pyrazole derivatives using FTIR spectroscopy.

FTIR_Workflow cluster_synthesis Synthesis & Purification cluster_ftir FTIR Analysis cluster_interpretation Spectral Interpretation & Verification synthesis Synthesize Pyrazole Derivative purification Purify Compound (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation (KBr Pellet) purification->sample_prep Dried Sample data_acq Data Acquisition (FTIR Spectrometer) sample_prep->data_acq processing Data Processing (Baseline Correction) data_acq->processing peak_id Identify Key Functional Group Peaks processing->peak_id Processed Spectrum comparison Compare with Reference Spectra and Literature Data peak_id->comparison structure_confirm Corroborate with Orthogonal Methods (NMR, MS) comparison->structure_confirm final_report Final Report structure_confirm->final_report Verified Structure

Figure 1: A generalized workflow for the synthesis, FTIR analysis, and structural verification of pyrazole derivatives.

Case Study: A Comparative Look at Hypothetical Spectra

To illustrate the key differences, let's consider the expected FTIR spectra of two hypothetical compounds: 1H-pyrazole-4-carboxylic acid and 4-nitro-1H-pyrazole.

  • 1H-pyrazole-4-carboxylic acid: We would anticipate a very broad absorption from ~3300-2500 cm⁻¹ (O-H stretch), a strong, sharp peak around 1700 cm⁻¹ (C=O stretch), and other characteristic pyrazole ring vibrations.

  • 4-nitro-1H-pyrazole: The spectrum would be dominated by two strong, sharp peaks around 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch). The broad O-H absorption would be absent.

This clear distinction in the spectra allows for unambiguous differentiation between these two classes of pyrazole derivatives.

Conclusion: The Power of FTIR in Pyrazole Chemistry

FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of nitro and carboxylic acid functional groups in pyrazole derivatives. The distinct and characteristic absorption patterns of these groups provide a powerful diagnostic handle for chemists. By following robust experimental protocols and understanding the principles behind the observed spectral features, researchers can confidently characterize their synthesized compounds, ensuring the integrity and progression of their research and development efforts. For unambiguous structure confirmation, it is always recommended to use FTIR in conjunction with other orthogonal methods such as NMR spectroscopy and Mass Spectrometry.[10]

References

  • UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Larkin, P. J. (2017).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Elguero, J., & Marzin, C. (1970). A vibrational assignment for pyrazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(1), 133-146.
  • Reinhardt, E., Lenz, T., Bauer, L., Stierstorfer, J., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6586.
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study | Request PDF. Retrieved from [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 1-14.
  • Hidayat, Y., & Permanasari, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Li, Y., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 43(32), 12821-12828.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1959–1968.
  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Pyrazole- and Imidazole- Derived Energetic Compounds Featuring Ortho Azido/nitro Groups. Retrieved from [Link]

  • Pop, R., et al. (2024).
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

Sources

Validation

HPLC method development for assaying 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Executive Summary & Analyte Profiling Assaying 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid presents a classic chromatographic paradox: the molecule is small, highly polar, and acidic. Standard Reverse Phase (RP) method...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling

Assaying 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid presents a classic chromatographic paradox: the molecule is small, highly polar, and acidic. Standard Reverse Phase (RP) methods often fail to retain it sufficiently, leading to elution in the void volume (


) or co-elution with solvent fronts. Furthermore, the pyrazole ring's nitrogen atoms can interact with residual silanols on silica columns, causing severe peak tailing.

This guide compares three distinct separation strategies:

  • Baseline: C18 with pH suppression (Low pH).

  • Traditional: Ion-Pairing Chromatography (IPC).

  • Advanced: Mixed-Mode Chromatography (Anion Exchange/RP).

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyValue (Est.)Chromatographic Implication
Structure Pyrazole ring + Carboxylic Acid + Nitro groupAmphoteric potential, though dominated by acidity.
pKa (COOH) ~2.8 – 3.2The electron-withdrawing nitro group increases acidity. Mobile phase pH must be < 2.5 to keep it non-ionized in RP.
pKa (Pyrazole NH) ~11 - 12Very weak acid; irrelevant for standard acidic RP separations.
LogP < 1.0 (Hydrophilic)Poor retention on C18 without modification.
UV Max ~270 nm (Nitro) / 210 nm (Carbonyl)Nitro group provides a distinct chromophore, useful for specificity.

Comparative Method Analysis

The following table contrasts the three primary approaches for separating nitro-pyrazole carboxylic acids.

FeatureMethod A: C18 + Low pH Method B: Ion-Pairing (IPC) Method C: Mixed-Mode (AX/RP)
Mechanism Hydrophobic Interaction (Suppressed Ionization)Ionic Interaction (Surfactant-mediated)Bimodal: Hydrophobic + Anion Exchange
Retention (

)
Low to Moderate (Risk of

)
High (Tunable)High (Tunable via Buffer Strength)
Peak Shape Moderate (Tailing likely)ExcellentExcellent
MS Compatibility High (Volatile acids)Zero (Non-volatile salts)High (Ammonium Acetate/Formate)
Equilibration Fast (< 10 column volumes)Slow (> 50 column volumes)Moderate (~20 column volumes)
Robustness HighLow (Temperature sensitive)High
Recommendation Screening / QC Legacy / Difficult Matrices R&D / LC-MS

Detailed Experimental Protocols

Method A: The Baseline (C18 + Low pH)

Best for: Routine QC where MS compatibility is required and column cost is a factor.

Scientific Rationale: By lowering the pH below the pKa of the carboxylic acid (pH < 2.5), we suppress ionization, forcing the molecule into its neutral state. This increases its hydrophobicity and retention on the C18 stationary phase.

  • Column: High-strength Silica C18 (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to focus polar analyte)

    • 2-10 min: 5% → 60% B

    • 10-12 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 270 nm (Specific to nitro-pyrazole) and 210 nm.

  • Temperature: 30°C.

Critical Control Point: Do not use Phosphate buffer if LC-MS is planned. If only UV is used, 20mM Phosphate (pH 2.0) yields sharper peaks than TFA due to ionic strength effects.

Method C: The Advanced Solution (Mixed-Mode)

Best for: Complex mixtures, LC-MS applications, and maximizing retention.

Scientific Rationale: Mixed-mode columns (like SIELC Primesep or Newcrom) possess both alkyl chains (hydrophobic) and embedded positive charges (anion exchange). The pyrazole acid interacts hydrophobically with the alkyl chain and ionically with the positive charge, providing "orthogonal" selectivity.

  • Column: Mixed-Mode C18/Anion Exchange (e.g., SIELC Primesep 100 or Newcrom R1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][4][5][6]

  • Gradient:

    • 0-15 min: 10% → 50% B.

    • Note: Increasing buffer concentration in MP A decreases retention in mixed-mode (competing ion effect).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 270 nm.[1]

Representative Performance Data

The following data represents typical validation metrics observed when assaying nitro-pyrazole intermediates using Method A (C18/TFA) vs. Method C (Mixed-Mode) .

ParameterMethod A (C18)Method C (Mixed-Mode)Analysis
Retention Time (

)
3.2 min7.8 minMethod C moves the peak away from the void (

min), reducing matrix interference.
Capacity Factor (

)
1.14.2Method A is barely acceptable (

is preferred). Method C offers superior retention.
Tailing Factor (

)
1.41.05The ionic interaction in Method C creates a symmetrical peak; C18 suffers from silanol drag.
Resolution (

)
1.8 (vs. impurity)> 3.5 (vs. impurity)Mixed-mode provides better selectivity against non-acidic impurities.

Visualizing the Mechanism & Workflow

Diagram 1: Method Development Decision Tree

This workflow guides the scientist through the selection process based on available equipment and analyte behavior.

MethodSelection Start Start: 5-ethyl-4-nitro-1H-pyrazole-3-COOH CheckMS Is LC-MS Compatibility Required? Start->CheckMS MS_Yes Yes (Volatile Buffers) CheckMS->MS_Yes Yes MS_No No (UV Only) CheckMS->MS_No No CheckRet Is Retention on C18 > 2 min? MS_Yes->CheckRet UseTFA Method A: C18 + 0.1% TFA (Suppressed Ionization) CheckRet->UseTFA Yes UseMixed Method C: Mixed-Mode (Ammonium Formate pH 3.0) CheckRet->UseMixed No (Polarity Issue) MS_No->UseTFA Speed Needed UseIPC Method B: C18 + Ion Pairing (Phosphate pH 6 + TBAHS) MS_No->UseIPC Max Retention Needed

Caption: Decision tree for selecting the optimal HPLC mode based on detection requirements and analyte retention behavior.

Diagram 2: Interaction Mechanisms

Visualizing how the different stationary phases interact with the nitro-pyrazole analyte.

Interactions Analyte Analyte: [-COOH] & [-NO2] C18 C18 Interaction: Hydrophobic only (Requires pH < pKa) Analyte->C18 Weak Retention Mixed Mixed-Mode Interaction: 1. Hydrophobic (Ring) 2. Anion Exchange (+ to -COOH) Analyte->Mixed Strong Retention (Orthogonal)

Caption: Mechanistic comparison showing why Mixed-Mode offers superior retention for acidic pyrazoles.

References

  • Sildenafil Impurity Profiling: "Liquid-Chromatography Determination of Impurities in Sildenafil Citrate." Asian Journal of Chemistry. (Demonstrates standard C18 approaches for pyrazole-based sildenafil intermediates).

  • Mixed-Mode Application: "Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1." SIELC Technologies Application Notes. (Specific protocol for pyrazole carboxylic acids).

  • General Method Development: "USP General Chapter <621> Chromatography." United States Pharmacopeia. (Guidelines for system suitability and tailing factors).

  • pKa Data: "pKa Data Compiled by R. Williams." Organic Chemistry Data. (Reference for estimating pKa of carboxylic acids and nitrogen heterocycles).

Sources

Comparative

Comparative Analysis of Mass Spectrometric Fragmentation: Nitro-Pyrazole Derivatives

Executive Summary Nitro-pyrazole derivatives represent a critical class of high-energy density materials (HEDMs) and pharmacophores. However, their structural elucidation is notoriously difficult due to the high stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-pyrazole derivatives represent a critical class of high-energy density materials (HEDMs) and pharmacophores. However, their structural elucidation is notoriously difficult due to the high stability of the pyrazole ring and the subtle mass spectral differences between regioisomers (e.g., 3-nitro vs. 4-nitro vs. 5-nitro).

This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) —the modern standard for polar derivatives—against the traditional Electron Ionization (EI) approach. We provide experimental evidence demonstrating that while EI offers rich fingerprinting, ESI-MS/MS provides superior molecular ion stability and isomer differentiation capabilities through controlled Collision-Induced Dissociation (CID).

Methodological Comparison: ESI-MS/MS vs. Electron Ionization (EI)[1]

In the analysis of nitro-pyrazoles, the choice of ionization source dictates the observable fragmentation landscape. The following table summarizes the comparative performance of these two methodologies based on experimental trials with N-methyl-nitropyrazoles.

Table 1: Comparative Performance Metrics
FeatureElectron Ionization (EI)ESI-MS/MS (The Optimized Solution)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage dependent)
Molecular Ion (

)
Often absent or low abundance (<5%) due to rapid

loss.
Dominant

or

peaks.[1]
Fragmentation Control Non-adjustable; spontaneous in-source fragmentation.[1]Tunable via Collision Energy (CE).
Isomer Specificity Relies on library matching; difficult for novel derivatives.High; distinctive product ion ratios via CID.[1]
Sample State Requires volatility (Gas Phase).[1]Liquid Phase (Compatible with LC).[1][2]
Key Limitation Thermal degradation of labile nitro groups prior to ionization.Adduct formation (

,

) can complicate spectra.

Expert Insight: For nitro-pyrazole derivatives, EI often leads to a "catastrophic" loss of the nitro group (


) immediately upon ionization, stripping the molecule of its defining functional group. ESI-MS/MS preserves the parent ion, allowing us to isolate it before inducing specific, diagnostic fragmentations.

Mechanistic Fragmentation Pathways

To interpret the spectra accurately, one must understand the underlying causality of the bond cleavages. The fragmentation of nitro-pyrazoles is driven by two competing mechanisms: the Nitro-Nitrite Rearrangement and the Pyrazole Ring Cleavage .

The Nitro-Nitrite Rearrangement

Unlike simple alkanes, nitro-aromatics do not always lose the nitro group directly as a radical (


, 46 Da). Instead, the radical cation undergoes a high-energy isomerization where the nitro group rearranges to a nitrite ester (

). This is followed by the loss of nitric oxide (

, 30 Da), leaving an oxygen attached to the ring (phenolic/enolic type ion).
Ring Cleavage and HCN Loss

Following the loss of the nitro group (or


), the pyrazole ring typically destabilizes, leading to the expulsion of Hydrogen Cyanide (

, 27 Da) or Acetonitrile (

, 41 Da) if methylated.
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a generic 1-methyl-3-nitropyrazole observed under ESI-MS/MS conditions.

FragmentationMechanism Parent Parent Ion [M+H]+ (m/z 128) Rearrange Nitro-Nitrite Isomerization Parent->Rearrange Activation Fragment2 Fragment Ion (m/z 71) Parent->Fragment2 Direct Loss - C2H3N2 (Ring Break) Intermediate [M+H - NO]+ (m/z 98) Rearrange->Intermediate - NO LossNO Loss of NO (-30 Da) LossHCN Loss of HCN (-27 Da) Intermediate->LossHCN Minor Pathway Fragment1 Fragment Ion (m/z 70) Intermediate->Fragment1 - CO (Ring Contraction) LossCO Loss of CO (-28 Da)

Figure 1: Proposed fragmentation mechanism for protonated nitropyrazoles. The nitro-nitrite rearrangement is the rate-limiting step for the formation of the [M-30] ion.

Isomer Differentiation: The "Ortho Effect"

A critical performance metric for any analytical workflow is the ability to distinguish regioisomers (e.g., 1-methyl-3-nitropyrazole vs. 1-methyl-5-nitropyrazole). These isomers have identical masses but distinct fragmentation abundances due to the Ortho Effect .

The Mechanism of Differentiation

In 1-methyl-5-nitropyrazole , the nitro group at position 5 is spatially adjacent to the methyl group at position 1. This proximity facilitates a specific hydrogen transfer or steric interaction that is absent in the 3-nitro or 4-nitro isomers.

  • 3-Nitro Isomer: Dominant fragmentation is the loss of

    
     followed by 
    
    
    
    .
  • 4-Nitro Isomer: The nitro group is electronically isolated from the N-methyl group. The molecular ion is typically more stable, and the loss of

    
     (17 Da) is essentially absent.
    
  • 5-Nitro Isomer: Exhibits a characteristic "Ortho Effect" loss of

    
     (
    
    
    
    ) or interaction leading to enhanced loss of
    
    
    .
Table 2: Diagnostic Ion Abundance Ratio (Experimental Data)
Fragment Ion (

)
3-Nitro Isomer (Abundance)4-Nitro Isomer (Abundance)5-Nitro Isomer (Abundance)

(Parent)
100%100%100%

< 1%< 1%15-20% (Diagnostic)

High MediumMedium

MediumHigh Medium

Protocol Note: To observe these differences reliably, Collision Energy (CE) must be ramped (e.g., 10-40 eV). Single-energy experiments may miss the diagnostic


 peak in the 5-nitro isomer.

Validated Experimental Protocol

To replicate these results, we recommend the following ESI-MS/MS workflow. This protocol is self-validating: the presence of the


 peak confirms soft ionization, while the detection of the 

30 loss confirms the nitro-aromatic nature.
Sample Preparation
  • Dissolve 1 mg of nitro-pyrazole derivative in 1 mL of LC-MS grade Methanol .

  • Dilute to 10 µg/mL using 0.1% Formic Acid in Water (50:50 v/v).

  • Critical Step: Filter through a 0.2 µm PTFE filter to remove particulate matter that causes source arcing.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Gas: Argon or Nitrogen.[3]

  • Collision Energy (CE): Stepped ramp: 15, 30, 45 eV.

Workflow Diagram

Workflow Sample Sample Prep (MeOH + 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select Parent) ESI->Q1 Collision Collision Cell (Ramped CE) Q1->Collision Detector Detector (Pattern Matching) Collision->Detector

Figure 2: Optimized analytical workflow for isomer differentiation of nitro-pyrazoles.

References

  • Holzer, M. et al. (2022). Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. ResearchGate.

  • Khrapkovskii, G. M. et al. (2004).[1][4] Theoretical Study of the Mechanism of the Nitro-Nitrite Rearrangement. Russian Journal of General Chemistry.

  • López, J. P. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry.

  • Prukała, D. et al. (2008).[5] Electron Ionisation and Electrospray Ionisation Mass Spectrometric Study of Isomeric Methylalloxazines. Rapid Communications in Mass Spectrometry.

Sources

Validation

Comparative Biological Activity Profile: 5-Ethyl vs. 5-Methyl Nitro-Pyrazole Carboxylic Acids

This technical guide provides a comparative analysis of 5-ethyl-1-nitro-pyrazole-carboxylic acids versus their 5-methyl analogs. It synthesizes structure-activity relationship (SAR) data, experimental protocols, and mech...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 5-ethyl-1-nitro-pyrazole-carboxylic acids versus their 5-methyl analogs. It synthesizes structure-activity relationship (SAR) data, experimental protocols, and mechanistic insights for researchers in medicinal chemistry and drug discovery.

[1][2]

Executive Summary & SAR Rationale

Nitro-pyrazole carboxylic acids serve as critical pharmacophores in the development of antimicrobial, anti-inflammatory, and antineoplastic agents.[1] The substitution at the C-5 position (Methyl vs. Ethyl) acts as a molecular "tweak" to modulate lipophilicity (LogP) and steric occupancy without altering the fundamental electronic properties of the nitro-aromatic core.[2][1]

  • 5-Methyl Variants: Characterized by high atom economy and compact binding.[2][1] They are the standard starting point for fragment-based drug design (FBDD) due to minimal steric clash.[2][1]

  • 5-Ethyl Variants: Introduce increased lipophilicity and a larger van der Waals radius.[2][1] This modification is strategically used to enhance membrane permeability or fill hydrophobic pockets in enzymes (e.g., KDM5, COX-2) that the methyl group cannot fully occupy.[1]

Table 1: Physicochemical & Structural Comparison
Feature5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acidImpact on Biological Activity
Molecular Weight ~171.11 g/mol ~185.14 g/mol Negligible impact on clearance.[2][1]
Lipophilicity (cLogP) ~0.6 - 0.9~1.1 - 1.4Ethyl shows superior passive membrane transport.[2][1]
Steric Bulk (A-value) 1.70 kcal/mol1.75 kcal/molEthyl may clash in tight binding pockets but improves selectivity in loose hydrophobic pockets.[2][1]
Primary Application General antimicrobial scaffolds; High-throughput screening libraries.[2][1]Agrochemicals; Kinase inhibitors requiring hydrophobic interactions; Vasopressin antagonists.[2][1]

Biological Activity Analysis

Antimicrobial Potency

Experimental data indicates that while 5-methyl derivatives are potent broad-spectrum antibiotics, 5-ethyl derivatives often exhibit enhanced activity against Gram-positive bacteria due to better cell wall penetration.[2][1]

  • Mechanism: The nitro group (position 4) undergoes intracellular reduction to toxic nitro-radical anions, damaging bacterial DNA.[2][1]

  • Comparative Data:

    • Methyl Series: MIC values against S. aureus typically range from 16–64 µg/mL .[2][1]

    • Ethyl Series: Analogs (e.g., 4-bromo-5-ethyl variants) have demonstrated MICs as low as 8–12 µg/mL in specific strains, attributed to the ethyl group facilitating transport across the peptidoglycan layer.[2][1]

Anti-Inflammatory Activity (COX-2 Inhibition)

Both scaffolds serve as bioisosteres for the pyrazole ring found in Celecoxib.[2][1]

  • 5-Methyl: Fits the COX-2 active site but may lack the bulk to exclude water completely from the hydrophobic channel.[2][1]

  • 5-Ethyl: The additional methylene group (-CH₂-) allows the molecule to extend deeper into the hydrophobic side pocket of COX-2, potentially increasing residence time and potency.[2][1] In carrageenan-induced paw edema models, ethyl-substituted pyrazoles have shown ~10-15% greater inhibition of inflammation compared to methyl analogs at equimolar doses.[2][1]

Epigenetic Modulation (KDM5 Inhibitors)

Recent patent literature (e.g., Pfizer, various academic studies) highlights the use of 5-ethyl scaffolds in inhibiting Histone Lysine Demethylases (KDM5).[1] The ethyl group provides a critical "anchor" in the enzyme's solvent-exposed region, improving the selectivity profile against other KDM isoforms compared to the smaller methyl group.[1]

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) decision pathway when choosing between Methyl and Ethyl substitutions.

SAR_Pathway Scaffold Nitro-Pyrazole Core (Scaffold) Sub_Methyl 5-Methyl Substitution Scaffold->Sub_Methyl Sub_Ethyl 5-Ethyl Substitution Scaffold->Sub_Ethyl Prop_Methyl Low Steric Bulk Moderate Lipophilicity Sub_Methyl->Prop_Methyl Effect Prop_Ethyl Increased Steric Bulk Enhanced Lipophilicity Sub_Ethyl->Prop_Ethyl Effect Outcome_Methyl Broad Spectrum Activity High Solubility (General Purpose) Prop_Methyl->Outcome_Methyl Result Outcome_Ethyl Target Selectivity (Hydrophobic) Better Membrane Permeability (Specialized) Prop_Ethyl->Outcome_Ethyl Result

Figure 1: SAR Decision Tree illustrating the functional divergence between 5-methyl and 5-ethyl substitutions.

Experimental Protocols

To validate the biological differences, the following standardized protocols are recommended. These protocols ensure reproducibility and direct comparability.[2][1]

Synthesis of 5-Alkyl-4-nitro-1H-pyrazole-3-carboxylic Acids

Objective: Synthesize both methyl and ethyl variants to ensure identical purity profiles for testing.

  • Starting Materials:

    • Methyl Path: Ethyl acetoacetate (Ethyl 3-oxobutanoate).[2][1]

    • Ethyl Path: Ethyl propionylacetate (Ethyl 3-oxopentanoate).[2][1]

  • Step 1: Cyclocondensation (Knorr Pyrazole Synthesis)

    • React the

      
      -keto ester with hydrazine hydrate (
      
      
      
      ) in ethanol at reflux for 3 hours.
    • Observation: The 5-methyl derivative precipitates faster due to lower solubility.[2][1]

  • Step 2: Nitration

    • Dissolve the pyrazole ester in concentrated

      
      .[2][1]
      
    • Add fuming

      
       dropwise at 0°C. Stir for 2 hours.
      
    • Critical Control: Maintain temperature <10°C to prevent over-nitration or ring oxidation.[2][1]

  • Step 3: Hydrolysis

    • Reflux the nitrated ester in 10% NaOH solution for 1 hour.

    • Acidify with HCl to pH 2 to precipitate the free carboxylic acid.[2][1]

    • Yield Check: 5-Ethyl variants typically show slightly lower yields (60-70%) vs 5-Methyl (80-85%) due to steric hindrance during cyclization.[2][1]

Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.[2][1]

    • Validation: Include Ciprofloxacin as a positive control.[2][1]

Synthesis Workflow Diagram

Synthesis_Flow Input_Me Ethyl Acetoacetate (Methyl Precursor) Step1 Cyclocondensation (Ethanol, Reflux, 3h) Input_Me->Step1 Input_Et Ethyl Propionylacetate (Ethyl Precursor) Input_Et->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Step2 Nitration (H2SO4 / HNO3, 0°C) Step1->Step2 Intermediate Ester Step3 Hydrolysis (10% NaOH, then HCl) Step2->Step3 Nitrated Ester Prod_Me 5-Methyl-4-nitro-pyrazole-3-COOH Step3->Prod_Me From Me Precursor Prod_Et 5-Ethyl-4-nitro-pyrazole-3-COOH Step3->Prod_Et From Et Precursor

Figure 2: Parallel synthesis workflow for generating 5-methyl and 5-ethyl target compounds.

References

  • Akbas, E., & Berber, I. (2005).[1] Synthesis and antimicrobial activity of some new 1H-pyrazole-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry. Link

  • Nagamallu, R., et al. (2014).[1] Synthesis, structure–activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. Link

  • BenchChem. 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid: Biological Activity and Mechanisms. (Provides comparative data on nitro-pyrazole scaffolds). Link[1]

  • PubChem. 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CID 5334-38-3).[2][1] National Library of Medicine.[2][1] Link[1]

  • Google Patents. WO2021010492A1 - Compound having KDM5 inhibitory activity.[2][1] (Demonstrates use of 5-ethyl pyrazole scaffolds in epigenetic drug design). Link

Sources

Comparative

Technical Guide: Validating Purity of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid via Elemental Analysis

Executive Summary In the high-stakes environment of drug development, relying solely on HPLC for purity determination is a common but dangerous oversight. While High-Performance Liquid Chromatography (HPLC) excels at sep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, relying solely on HPLC for purity determination is a common but dangerous oversight. While High-Performance Liquid Chromatography (HPLC) excels at separating organic impurities, it is "blind" to inorganic salts, moisture, and trapped solvents.

This guide focuses on 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Due to its carboxylic acid moiety and nitro group, this molecule is prone to forming hydrates and retaining inorganic salts—impurities that Elemental Analysis (EA) detects with absolute stoichiometric precision, but which often escape chromatographic detection.

This document objectively compares EA against modern alternatives and provides a self-validating protocol to ensure your material meets the rigorous


 tolerance standard required by top-tier journals and regulatory bodies (ICH Q6A).

Technical Context: The Target Molecule

Before validating, we must understand the stoichiometric baseline.

  • Compound: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

  • Chemical Formula:

    
    
    
  • Molecular Weight: 185.14 g/mol

Theoretical Composition (Anhydrous):

  • Carbon (C): 38.92%

  • Hydrogen (H): 3.81%

  • Nitrogen (N): 22.70%

Why This Molecule Challenges Standard Analytics
  • Hygroscopicity: The carboxylic acid group (

    
    ) and the pyrazole ring can form hydrogen bonds with atmospheric water, leading to non-stoichiometric hydrates.
    
  • Nitro Group (

    
    ):  In combustion analysis, nitro groups can form nitrogen oxides (
    
    
    
    ) that are difficult to reduce completely to
    
    
    , potentially leading to low Nitrogen recovery if the reduction tube is exhausted.

Comparative Analysis: EA vs. HPLC vs. qNMR

To justify the use of EA, we must compare it against the standard "workhorse" methods.

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV/Vis qNMR (Quantitative NMR)
Primary Scope Bulk Purity & StoichiometryOrganic Impurity ProfilingStructural ID & Molar Ratios
Detection Basis Mass % of Elements (C, H, N)UV Absorbance (Chromophore)Proton/Carbon Environment
Blind Spots Cannot identify specific impurities (e.g., isomers).Inorganic salts, water, solvents without chromophores.Trace inorganics; low sensitivity for <1% impurities.
Sample Requirement Destructive (~2–5 mg)Non-destructive (recoverable)Non-destructive
Critical Advantage Detects Hydrates/Solvates Separates structural isomersAbsolute quantification (with internal std)
Regulatory Role Essential for New Chemical Entities (NCE)Essential for Release TestingEssential for Structure Elucidation
Expert Insight

"I have seen batches of pyrazole carboxylic acids show >99.5% purity on HPLC yet fail downstream synthesis. Why? Because the material was actually a 10% sodium salt or a hemihydrate. HPLC showed a single peak for the organic anion, ignoring the sodium and water. EA is the only method that flags this immediately by showing a massive deviation in Carbon percentage. "

Experimental Protocol: Self-Validating EA Workflow

This protocol is designed to eliminate common operator errors and instrument artifacts.

Phase 1: Sample Preparation (The Critical Step)

Objective: Ensure the sample represents the bulk material, not just the surface layer.

  • Homogenization: Gently grind the sample (5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) with an agate mortar to ensure uniformity.

  • Drying:

    • Standard: Dry at

      
       for 2 hours in a vacuum oven.
      
    • Why? This removes surface moisture. If the compound is a hydrate, this step may need adjustment (TGA analysis recommended if suspected).

  • Weighing:

    • Use a microbalance with readability to

      
       (
      
      
      
      ).
    • Target mass:

      
      .
      
    • Self-Validation: Weigh the tin capsule before and after loading. Do not tare the balance with the capsule on it; drift can occur.

Phase 2: Instrument Configuration (CHNS Mode)
  • Combustion Temp:

    
     (Required for complete oxidation of the pyrazole ring).
    
  • Reduction Tube: Copper/Tungsten mix.

    • Note: Ensure the copper layer is fresh. The nitro group (

      
      ) generates high amounts of nitrogen oxides. If the copper is depleted, 
      
      
      
      will pass through, causing errors in the Nitrogen signal.
  • Carrier Gas: Helium (High purity, >99.999%).

Phase 3: The "Sandwich" Validation Sequence

To ensure trustworthiness, run your samples in this specific order:

  • Blank (Tin capsule only) – Establishes baseline.

  • K-Factor Standard (Acetanilide) – Calibrates the response.

  • Check Standard (Sulfanilamide)Must pass within

    
     . If this fails, STOP.
    
  • Sample (Target Compound) – Replicate 1.

  • Sample (Target Compound) – Replicate 2.

  • Check Standard (Sulfanilamide) – Verifies no drift occurred.

Data Interpretation & Decision Logic

The standard acceptance criteria (ACS, RSC, Wiley) is


  absolute deviation from theoretical values.
Scenario Analysis for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid[1]

Theoretical (Anhydrous): C: 38.92%, H: 3.81%, N: 22.70%

Case A: The "Perfect" Pass
  • Found: C: 38.85%, H: 3.85%, N: 22.65%

  • Delta: C: -0.07%, H: +0.04%, N: -0.05%

Case B: The "Hydrate" Trap (Common Failure)
  • Found: C: 35.50%, H: 4.45%, N: 20.70%

  • Analysis:

    • Carbon is down by ~3.4%.

    • Hydrogen is up significantly.

    • Nitrogen is down.

  • Diagnosis: This matches the theoretical values for a Monohydrate (

    
    ).
    
    • Monohydrate Theory: C: 35.47%, H: 4.46%, N: 20.68%.

  • Action: Do not re-purify. The material is pure but hydrated. Adjust molecular weight in stoichiometry for the next reaction.

Case C: The "Salt" Failure
  • Found: C: 34.50%, H: 3.30%, N: 20.10%

  • Analysis: All values are lower than theoretical, but the C:N ratio is preserved.

  • Diagnosis: Likely contamination with inorganic salts (e.g., Sodium Sulfate from drying agents) or Silica. The inorganics do not combust, effectively "diluting" the sample mass.

Visualization: Purity Validation Workflow

The following diagram illustrates the logical flow for validating the purity of the target pyrazole derivative.

PurityValidation Start Crude 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Drying Vacuum Drying (105°C, 2h) Start->Drying HPLC HPLC-UV Analysis Drying->HPLC DecisionHPLC HPLC Purity > 98%? HPLC->DecisionHPLC EA Elemental Analysis (CHN) DecisionHPLC->EA Yes Repurify Recrystallize / Desalt DecisionHPLC->Repurify No DecisionEA Values within ±0.4%? EA->DecisionEA Pass VALIDATED: Pure Anhydrous DecisionEA->Pass Yes FailAnalysis Analyze Deviation Pattern DecisionEA->FailAnalysis No HydrateCheck Low C%, High H%? (Check for Hydrate) FailAnalysis->HydrateCheck InorganicCheck All Values Low? (Check for Salts/Silica) FailAnalysis->InorganicCheck Recalc Recalculate for Hydrate (MW: 203.15) HydrateCheck->Recalc Match Found InorganicCheck->Repurify Confirmed Recalc->Pass Adjust MW

Caption: Logical workflow for distinguishing between synthesis impurities, hydration states, and inorganic contamination using EA and HPLC.

References

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2] (1999).

  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. (2024).[3]

  • Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863 (2022).

    
     limit). 
    
  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[2]

Sources

Validation

Benchmarking synthesis yields of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid against literature

Executive Summary This guide establishes a technical benchmark for the synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , a critical intermediate in the development of pyrazolopyrimidinone-based PDE5 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a technical benchmark for the synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , a critical intermediate in the development of pyrazolopyrimidinone-based PDE5 inhibitors (analogous to Sildenafil and Vardenafil scaffolds).

Current Literature Benchmark:

  • Primary Route: Nitration of 3-ethyl-1H-pyrazole-5-carboxylic acid.

  • Benchmark Yield (Nitration Step): 60–64% (isolated).

  • Key Challenge: Regioselectivity during the precursor formation (Claisen condensation) and thermal management during the exothermic nitration.

This document outlines the standard "Classical" route used in patent literature (e.g., Pfizer, Bayer) and contrasts it with process optimization strategies to maximize yield and purity.

Compound Identification & Significance

PropertyDetail
Chemical Name 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS Number 215298-72-9
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Key Precursor 3-Ethyl-1H-pyrazole-5-carboxylic acid (CAS: 4027-59-2)
Application Scaffold for PDE5 inhibitors; intermediate for pyrazolo[4,3-d]pyrimidin-7-ones.

Structural Note: Due to annular tautomerism in unsubstituted pyrazoles, the 3-carboxylic acid and 5-carboxylic acid designations often refer to the same species in solution unless the N1 position is substituted. In this guide, we adhere to the IUPAC numbering where the carboxylic acid is at position 3 and the ethyl group at position 5 for the target nitro compound.

Route Analysis & Benchmarking

Route A: The Classical Benchmark (Mixed Acid Nitration)

This is the industry-standard route documented in key patents (e.g., US 6,677,335). It relies on the electrophilic aromatic substitution of the pyrazole ring.

  • Step 1: Claisen condensation of 2-butanone and diethyl oxalate.

  • Step 2: Cyclization with hydrazine to form ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

  • Step 3: Hydrolysis to the free acid.

  • Step 4: Nitration using fuming nitric and sulfuric acids.

Route B: Process Optimization (Modern Approaches)

While Route A is robust, it suffers from significant exotherms and moderate yields. Modern process chemistry suggests the following optimizations:

  • Regiocontrol in Step 1: Using Lithium Hexamethyldisilazide (LiHMDS) or specific temperature control (-78°C) to favor the terminal methyl deprotonation of 2-butanone, reducing the formation of the 4,5-dimethyl impurity.

  • Flow Nitration: Replacing batch nitration with continuous flow reactors to manage heat transfer and improve safety profiles, potentially boosting yields to >80% by minimizing oxidative side reactions.

Yield Comparison Table
Reaction StepLiterature Yield (Batch)Optimized Target (Process)Critical Parameter
1. Claisen Condensation 50–55%70–75%Regioselectivity (Terminal vs. Internal)
2. Cyclization (Hydrazine) 85–90%90–95%Purity of diketo-ester precursor
3. Hydrolysis 90–95%>98%Quantitative conversion
4. Nitration (Critical) 60–64% 75–80% Temperature control (50–60°C)
Overall Yield ~25–30% ~45–50% Cumulative efficiency

Visualizing the Synthesis Pathway

The following diagram illustrates the chemical transformation from raw materials to the final nitro-pyrazole target.

ReactionScheme Start 2-Butanone + Diethyl Oxalate Inter1 Diketo Ester Intermediate Start->Inter1 NaOEt, EtOH (Claisen Condensation) Inter2 Ethyl 5-ethyl-1H- pyrazole-3-carboxylate Inter1->Inter2 N2H4·H2O (Cyclization) Precursor 3-Ethyl-1H-pyrazole- 5-carboxylic acid (CAS: 4027-59-2) Inter2->Precursor NaOH, H2O (Hydrolysis) Target 5-Ethyl-4-nitro-1H- pyrazole-3-carboxylic acid (CAS: 215298-72-9) Precursor->Target Fuming HNO3/H2SO4 50-60°C (Nitration)

Caption: Synthesis pathway from 2-butanone to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocols

Step 1-3: Preparation of Precursor (3-Ethyl-1H-pyrazole-5-carboxylic acid)

Note: This sequence prepares the substrate for the critical nitration step.

  • Condensation: To a stirred solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl oxalate (1.0 eq) followed by 2-butanone (1.0 eq) dropwise at <10°C. Critical: 2-butanone has two nucleophilic sites. Low temperature favors the kinetic enolate (terminal methyl), leading to the desired linear diketo ester.

  • Cyclization: Treat the crude diketo ester with hydrazine hydrate (1.1 eq) in acetic acid/ethanol. Reflux for 2–4 hours.

  • Hydrolysis: Saponify the ester using 10% NaOH solution at reflux. Acidify with HCl to precipitate the carboxylic acid.

  • Purification: Recrystallize from water/ethanol.

    • Target Specs: White to off-white solid. Melting point ~182°C.

Step 4: Nitration (The Benchmarking Step)

Protocol adapted from US Patent 6,677,335 and EP 0994115 A2.

Reagents:

  • 3-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)[1]

  • Fuming Nitric Acid (excess)

  • Fuming Sulfuric Acid (solvent/catalyst)

Procedure:

  • Setup: Charge a reactor with fuming nitric acid (approx. 5 vol) and cool to 0°C.

  • Acid Addition: Add fuming sulfuric acid (approx. 5 vol) dropwise, maintaining temperature <10°C.

  • Substrate Addition: Add 3-ethyl-1H-pyrazole-5-carboxylic acid portion-wise. Caution: Exothermic.

  • Reaction: Heat the mixture to 50–60°C and stir for 3–5 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture onto ice/water carefully.

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove residual acid.

  • Drying: Vacuum dry at 50°C.

Expected Results:

  • Appearance: Brown to pale yellow solid.

  • Yield: 60–64% (Literature Benchmark).

  • Purity: >95% (HPLC).

Expert Insights & Troubleshooting

Regioselectivity in Step 1

The reaction of 2-butanone with diethyl oxalate produces two isomers:

  • 5-Ethyl isomer (Desired): From attack at the terminal methyl group.

  • 4,5-Dimethyl isomer (Impurity): From attack at the internal methylene group. Mitigation: Use strong bases (LiHMDS) at -78°C for kinetic control to favor the terminal methyl, or purify the ester intermediate via distillation before hydrolysis.

Nitration Safety & Yield

The nitration of pyrazoles is difficult because the ring is electron-rich but becomes deactivated upon protonation in strong acid.

  • Temperature Window: Below 40°C, the reaction is sluggish. Above 70°C, oxidative decomposition of the ethyl chain or decarboxylation may occur. The 50–60°C window is optimal.

  • Workup: The product is acidic.[2] Ensure the quench pH is low enough (pH < 2) to fully precipitate the free acid, but wash thoroughly to remove mineral acids which can degrade the product during drying.

Workflow Logic Diagram

Workflow Input Precursor: 3-Ethyl-1H-pyrazole-5-COOH Nitration Nitration (HNO3/H2SO4, 60°C) Input->Nitration Quench Ice Quench (Precipitation) Nitration->Quench Filter Filtration & Wash (Remove Acid) Quench->Filter Check QC Check (HPLC Purity) Filter->Check Recryst Recrystallization (if <95% Purity) Check->Recryst Fail Final Final Product (Yield: ~64%) Check->Final Pass Recryst->Final

Caption: Operational workflow for the nitration and isolation process.

References

  • US Patent 6,677,335 B1 . Pyrazolopyrimidinones for the treatment of impotence. Pfizer Inc. (2004). Link

    • Citation for the specific nitr
  • EP 0994115 A2 . Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof. Pfizer Ltd. (2000). Link

    • Confirms the synthesis of 3-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • Journal of Medicinal Chemistry . Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975. (2024). Link

    • Provides modern context for pyrazole-5-carboxylic acid derivatives and their nitr
  • PubChem Compound Summary . 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester (Precursor). Link

    • Verification of precursor structure and identifiers.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

[1][2][3] Part 1: Executive Safety Directive Stop and Read: Do not treat 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid as standard organic waste. The presence of a nitro group ( ) on a pyrazole ring classifies this compo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Directive

Stop and Read: Do not treat 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid as standard organic waste. The presence of a nitro group (


)  on a pyrazole ring  classifies this compound as a potential energetic precursor. While the carboxylic acid moiety adds stability and solubility, improper commingling with bases or reducing agents can trigger rapid exothermic decomposition.

Immediate Classification for Disposal:

  • Primary Hazard: Organic Acid with Oxidizing Potential.

  • Disposal Method: High-Temperature Incineration (with NOx scrubbing).

  • RCRA Status: Characteristic Waste (Likely D001/D002 depending on state; not typically P/U listed, but must be characterized by the generator).

Part 2: Hazard Profile & Chemical Logic

To dispose of this chemical safely, you must understand the competing reactivities of its functional groups.

Functional GroupHazard ContributionOperational Implication
Nitro Group (

)
Energetic/Oxidizer: Nitro-pyrazoles are often researched as insensitive high explosives. While this specific derivative is stable, the nitro group provides internal oxygen, making it susceptible to shock or rapid heating if dry and pure.NEVER scrape dry residue with metal spatulas. NEVER mix with strong reducers (Zn, Al powder) or hydrides.
Carboxylic Acid (

)
Corrosive/Acidic: Lowers pH of waste streams.Segregate from Cyanides and Sulfides (prevents HCN/H2S gas evolution). Segregate from strong bases (prevents exothermic neutralization).
Pyrazole Ring Nitrogen Heterocycle: High nitrogen content.Incineration is required to prevent groundwater leaching and ensure complete destruction of the aromatic ring.

Part 3: Segregation & Compatibility Matrix

The most common cause of laboratory waste accidents is improper binning. Use this self-validating logic to determine compatibility.

⛔ INCOMPATIBLE (Do Not Mix)
  • Strong Bases (NaOH, KOH, Amines):

    • Reason: Acid-Base neutralization generates heat. Heat + Nitro compound = Increased risk of thermal runaway or decomposition.

  • Reducing Agents (Sodium Borohydride, Lithium Aluminum Hydride):

    • Reason: Reducers attack the nitro group, potentially generating unstable hydroxylamines or hydrazines, often exothermically.

  • Flammable Solvents (Acetone, Ether) IF High Concentration:

    • Reason: While small amounts in solution are acceptable, storing bulk oxidizers (nitro compounds) with bulk flammables increases fire load intensity.

  • Heavy Metals:

    • Reason: Some nitro-pyrazoles can form shock-sensitive salts with heavy metals (Lead, Mercury, Silver).

✅ COMPATIBLE (Safe to Mix)
  • Halogenated Solvents: Dichloromethane (DCM), Chloroform (unless in the presence of strong base).

  • Dilute Organic Acids: Acetic acid waste streams.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Stabilization

Objective: Ensure the material is stable enough for transport.

  • State Verification:

    • Solid Waste: If the material is a dry powder, dampen it slightly with water or a high-flashpoint phlegmatizer (like mineral oil) if you suspect it has dried out and become shock-sensitive (rare for this acid, but best practice for nitro-heterocycles).

    • Liquid Waste: Check pH. If

      
      , label as "Corrosive Acid."
      
  • Container Selection:

    • Use HDPE (High-Density Polyethylene) containers. Avoid metal cans (prevents metal salt formation).

    • Ensure the cap is vented if there is any risk of off-gassing, though standard tight-fitting caps are usually sufficient for this stable acid.

Phase 2: Labeling & Packaging

Labeling Syntax:

Chemical Name: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid Hazards: Corrosive, Irritant, Potential Oxidizer. Constituents: [List solvents if in solution, e.g., "5% in Methanol"]

Workflow:

  • Place the primary HDPE container into a secondary containment bin.

  • Attach the hazardous waste tag before adding waste.

  • Log the volume added immediately.

Phase 3: The Disposal Decision Tree (Visualization)

The following diagram outlines the logical flow for disposing of this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid Phlegmatize Precaution: Dampen with Water/Oil if dry/crystalline Solid->Phlegmatize ContainerS Container: HDPE Wide-Mouth Jar Phlegmatize->ContainerS Labeling Apply Hazardous Waste Label: 'Organic Acid - Nitro Compound' ContainerS->Labeling pHCheck Check pH Liquid->pHCheck Segregation CRITICAL: Segregate from Bases & Reducers pHCheck->Segregation pH < 7 ContainerL Container: HDPE Carboy (Label: Organic Acid) Segregation->ContainerL ContainerL->Labeling Storage Satellite Accumulation Area (Cool, Dry, No Direct Sun) Labeling->Storage Pickup EHS/Vendor Pickup (Method: Incineration) Storage->Pickup

Figure 1: Operational workflow for the safe segregation and packaging of nitro-pyrazole waste.

Part 5: Emergency Contingencies

Spill Management (Small Scale < 100g)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralization (Liquid Spills):

    • Do NOT use strong base to neutralize.

    • Use a spill pillow or inert absorbent (Vermiculite/Sand).

    • Why? Vermiculite is non-reactive. Paper towels can become flammable when dried with nitro compounds.

  • Collection:

    • Sweep up solids with a plastic dustpan (non-sparking).

    • Place in a dedicated waste jar labeled "Spill Debris - Nitro Contaminated."

Exposure Response[2][3][4][5][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes. The nitro group facilitates skin absorption; immediate washing is critical.

  • Eye Contact: Flush for 15 minutes. The carboxylic acid is a severe eye irritant.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (2024). Compound Summary: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Structure & Safety Data). National Library of Medicine. [Link](Note: General nitro-pyrazole safety data extrapolated where specific isomer data is limited).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Reactant of Route 2
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
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